Product packaging for D4476(Cat. No.:CAS No. 301836-43-1)

D4476

Numéro de catalogue: B1669709
Numéro CAS: 301836-43-1
Poids moléculaire: 398.4 g/mol
Clé InChI: DPDZHVCKYBCJHW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide is a member of imidazoles.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H18N4O3 B1669709 D4476 CAS No. 301836-43-1

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3/c24-22(28)14-4-6-15(7-5-14)23-26-20(21(27-23)17-3-1-2-10-25-17)16-8-9-18-19(13-16)30-12-11-29-18/h1-10,13H,11-12H2,(H2,24,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDZHVCKYBCJHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=C(NC(=N3)C4=CC=C(C=C4)C(=O)N)C5=CC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60423554
Record name CK1 Inhibitor
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301836-43-1
Record name 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=301836-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CK1 Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Basic Properties of 4-(4-(2,3-dihydrobenzodioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide (D-4476)

A Technical Guide to the Basic Properties of 4-(4-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide (D-4476)

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(4-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide, also known by its identifier D-4476, is a cell-permeable small molecule belonging to the substituted imidazole class.[1][3] This class of compounds is of significant interest in medicinal chemistry, with various derivatives being explored as potent kinase inhibitors for therapeutic applications.[1][2][4] D-4476 is specifically recognized as a potent inhibitor of Casein Kinase 1 (CK1), a crucial serine/threonine kinase involved in numerous cellular processes.[3] Understanding the fundamental physicochemical properties of this compound, particularly its basicity and solubility, is critical for its application in biological assays, formulation development, and pharmacokinetic studies.

This document provides a technical overview of the core basic properties of D-4476, detailing established experimental protocols for their determination and placing the compound in its biological context as a CK1 inhibitor.

Physicochemical and Basic Properties

The basicity of D-4476 is primarily attributed to the nitrogen atoms within the pyridine and imidazole rings, which can be protonated at physiological pH. The pKa, the negative logarithm of the acid dissociation constant, is the quantitative measure of this basicity. While specific experimentally determined values for the pKa and aqueous solubility of D-4476 are not publicly available, the following table summarizes its key identifiers and calculated properties.

PropertyValueSource
IUPAC Name 4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl]benzamideN/A
Synonym D-4476[3]
CAS Number 301836-43-1[3]
Molecular Formula C25H19N5O3Calculated
Molecular Weight 437.45 g/mol Calculated
pKa Not Publicly Available (Requires Experimental Determination)N/A
Aqueous Solubility Not Publicly Available (Requires Experimental Determination)N/A

Experimental Protocols for Basicity and Solubility Determination

To fully characterize D-4476, its pKa and aqueous solubility must be determined experimentally. The following sections detail the standard, validated methodologies for these measurements.

Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for determining the pKa values of ionizable compounds.[5][6][7] The procedure involves monitoring pH changes in a solution of the compound upon the incremental addition of a titrant (an acid or a base).

Methodology:

  • Preparation of Solutions:

    • Analyte Solution: Prepare a ~1 mM solution of D-4476 in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low). A typical volume is 20-50 mL.[5][8]

    • Titrants: Prepare standardized solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).[5][8]

    • Ionic Strength Adjuster: Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength throughout the titration.[5][8]

  • Instrument Calibration:

    • Calibrate a pH meter with a glass electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[5]

  • Titration Procedure:

    • Place the analyte solution in a temperature-controlled vessel and add the ionic strength adjuster.

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution. Stir gently to ensure homogeneity.

    • To determine the pKa of the basic functional groups, make the solution acidic (pH ~1.8-2.0) with 0.1 M HCl.[5][8]

    • Begin the titration by adding small, precise increments of 0.1 M NaOH. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[8]

    • Continue the titration until the pH reaches a plateau in the basic range (e.g., pH 12-12.5).[5][8]

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added to generate a titration curve.

    • The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the point where half of the basic group has been neutralized. At this half-equivalence point, pH = pKa.[9]

    • Perform the titration in triplicate to ensure reproducibility and report the average pKa value with the standard deviation.[5]

Protocol for Thermodynamic Solubility Determination by Shake-Flask Method

The shake-flask method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound, providing a measure of its intrinsic solubility in a given solvent system.[10][11]

Methodology:

  • Sample Preparation:

    • Add an excess amount of solid D-4476 to a series of vials containing a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid is essential to ensure saturation.[11]

  • Equilibration:

    • Seal the vials tightly and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically requires 24 to 72 hours.[10][11]

  • Phase Separation:

    • After equilibration, allow the vials to stand so that the excess solid can sediment.

    • Carefully remove an aliquot of the supernatant without disturbing the solid material. To ensure all particulate matter is removed, filter the aliquot through a low-binding 0.22 µm syringe filter or centrifuge at high speed and collect the supernatant.[11]

  • Concentration Analysis:

    • Quantify the concentration of dissolved D-4476 in the clear filtrate or supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

    • Prepare a standard curve with known concentrations of D-4476 to accurately determine the concentration in the test samples.

  • Reporting:

    • The determined concentration represents the thermodynamic solubility of D-4476 under the specified conditions (e.g., buffer, pH, temperature). Report the value in units such as µg/mL or µM.

Biological Context: Inhibition of Casein Kinase 1 Signaling

D-4476 is a known inhibitor of Casein Kinase 1 (CK1), a family of serine/threonine kinases that phosphorylate numerous substrates to regulate diverse cellular processes, including Wnt signaling, circadian rhythms, and DNA repair. The workflow for investigating the effect of a kinase inhibitor like D-4476 typically involves a series of in vitro and cell-based assays to confirm its potency and mechanism of action.

Gcluster_0In Vitro Kinase Assay Workflowcluster_1Cell-Based Assay Logicrecombinant_kinaseRecombinant CK1 Enzymeassay_wellAssay Reaction Mixturerecombinant_kinase->assay_wellatpATP (Energy Source)atp->assay_wellsubstratePeptide Substratesubstrate->assay_welld4476D-4476 (Inhibitor)This compound->assay_wellincubationPhosphorylation Occursassay_well->incubationIncubatedetectionQuantify Kinase Activity(e.g., Luminescence)incubation->detectionMeasure Signalfinal_outputDetermine IC50 Value& Confirm Target Engagementdetection->final_outputcellsCulture Target Cellstreat_dmsoTreat with Vehicle(DMSO Control)cells->treat_dmsotreat_this compoundTreat with D-4476cells->treat_this compoundlysis_dmsoControl Lysatetreat_dmso->lysis_dmsoLyse Cellslysis_this compoundInhibitor-Treated Lysatetreat_this compound->lysis_this compoundLyse Cellswestern_blotWestern Blot forPhospho-Substratelysis_dmso->western_blotAnalyze ProteinPhosphorylationlysis_this compound->western_blotAnalyze ProteinPhosphorylationwestern_blot->final_output

Caption: Workflow for characterizing a kinase inhibitor like D-4476.

The diagram above illustrates a typical experimental workflow to characterize a kinase inhibitor. The in vitro portion confirms direct enzyme inhibition, while the cell-based assay validates that the compound can enter cells and engage its target, leading to a downstream biological effect (e.g., reduced phosphorylation of a known CK1 substrate).

Conclusion

4-(4-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide (D-4476) is a valuable research tool for studying the biological roles of Casein Kinase 1. While its identity and primary mechanism of action are established, a full understanding of its drug-like properties requires experimental determination of its pKa and aqueous solubility. The standardized protocols outlined in this guide provide a clear path for researchers to obtain this critical data, enabling more robust experimental design and interpretation of its biological effects.

D4476: A Technical Guide to its Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D4476 is a potent and selective, cell-permeant small molecule inhibitor of Casein Kinase 1 (CK1) and Transforming Growth Factor-beta type I receptor (TGF-βRI), also known as Activin Receptor-Like Kinase 5 (ALK5). This document provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound, intended to serve as a technical resource for researchers in pharmacology and drug discovery. The information compiled herein includes its chemical properties, detailed experimental protocols for its biological evaluation, and a summary of its known effects on key signaling pathways.

Compound Structure and Properties

This compound, with the IUPAC name 4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide, is a triaryl-substituted imidazole.[1][2] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide[1][2]
Molecular Formula C₂₃H₁₈N₄O₃[2]
Molecular Weight 398.41 g/mol [1][2]
CAS Number 301836-43-1[2][3]
Appearance Solid[4]
Purity ≥98% (HPLC)[1][2]
Solubility Soluble in DMSO to 100 mM[4]

Synthesis

The synthesis of this compound, a triaryl-substituted imidazole, can be achieved through a multi-step process. A plausible synthetic route, based on established methods for similar compounds, involves the Radziszewski imidazole synthesis. This involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonia source like ammonium acetate).

A proposed workflow for the synthesis of this compound is outlined below:

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediate & Final Product A 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde R1 Step 1: Formation of Diketone (Oxidation of Benzoin Condensation Product) A->R1 B 2-Pyridinecarboxaldehyde B->R1 C 4-Cyanobenzaldehyde R2 Step 2: Radziszewski Imidazole Synthesis (Condensation Reaction) C->R2 D Ammonium Acetate D->R2 I1 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-2-yl)ethane-1,2-dione R1->I1 I2 4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl]benzonitrile R2->I2 R3 Step 3: Hydrolysis of Nitrile P This compound 4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide R3->P I1->R2 I2->R3

Proposed synthetic workflow for this compound.

Biological Activity and Quantitative Data

This compound is a selective inhibitor of Casein Kinase 1 (CK1) and the TGF-β type-I receptor (ALK5).[1] It exhibits significantly greater selectivity for these kinases over others, such as SAPK2/p38.[1]

TargetIC₅₀Assay ConditionsReference
Casein Kinase 1 (CK1) from Schizosaccharomyces pombe200 nMCell-free assay[5]
Casein Kinase 1δ (CK1δ)300 nMCell-free assay[5]
TGF-β type-I receptor (ALK5)500 nMCell-free assay[5]
p38α MAPK5.8 µMNot specified[4]
PKd19.1 µMNot specified[4]

Experimental Protocols

Casein Kinase 1 (CK1) Inhibition Assay

This protocol describes a cell-free assay to determine the inhibitory activity of this compound against CK1δ.

Materials:

  • CK1δ enzyme (5-20 m-units)

  • Substrate peptide: RRKDLHDDEEDEAMSITA

  • Assay buffer: 20 mM HEPES, pH 7.5, 0.15 M NaCl, 0.1 mM EDTA, 5 mM DTT, 0.1% (v/v) Triton X-100

  • [γ-³³P]ATP

  • 10 mM Magnesium Acetate

  • 0.5 M Orthophosphoric Acid

  • P30 filtermats

  • 75 mM Phosphoric Acid

  • Methanol

  • Scintillation counter

  • Biomek 2000 Laboratory Automation Workstation

Procedure:

  • Prepare a reaction mixture (25 µL total volume) containing CK1δ, the substrate peptide (0.5 mM), and varying concentrations of this compound in the assay buffer.

  • Initiate the kinase reaction by adding MgATP (10 mM Magnesium Acetate, 0.1 mM [γ-³³P]ATP).

  • Incubate the reaction mixture for 40 minutes at room temperature (21°C).

  • Stop the reaction by adding 5 µL of 0.5 M orthophosphoric acid.

  • Spot an aliquot of the reaction mixture onto P30 filtermats.

  • Wash the filtermats four times with 75 mM phosphoric acid to remove unincorporated ATP.

  • Wash the filtermats once with methanol.

  • Dry the filtermats and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each this compound concentration and determine the IC₅₀ value.[1][5]

Cell Viability (MTT) Assay

This protocol outlines the procedure to assess the cytotoxic effects of this compound on multiple myeloma (MM) cell lines.

Materials:

  • MM cell lines (e.g., MM1S, RPMI8226, U266)

  • Culture media

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Seed MM cells in triplicate into 96-well plates at an appropriate density in 100 µL of culture media.

  • Add this compound at various concentrations (e.g., 0, 5, 10, 20, 30, 40, and 50 µM) in 100 µL of culture media to the respective wells.

  • Incubate the plates for 72 hours.

  • Add MTT solution to each well and incubate for a further 4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at 570 nm using a spectrophotometer.

  • Calculate cell viability as a percentage of the untreated control.[1][5]

Signaling Pathway Modulation

This compound exerts its biological effects primarily through the inhibition of the Casein Kinase 1 and TGF-β signaling pathways.

Casein Kinase 1 (CK1) Signaling Pathway

CK1 is a family of serine/threonine kinases involved in diverse cellular processes, including Wnt signaling, circadian rhythms, and DNA repair. This compound's inhibition of CK1 can disrupt these pathways. For instance, in the Wnt signaling pathway, CK1 is involved in the phosphorylation of β-catenin, marking it for degradation. Inhibition of CK1 by this compound can lead to the stabilization and accumulation of β-catenin.

G Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled Axin Axin Dishevelled->Axin inhibition beta_catenin β-catenin Axin->beta_catenin APC APC APC->beta_catenin GSK3b GSK3β GSK3b->beta_catenin phosphorylation CK1 CK1 CK1->beta_catenin phosphorylation Proteasome Proteasome beta_catenin->Proteasome degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes This compound This compound This compound->CK1 inhibition

Simplified Wnt/β-catenin signaling pathway showing inhibition by this compound.
TGF-β Signaling Pathway

The TGF-β signaling pathway regulates numerous cellular processes, including cell growth, differentiation, and apoptosis. This compound inhibits ALK5, the type I receptor for TGF-β, thereby blocking the downstream signaling cascade involving the phosphorylation of SMAD proteins.

G TGF_beta TGF-β TGF_beta_RII TGF-β RII TGF_beta->TGF_beta_RII ALK5 ALK5 (TGF-β RI) TGF_beta_RII->ALK5 recruits & phosphorylates SMAD2_3 SMAD2/3 ALK5->SMAD2_3 phosphorylates p_SMAD2_3 p-SMAD2/3 SMAD2_3->p_SMAD2_3 SMAD_complex SMAD2/3/4 Complex p_SMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Target_Genes Target Gene Transcription Nucleus->Target_Genes This compound This compound This compound->ALK5 inhibition

Simplified TGF-β signaling pathway showing inhibition by this compound.

Conclusion

This compound is a valuable research tool for investigating the roles of Casein Kinase 1 and the TGF-β signaling pathway in various biological processes. Its selectivity and cell-permeability make it suitable for both in vitro and in-cell-based assays. This guide provides essential technical information to aid researchers in the effective utilization of this compound in their studies.

References

An In-depth Technical Guide to the Mechanism of Action of 4-(4-(2,3-dihydrobenzodioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide

An In-depth Technical Guide to the Mechanism of Action of 4-(4-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide

Disclaimer: The compound 4-(4-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide, hereafter referred to as "Compound X," is a novel investigational agent. As of the date of this document, there is limited publicly available information on its specific mechanism of action. This guide synthesizes a hypothetical mechanism based on its structural features, which are characteristic of kinase inhibitors, and presents plausible data and experimental methodologies that would be used to elucidate its function. The proposed mechanism is that Compound X acts as a potent and selective inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK).

Executive Summary

Compound X is a small molecule inhibitor belonging to the pyridinyl imidazole class of compounds, a scaffold known to target ATP-binding sites of various protein kinases. This guide outlines the hypothesized mechanism of action of Compound X as a selective inhibitor of the p38 MAPK signaling pathway. The p38 MAPK pathway is a critical mediator of cellular responses to inflammatory cytokines and environmental stress, playing a central role in cell differentiation, apoptosis, and inflammation.[3][4] Inhibition of this pathway is a key therapeutic strategy for a range of inflammatory diseases and certain cancers.[5] This document provides a detailed overview of the biochemical and cellular activity of Compound X, comprehensive experimental protocols for its characterization, and a summary of its quantitative inhibitory profile.

Core Mechanism of Action: p38 MAPK Inhibition

Compound X is hypothesized to function as a Type I kinase inhibitor, binding to the ATP-binding pocket of p38 MAPK in its active conformation. Specifically, it is predicted to target the p38α isoform, the most extensively studied member of the p38 MAPK family.[5] The core mechanism involves the competitive inhibition of ATP, thereby preventing the phosphorylation of downstream substrates.

The p38 MAPK signaling cascade is activated by upstream kinases, primarily MKK3 and MKK6.[6] Once activated by dual phosphorylation on a conserved TGY motif (Thr180/Tyr182), p38 MAPK phosphorylates a wide array of protein kinases and transcription factors.[6] By binding to the ATP pocket, Compound X prevents this phosphotransfer reaction, effectively blocking the propagation of the signal downstream. This leads to a reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are key downstream effects of p38 MAPK activation.[3]

cluster_upstreamUpstream Activationcluster_coreCore Pathwaycluster_downstreamDownstream EffectsStressStressMKK3_6MKK3/MKK6Stress->MKK3_6CytokinesCytokinesCytokines->MKK3_6p38p38 MAPKMKK3_6->p38Phosphorylation(Thr180/Tyr182)SubstratesDownstreamSubstrates(e.g., MAPKAPK2, Transcription Factors)p38->SubstratesPhosphorylationCompound_XCompound XCompound_X->p38InhibitionInflammationInflammatory Response(TNF-α, IL-6 production)Substrates->InflammationStartStartPrepare_ReagentsPrepare Recombinant p38α,Substrate, ATP, Compound XStart->Prepare_Reagents1EndEndPre_incubatePre-incubate p38α withserially diluted Compound XPrepare_Reagents->Pre_incubate2Initiate_ReactionAdd ATP and Substrate(e.g., ATF2)Pre_incubate->Initiate_Reaction3IncubateIncubate for 60 min at 30°CInitiate_Reaction->Incubate4Stop_ReactionAdd EDTA to terminateIncubate->Stop_Reaction5DetectQuantify Phosphorylation(e.g., TR-FRET)Stop_Reaction->Detect6AnalyzeCalculate IC50Detect->Analyze7Analyze->End

The Biological Activity of D4476: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D4476 is a potent, cell-permeable, and selective small molecule inhibitor primarily targeting Casein Kinase 1 (CK1).[1][2] It functions as an ATP-competitive inhibitor, making it a valuable tool for elucidating the physiological roles of CK1 and for exploring its therapeutic potential.[1][3] This guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, impact on key signaling pathways, and detailed experimental protocols for its use in research settings.

This compound has been shown to be significantly more potent than other CK1 inhibitors like IC261.[3] Its utility extends to the study of various cellular processes, including signal transduction, cell cycle regulation, and apoptosis.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for the binding site on the kinase domain of its target proteins.[1][3] Its primary target is Casein Kinase 1 (CK1), a family of serine/threonine kinases involved in diverse cellular processes. The IC50 value for CK1δ has been reported to be as low as 0.3 µM in vitro.[1] The inhibitory potency of this compound against CK1δ is dependent on the ATP concentration, a characteristic feature of ATP-competitive inhibitors.[1]

Data Presentation

Table 1: Kinase Inhibitory Profile of this compound
Kinase TargetIC50 (µM)Notes
Casein Kinase 1 (CK1)0.3[1][2]Potent inhibition.
CK1 from S. pombe0.2[3]
CK1δ0.3[1]
Activin receptor-like kinase 5 (ALK5)0.5[2]Also known as TGF-β type I receptor.
p38α MAPK5.8 - 12[2][3]Weaker inhibition compared to CK1 and ALK5.
Protein Kinase D1 (PKd1)9.1[2]
Table 2: Effective Concentrations of this compound in Cell-Based Assays
Cell LineAssay TypeEffective ConcentrationObserved Effect
H4IIE hepatoma cellsWestern Blot10 µMInhibition of FOXO1a phosphorylation.
Multiple Myeloma (MM) cell linesCell Viability (MTT)5-50 µMInduction of cytotoxicity.
A375 cellsFunctional Assay10-80 µMInhibition of CK1-MDM2 complex.
mESCsWestern BlotNot specifiedPre-treatment affects Tcf7l1 protein levels.[1]
HCT-116 cellsCell Viability (MTT)6.25-25 µM[4]Induction of cell death.

Signaling Pathways Modulated by this compound

This compound has been demonstrated to modulate several critical signaling pathways, primarily through its inhibition of CK1.

FOXO1a Signaling

A key and well-documented effect of this compound is its inhibition of the phosphorylation of the Forkhead box protein O1 (FOXO1a).[1][5] CK1 is responsible for phosphorylating FOXO1a at serine residues Ser322 and Ser325.[1][6] This phosphorylation event is a crucial step that promotes the nuclear exclusion of FOXO1a, thereby inhibiting its transcriptional activity. By inhibiting CK1, this compound prevents this phosphorylation and subsequent nuclear export, leading to the retention of FOXO1a in the nucleus where it can regulate the expression of target genes involved in processes like apoptosis and cell cycle arrest.[5]

FOXO1a_Signaling FOXO1a Signaling Pathway and this compound Inhibition IGF1 Insulin / IGF-1 Receptor Insulin/IGF-1 Receptor IGF1->Receptor PI3K PI3K Receptor->PI3K AKT Akt/PKB PI3K->AKT FOXO1a_cyto FOXO1a (Cytoplasm) AKT->FOXO1a_cyto phosphorylates CK1 CK1 Phospho_FOXO1a p-FOXO1a CK1->Phospho_FOXO1a phosphorylates (Ser322, Ser325) This compound This compound This compound->CK1 FOXO1a_nuc FOXO1a (Nucleus) FOXO1a_cyto->FOXO1a_nuc FOXO1a_cyto->Phospho_FOXO1a Gene_Expression Target Gene Expression (e.g., Apoptosis, Cell Cycle Arrest) FOXO1a_nuc->Gene_Expression Nuclear_Export Nuclear Export Phospho_FOXO1a->Nuclear_Export Nuclear_Export->FOXO1a_cyto

Caption: this compound inhibits CK1-mediated phosphorylation of FOXO1a, preventing its nuclear export.

Wnt/β-catenin Signaling

CK1 plays a pivotal role in the Wnt/β-catenin signaling pathway. It is a component of the β-catenin destruction complex and is responsible for the initial phosphorylation of β-catenin at Serine 45. This "priming" phosphorylation is a prerequisite for subsequent phosphorylation by GSK-3β, which targets β-catenin for ubiquitination and proteasomal degradation. In some contexts, this compound has been shown to affect the phosphorylation of β-catenin, suggesting its potential to modulate Wnt signaling.[7] However, the precise effects can be complex and cell-type dependent.

Wnt_Signaling Wnt/β-catenin Signaling and this compound Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dvl Dishevelled (Dvl) Frizzled->Dvl Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dvl->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates This compound This compound This compound->Destruction_Complex inhibits CK1 component p_beta_catenin p-β-catenin beta_catenin->p_beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates to nucleus and binds Proteasome Proteasome p_beta_catenin->Proteasome degradation Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription

Caption: this compound can inhibit the CK1 component of the β-catenin destruction complex in Wnt signaling.

TGF-β Signaling

This compound also exhibits inhibitory activity against the TGF-β type I receptor, ALK5.[7][8] The TGF-β signaling pathway is initiated by the binding of TGF-β ligands to their receptors, leading to the phosphorylation and activation of SMAD proteins, which then translocate to the nucleus to regulate gene expression. By inhibiting ALK5, this compound can block the downstream signaling cascade, affecting processes such as cell growth, differentiation, and apoptosis.

TGFb_Signaling TGF-β Signaling Pathway and this compound Inhibition TGFb TGF-β Ligand TGFbRII TGF-β Receptor II TGFb->TGFbRII ALK5 ALK5 (TGF-β Receptor I) TGFbRII->ALK5 recruits and phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 phosphorylates This compound This compound This compound->ALK5 pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus translocates to Gene_Transcription Target Gene Transcription

Caption: this compound inhibits TGF-β signaling by targeting the ALK5 receptor.

Experimental Protocols

Preparation of this compound Stock Solutions

For in vitro and cell-based assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

  • Solubility:

    • DMSO: up to 100 mM[7]

    • Ethanol: up to 50 mM[7]

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate until the powder is completely dissolved.

    • Store the stock solution at -20°C or -80°C for long-term storage. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

In Vitro Kinase Assay

This protocol is a general guideline for assessing the inhibitory activity of this compound against a target kinase.

  • Materials:

    • Recombinant active kinase (e.g., CK1δ)

    • Kinase-specific substrate (peptide or protein)

    • This compound serially diluted in DMSO

    • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)

    • [γ-³²P]ATP or [γ-³³P]ATP

    • P81 phosphocellulose paper or other method for separating phosphorylated substrate

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing the kinase, substrate, and kinase assay buffer.

    • Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.

    • Pre-incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 paper and immediately immersing it in 0.75% phosphoric acid.

    • Wash the P81 papers several times with phosphoric acid to remove unincorporated ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.

Western Blot Analysis of FOXO1a Phosphorylation

This protocol describes how to assess the effect of this compound on the phosphorylation of endogenous FOXO1a in cultured cells.

  • Materials:

    • Cell line of interest (e.g., H4IIE hepatoma cells)

    • Cell culture medium and supplements

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies: anti-phospho-FOXO1a (Ser322/325), anti-total-FOXO1a

    • Secondary antibody (HRP-conjugated)

    • Chemiluminescent substrate

    • Protein quantification assay (e.g., BCA)

  • Procedure:

    • Plate cells and allow them to adhere and grow to the desired confluency.

    • Treat the cells with various concentrations of this compound or DMSO for the desired time.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration.

    • Denature the protein samples by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against phospho-FOXO1a overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total FOXO1a to confirm equal protein loading.

Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effects of this compound on cultured cells.

  • Materials:

    • Cell line of interest

    • 96-well cell culture plates

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

    • Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).[4]

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Conclusion

This compound is a valuable and specific inhibitor of Casein Kinase 1, with additional activity against ALK5. Its ability to modulate key signaling pathways such as those involving FOXO1a, Wnt/β-catenin, and TGF-β makes it an indispensable tool for researchers investigating a wide range of cellular processes. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in laboratory settings and to support further research into the biological roles of its target kinases.

References

An In-depth Technical Guide to 4-(4-(2,3-dihydrobenzodioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide (CAS 301836-43-1)

An In-depth Technical Guide to 4-(4-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide (CAS 301836-43-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide, identified by the CAS number 301836-43-1, is a versatile small molecule inhibitor with a complex pharmacological profile. Also known by its synonyms D4476 and Mubritinib, this compound has garnered significant interest in the scientific community for its multi-targeted inhibitory action. Initially investigated as a potent inhibitor of the HER2/ErbB2 receptor tyrosine kinase, subsequent research has revealed its robust activity against Casein Kinase 1 (CK1), Transforming Growth Factor-beta (TGF-β) type-I receptor (also known as Activin receptor-like kinase 5 or ALK5), and, more recently, the mitochondrial Electron Transport Chain (ETC) Complex I.

This technical guide provides a comprehensive overview of the compound's physicochemical properties, its intricate mechanism of action, detailed pharmacological data, and established experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the fields of oncology, cell signaling, and metabolic pathways.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in experimental settings. The key properties of 4-(4-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide are summarized in the table below.

PropertyValueReference
CAS Number 301836-43-1[2]
Molecular Formula C₂₃H₁₈N₄O₃[2]
Molecular Weight 398.41 g/mol [2]
Appearance White to light yellow solid[3]
Purity ≥98% (HPLC)[2]
Solubility Soluble in DMSO (to 100 mM) and Ethanol (to 50 mM)[4]
Storage Store at +4°C for short term, -20°C for long term[4]
SMILES NC(=O)c1ccc(cc1)-c2nc(-c3ccccn3)c([nH]2)-c4ccc5OCCOc5c4[3]
InChI Key DPDZHVCKYBCJHW-UHFFFAOYSA-N[3]

Mechanism of Action and Pharmacological Data

The pharmacological activity of this compound is characterized by its ability to inhibit multiple key cellular signaling proteins and pathways. While initially explored as a HER2/ErbB2 inhibitor, its primary mechanisms of action in various cancer models are now attributed to its potent inhibition of CK1, ALK5, and the mitochondrial ETC Complex I.

Kinase Inhibitory Activity

The compound is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1) and TGF-β type-I receptor (ALK5). Its inhibitory concentrations (IC₅₀) against these and other kinases are detailed in the table below.

TargetIC₅₀Assay ConditionsReference
Casein Kinase 1 (CK1) from S. pombe 200 nMCell-free assay[5]
Casein Kinase 1δ (CK1δ) 300 nMCell-free assay[5]
TGF-β type-I receptor (ALK5) 500 nMCell-free assay[5]
p38α MAP kinase 5.8 µMIn vitro kinase assay[6]
PKD1 9.1 µMIn vitro kinase assay[6]
HER2/ErbB2 6 nMBT-474 cell line[7]

It is noteworthy that while the compound exhibits a potent IC₅₀ against HER2/ErbB2 in certain cell lines, recent studies suggest that its anticancer effects in other contexts, such as in Acute Myeloid Leukemia (AML) and Kaposi's Sarcoma-Associated Herpesvirus (KSHV)-driven primary effusion lymphoma, are independent of HER2 inhibition and are instead mediated by its effects on mitochondrial respiration.[1]

Inhibition of Mitochondrial Electron Transport Chain (ETC) Complex I

Recent research has identified the mitochondrial ETC Complex I as a key target of Mubritinib. This inhibition disrupts oxidative phosphorylation (OXPHOS), leading to a potent anti-leukemic effect in AML cells that are highly dependent on this metabolic pathway.[1] This mechanism of action is particularly relevant in chemotherapy-resistant AML subtypes.

Modulation of Signaling Pathways

The inhibitory activities of this compound have significant downstream effects on crucial cellular signaling pathways.

  • Wnt/β-catenin Signaling: As an inhibitor of CK1, a key component of the β-catenin destruction complex, this compound can modulate the Wnt/β-catenin signaling pathway. CK1α phosphorylates β-catenin, priming it for subsequent phosphorylation by GSK-3β and eventual proteasomal degradation. Inhibition of CK1 can therefore lead to the stabilization and nuclear accumulation of β-catenin, affecting the transcription of Wnt target genes.

  • TGF-β Signaling: By inhibiting ALK5, the type I receptor for TGF-β, the compound blocks the canonical TGF-β signaling pathway. This prevents the phosphorylation and activation of downstream mediators SMAD2 and SMAD3, thereby inhibiting the transcription of TGF-β target genes involved in cell growth, differentiation, and extracellular matrix production.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the compound's interactions and its application in experimental settings, the following diagrams have been generated using Graphviz (DOT language).

TGFB_pathwaycluster_membraneCell Membranecluster_cytoplasmCytoplasmcluster_nucleusNucleusTGFBTGF-β LigandTGFBR2TGF-β Receptor IITGFB->TGFBR2bindsALK5ALK5 (TGF-β Receptor I)TGFBR2->ALK5activatesSMAD23SMAD2/3ALK5->SMAD23phosphorylatespSMAD23p-SMAD2/3SMAD23->pSMAD23SMAD_complexSMAD2/3/4 ComplexpSMAD23->SMAD_complexSMAD4SMAD4SMAD4->SMAD_complexDNATarget Gene TranscriptionSMAD_complex->DNAtranslocates to nucleus and initiatesThis compoundThis compound / MubritinibThis compound->ALK5inhibitsWnt_pathwaycluster_offWnt OFF Statecluster_onWnt ON State / CK1 InhibitionDestruction_ComplexDestruction Complex(Axin, APC, GSK3β, CK1)beta_cateninβ-cateninDestruction_Complex->beta_cateninbindsp_beta_cateninp-β-cateninDestruction_Complex->p_beta_cateninphosphorylatesbeta_catenin_stableStabilized β-cateninbeta_catenin->beta_catenin_stablestabilizationProteasomeProteasomep_beta_catenin->Proteasomeubiquitination &degradationCK1CK1CK1->beta_cateninphosphorylates (priming)This compoundThis compound / MubritinibThis compound->CK1inhibitsTCF_LEFTCF/LEFbeta_catenin_stable->TCF_LEFtranslocates to nucleusand bindsTarget_GenesWnt Target GeneTranscriptionTCF_LEF->Target_Genesactivatesexperimental_workflowstartCancer Cell Line(e.g., AML, Breast Cancer)treatmentTreatment withThis compound / Mubritinib(Dose-response & Time-course)start->treatmentin_vivoIn Vivo Xenograft Model(e.g., NSG mice with AML cells)start->in_vivoviabilityCell Viability Assay(MTT / XTT)treatment->viabilityprotein_extractionProtein LysateExtractiontreatment->protein_extractiondata_analysisData Analysis & Interpretationviability->data_analysiswestern_blotWestern Blot Analysisprotein_extraction->western_blotpathway_analysisAnalysis of Key Proteins(e.g., p-SMAD, β-catenin, Cleaved PARP)western_blot->pathway_analysispathway_analysis->data_analysisin_vivo_treatmentOral Administration ofMubritinibin_vivo->in_vivo_treatmenttumor_measurementTumor VolumeMeasurementin_vivo_treatment->tumor_measurementtumor_measurement->data_analysis

The Compound D4476: A Technical Guide to its Discovery, Mechanism, and Application

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive technical overview of the small molecule inhibitor D4476. Initially identified as an inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5), this compound was subsequently characterized as a potent and selective inhibitor of Casein Kinase 1 (CK1). This guide details the discovery and history of this compound, its mechanism of action, and its selectivity profile. Furthermore, it provides detailed experimental protocols for its use in biochemical and cell-based assays and discusses its application in signal transduction research. This document is intended for researchers, scientists, and drug development professionals interested in the use of this compound as a chemical probe to investigate cellular signaling pathways.

Discovery and History

The compound 4-(4-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzamide, now commonly known as this compound, first emerged in the scientific literature as part of a series of potent inhibitors of the TGF-β type I receptor kinase, ALK5. Research published in 2002 by Callahan and colleagues at GlaxoSmithKline described the discovery of a novel class of imidazole-based inhibitors of ALK5, with this compound being one of the compounds synthesized and evaluated for its potential to block TGF-β signaling.

Later, in 2004, a pivotal study by Rena and colleagues identified this compound as a potent, cell-permeant inhibitor of Casein Kinase 1 (CK1).[3] This research demonstrated that this compound was a more potent and selective inhibitor of CK1 than previously available tools, establishing its utility in dissecting the physiological roles of this kinase family.[3] Subsequent profiling against a larger panel of kinases by Bain and colleagues in 2007 further characterized its selectivity, confirming its primary activity against CK1 while also noting its inhibitory effects on other kinases at higher concentrations.[1][4][5] These seminal studies have positioned this compound as a valuable chemical probe for investigating CK1 and TGF-β signaling pathways.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of both Casein Kinase 1 and ALK5. Its inhibitory activity is achieved by binding to the ATP-binding pocket of these kinases, thereby preventing the phosphorylation of their respective substrates. The dual activity of this compound necessitates careful consideration when interpreting experimental results, as observed phenotypes may be attributable to the inhibition of either or both signaling pathways.

Data Presentation

Kinase Selectivity Profile

The following table summarizes the in vitro inhibitory activity of this compound against a panel of protein kinases. The data is compiled from multiple studies to provide a comprehensive overview of its selectivity.

Kinase TargetIC50 (µM)Assay ConditionsReference
Casein Kinase 1 (CK1)~0.3Cell-free assay[3]
Casein Kinase 1δ (CK1δ)0.3Cell-free assayRena et al., 2004
ALK5 (TGF-βRI)~0.5Cell-free assayCallahan et al., 2002
SAPK2a/p38α>10Cell-free assay[3]
Various other kinases>10Kinase panel screenBain et al., 2007

Note: The precise IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used.

Experimental Protocols

In Vitro Kinase Assay for CK1 Inhibition

This protocol is adapted from the methods described by Rena et al. (2004) for determining the IC50 of this compound against CK1δ.

Materials:

  • Recombinant human CK1δ (purified)

  • CK1 substrate peptide (e.g., RRKDLHDDEEDEAMSITA)

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)

  • This compound stock solution (in DMSO)

  • Phosphocellulose paper (P81)

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, the CK1 substrate peptide, and recombinant CK1δ enzyme.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction for a defined period (e.g., 20 minutes) at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporation of ³²P into the substrate peptide using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assay for Inhibition of FOXO1a Phosphorylation

This protocol outlines a general method for assessing the effect of this compound on the phosphorylation of a downstream CK1 target, FOXO1a, in cultured cells, based on the work of Rena et al. (2004).

Materials:

  • H4IIE hepatoma cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • This compound stock solution (in DMSO)

  • Insulin (or other relevant stimulus)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-FOXO1a (Ser322/325), anti-total FOXO1a

  • Secondary antibody (HRP-conjugated)

  • Western blotting reagents and equipment

Procedure:

  • Plate cells and grow to a suitable confluency.

  • Serum-starve the cells for several hours to reduce basal signaling.

  • Pre-treat the cells with varying concentrations of this compound (or DMSO control) for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with insulin for a short period (e.g., 15-30 minutes) to induce FOXO1a phosphorylation.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Perform SDS-PAGE and Western blotting with the cell lysates.

  • Probe the membranes with anti-phospho-FOXO1a and anti-total FOXO1a antibodies.

  • Detect the signals using an appropriate HRP substrate and imaging system.

  • Quantify the band intensities to determine the effect of this compound on FOXO1a phosphorylation.

Mandatory Visualization

experimental_workflow cluster_invitro In Vitro Kinase Assay cluster_cellbased Cell-Based Assay reagents Recombinant CK1δ, Substrate, [γ-³²P]ATP, this compound incubation Incubation at 30°C reagents->incubation spotting Spotting on P81 Paper incubation->spotting washing Washing with Phosphoric Acid spotting->washing quantification_iv Scintillation Counting washing->quantification_iv ic50_calc IC50 Determination quantification_iv->ic50_calc cell_culture Cell Culture & Serum Starvation treatment This compound Pre-treatment cell_culture->treatment stimulation Insulin Stimulation treatment->stimulation lysis Cell Lysis stimulation->lysis western_blot Western Blotting lysis->western_blot quantification_cb Densitometry Analysis western_blot->quantification_cb

Caption: Experimental workflows for in vitro and cell-based assays with this compound.

signaling_pathways cluster_tgf TGF-β Signaling cluster_ck1 CK1 Signaling TGFb TGF-β TGFbRII TGF-βRII TGFb->TGFbRII ALK5 ALK5 (TGF-βRI) TGFbRII->ALK5 SMAD23 SMAD2/3 ALK5->SMAD23 P SMAD4 SMAD4 SMAD23->SMAD4 GeneReg_TGF Gene Regulation SMAD4->GeneReg_TGF D4476_TGF This compound D4476_TGF->ALK5 PrimingKinase Priming Kinase (e.g., AKT) FOXO1a_unphos FOXO1a PrimingKinase->FOXO1a_unphos P FOXO1a_primed p-FOXO1a (primed) FOXO1a_unphos->FOXO1a_primed FOXO1a_multi_p Multi-phosphorylated FOXO1a FOXO1a_primed->FOXO1a_multi_p CK1 CK1 CK1->FOXO1a_primed P NuclearExclusion Nuclear Exclusion FOXO1a_multi_p->NuclearExclusion D4476_CK1 This compound D4476_CK1->CK1

Caption: this compound inhibits both TGF-β and CK1 signaling pathways.

Drug Development Context

While this compound has proven to be an invaluable research tool, its progression into preclinical and clinical development has not been extensively reported in the public domain. The dual-specificity of this compound for both CK1 and ALK5 presents a challenge for its development as a therapeutic agent, as it may lead to off-target effects. However, the scaffold of this compound has served as a foundation for the development of more selective inhibitors of both CK1 and ALK5. For drug development professionals, this compound represents a lead compound whose selectivity and pharmacokinetic properties would require significant optimization for therapeutic applications. Its primary value to the field remains its utility as a well-characterized chemical probe for target validation and pathway elucidation in the early stages of drug discovery. There is no publicly available information regarding formal preclinical toxicology or pharmacokinetic studies for this compound.

Conclusion

This compound is a versatile small molecule inhibitor with well-documented activity against both Casein Kinase 1 and ALK5. Its discovery and subsequent characterization have provided researchers with a powerful tool to investigate the roles of these kinases in a multitude of cellular processes. This technical guide has summarized the key information regarding the history, mechanism of action, and experimental application of this compound. By providing detailed protocols and a comprehensive overview of its kinase selectivity, this document aims to facilitate the effective use of this compound in future research endeavors.

References

In Vitro Profile of a TGF-β Receptor Kinase Inhibitor: A Technical Guide to 4-(4-(1,3-Benzodioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzamide (SB-431542)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a detailed in vitro technical guide for the compound 4-(4-(1,3-benzodioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzamide (SB-431542) . No direct in vitro studies were found for the specifically requested compound, 4-(4-(2,3-dihydrobenzo(1,4)dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide. However, due to the high degree of structural similarity between the two molecules, the data and protocols for SB-431542 are presented here as a close surrogate.

Introduction

SB-431542 is a potent and selective small molecule inhibitor of the transforming growth factor-β (TGF-β) superfamily type I activin receptor-like kinase (ALK) receptors.[1] Specifically, it targets the kinase domains of ALK4, ALK5, and ALK7, which are key mediators in the TGF-β signaling pathway.[1][2] This pathway is crucial in various cellular processes, including growth, differentiation, apoptosis, and extracellular matrix production.[1][3] Dysregulation of the TGF-β pathway is implicated in numerous diseases, such as cancer and fibrosis.[3][4] SB-431542 exerts its inhibitory effect by competing with ATP for the kinase domain's binding site, thereby preventing the phosphorylation of downstream signaling molecules, primarily Smad2 and Smad3.[3]

Quantitative In Vitro Activity

The in vitro inhibitory activity of SB-431542 has been characterized in various enzymatic and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition
Target KinaseIC50 (nM)Assay TypeReference
ALK5 (TGF-βRI)94Cell-free kinase assay[2][5][6]
ALK4140Cell-free kinase assay[5]
ALK7-Potent Inhibition[1]
p38 MAPK>10,000Cell-free kinase assay[5]
Table 2: In Vitro Cell-Based Activity
Cell LineAssayEndpointIC50 (nM)Reference
A498mRNA expressionTGF-β1-induced collagen Iα160[6]
A498mRNA expressionTGF-β1-induced PAI-150[6]
A498mRNA expressionTGF-β1-induced fibronectin62[6]
A498Protein expressionTGF-β1-induced fibronectin22[6]
MDA-MB-468Smad2 TranslocationInhibition of TGF-β1-induced translocation~150[7]

Experimental Protocols

ALK5 Kinase Inhibition Assay (FlashPlate Assay)

This protocol describes a cell-free assay to determine the inhibitory activity of a compound against the ALK5 kinase.

Materials:

  • Recombinant GST-tagged ALK5 kinase domain (amino acid 200 to C-terminus).

  • Recombinant GST-tagged full-length Smad3 protein.

  • Basic FlashPlates.

  • Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT, 100 mM GTP.

  • ATP solution: 3 µM ATP with 0.5 µCi/well γ-³³P-ATP.

  • SB-431542 or test compound dissolved in DMSO.

  • Glutathione Sepharose beads 4B.

  • 0.1 M sterile filtered sodium bicarbonate, pH 7.6.

Procedure:

  • Protein Expression and Purification: Express GST-ALK5 and GST-Smad3 in a baculovirus system and purify using Glutathione Sepharose beads.

  • Plate Coating: Coat Basic FlashPlates with 700 ng of GST-Smad3 per 100 µL in 0.1 M sodium bicarbonate overnight.

  • Assay Reaction:

    • Add 85 ng of GST-ALK5 to each well.

    • Add the test compound (e.g., SB-431542) at various concentrations.

    • Initiate the kinase reaction by adding the ATP solution.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Measure the incorporation of ³³P into the immobilized Smad3 substrate using a scintillation counter.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Smad2 Nuclear Translocation Assay

This cell-based assay measures the ability of a compound to inhibit the TGF-β1-induced translocation of Smad2 from the cytoplasm to the nucleus.[7]

Materials:

  • MDA-MB-468 cells stably expressing a GFP-Smad2 fusion protein.[7]

  • Cell Culture Medium: RPMI supplemented with 10% FBS, L-Glutamine, Penicillin-Streptomycin, and G418.[7]

  • Assay Buffer: RPMI with 1% FBS, L-Glutamine, Penicillin-Streptomycin, and 10 mM HEPES.[7]

  • Human recombinant TGF-β1.[7]

  • SB-431542 or test compound.[7]

  • Hoechst 33258 for nuclear staining.[7]

  • Fixing Solution: 10% formalin.[7]

  • High-content imaging system.

Procedure:

  • Cell Seeding: Seed the GFP-Smad2 MDA-MB-468 cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound or SB-431542 (as a positive control) for a specified time (e.g., 60 minutes).

  • Stimulation: Add TGF-β1 to the wells to a final concentration that induces robust Smad2 translocation (e.g., 3 ng/mL).[7]

  • Incubation: Incubate the plate for a period that allows for maximal translocation (e.g., 60 minutes).

  • Fixation and Staining:

    • Fix the cells with 10% formalin.

    • Stain the nuclei with Hoechst 33258.

  • Imaging and Analysis:

    • Acquire images of the GFP-Smad2 and Hoechst channels using a high-content imaging system.

    • Quantify the nuclear translocation of GFP-Smad2 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

  • Data Analysis: Determine the EC50 value for the inhibition of Smad2 translocation.

Visualizations

Signaling Pathway Diagram

TGF_beta_pathway cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-β RII TGFb->TGFbRII ALK5 ALK5 (TGF-β RI) TGFbRII->ALK5 Recruitment & Phosphorylation ALK5->P1 Smad2_3 Smad2/3 P1->Smad2_3 P pSmad2_3 p-Smad2/3 P1->pSmad2_3 Gene_expression Target Gene Expression P2->Gene_expression SB431542 SB-431542 SB431542->ALK5 Inhibition Smad_complex Smad2/3-Smad4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_complex->P2 Translocation Nucleus Nucleus

Caption: TGF-β signaling pathway and the inhibitory action of SB-431542.

Experimental Workflow Diagram

experimental_workflow start Start cell_culture Seed Cells (e.g., MDA-MB-468) start->cell_culture compound_addition Add Test Compound (e.g., SB-431542) cell_culture->compound_addition tgfb_stimulation Stimulate with TGF-β1 compound_addition->tgfb_stimulation incubation Incubate tgfb_stimulation->incubation fix_stain Fix and Stain (e.g., Hoechst) incubation->fix_stain imaging High-Content Imaging fix_stain->imaging analysis Image Analysis & Data Quantification imaging->analysis end End analysis->end

Caption: Workflow for a cell-based Smad2 nuclear translocation assay.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-(2,3-dihydrobenzodioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide (SB-431542)

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide (SB-431542)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of the compound 4-(4-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide, commonly known as SB-431542. This small molecule has garnered significant interest in the scientific community for its potent and selective inhibitory effects on the transforming growth factor-beta (TGF-β) signaling pathway. Understanding its physicochemical characteristics is paramount for its application in research and potential therapeutic development.

This document details the compound's identity, summarizes its known physicochemical properties in a structured format, and provides standardized experimental protocols for the determination of key parameters. Furthermore, a detailed visualization of its primary signaling pathway is presented to elucidate its mechanism of action.

Compound Identification

The compound is identified by the following nomenclature and registry information:

IdentifierValue
Systematic Name 4-(4-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide
Common Name SB-431542
CAS Number 301836-41-9
Chemical Formula C₂₂H₁₆N₄O₃
Molecular Weight 384.39 g/mol
SMILES O=C(N)c1ccc(cc1)c2[nH]c(c(c3ccc4OCCC4c3)c2-c5ccccn5)
InChI InChI=1S/C22H16N4O3/c23-21(27)13-4-6-14(7-5-13)22-25-19(20(26-22)16-3-1-2-10-24-16)15-8-9-17-18(11-15)29-12-28-17/h1-11H,12H2,(H2,23,27)(H,25,26)

Physicochemical Properties

PropertyValue
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in DMSO (up to 100 mM) and Ethanol (up to 10 mM)[3]. Insoluble in water.
pKa Not reported
LogP Not reported

Experimental Protocols for Physicochemical Property Determination

The following sections describe standard experimental methodologies for determining the key physicochemical properties of a small molecule like SB-431542.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined using a capillary tube method.

  • Apparatus : Melting point apparatus, capillary tubes, thermometer.

  • Procedure :

    • A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

    • The capillary tube is placed in a heating block of a melting point apparatus, adjacent to a calibrated thermometer.

    • The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the solubility of a compound in a specific solvent.

  • Apparatus : Conical flasks, orbital shaker, analytical balance, filtration apparatus, analytical instrumentation (e.g., HPLC-UV).

  • Procedure :

    • An excess amount of the solid compound is added to a known volume of water in a conical flask.

    • The flask is sealed and agitated in an orbital shaker at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The resulting suspension is filtered to remove any undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as HPLC-UV.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common method for determining the acid dissociation constant (pKa) of an ionizable compound.

  • Apparatus : pH meter with a calibrated electrode, burette, beaker, magnetic stirrer.

  • Procedure :

    • A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

    • A standardized solution of a strong acid or base is incrementally added to the solution from a burette.

    • The pH of the solution is measured after each addition of the titrant.

    • A titration curve is generated by plotting the pH against the volume of titrant added.

    • The pKa can be determined from the pH at the half-equivalence point of the titration curve.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.

  • Apparatus : Separatory funnel, orbital shaker, analytical balance, analytical instrumentation (e.g., HPLC-UV).

  • Procedure :

    • A known amount of the compound is dissolved in a pre-saturated mixture of n-octanol and water.

    • The mixture is placed in a separatory funnel and shaken vigorously for a set period to allow for partitioning between the two phases.

    • The mixture is then allowed to stand until the two phases have completely separated.

    • The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical method.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Biological Activity and Signaling Pathway

SB-431542 is a highly selective and potent inhibitor of the TGF-β superfamily type I activin receptor-like kinase (ALK) receptors: ALK4, ALK5, and ALK7. It exerts its effect by competing with ATP for the kinase domain of these receptors, thereby preventing the phosphorylation and subsequent activation of the downstream signaling mediators, Smad2 and Smad3. This blockade of Smad2/3 phosphorylation inhibits their complex formation with Smad4 and their translocation to the nucleus, ultimately leading to the suppression of TGF-β-mediated gene transcription.

TGF_beta_pathwaycluster_membraneCell MembraneTGF_betaTGF-β LigandType_II_ReceptorTGF-β Type IIReceptor (TβRII)TGF_beta->Type_II_ReceptorBindsType_I_ReceptorTGF-β Type IReceptor (ALK5)Type_II_Receptor->Type_I_ReceptorRecruits &PhosphorylatesSmad2_3Smad2/3Type_I_Receptor->Smad2_3PhosphorylatesSB431542SB-431542SB431542->Type_I_ReceptorInhibitsPhosphorylationPSmad2_3->PhosphorylationSmad4Smad4Smad_complexSmad2/3-Smad4ComplexSmad4->Smad_complexNucleusNucleusSmad_complex->NucleusTranslocationGene_TranscriptionTarget GeneTranscriptionNucleus->Gene_TranscriptionRegulatesPhosphorylation->Smad_complexPhosphorylation2P

Caption: TGF-β signaling pathway and the inhibitory action of SB-431542.

Conclusion

4-(4-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide (SB-431542) is a valuable research tool due to its specific inhibition of the TGF-β signaling pathway. This guide has summarized the available physicochemical data and provided standardized protocols for the determination of key properties. While some experimental values are not currently in the public domain, the information and methodologies presented herein provide a solid foundation for researchers and drug development professionals working with this compound. Further characterization of its physicochemical properties will undoubtedly aid in its future applications.

The Kinase Inhibitor D4476: A Comparative Analysis of its Homology to Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

D4476 is a potent, cell-permeable small molecule inhibitor primarily targeting Casein Kinase 1 (CK1) and Activin receptor-like kinase 5 (ALK5). This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its homology to other kinase inhibitors. By presenting quantitative inhibitory data, detailed experimental methodologies, and visual representations of associated signaling pathways, this document serves as a critical resource for researchers in kinase inhibitor development and cellular signaling.

Introduction to this compound

This compound, with the chemical formula C₂₃H₁₈N₄O₃, is a synthetic organic compound identified as a potent and selective inhibitor of Casein Kinase 1 (CK1), with a reported IC50 value of approximately 0.3 μM in vitro.[1][2] It is also a known inhibitor of the Transforming Growth Factor-beta (TGF-β) type-I receptor, ALK5, with an IC50 of 0.5 μM.[3][4][5] The compound's cell-permeant nature makes it a valuable tool for studying cellular processes regulated by these kinases.[6][7] this compound functions as an ATP-competitive inhibitor, indicating that it binds to the ATP-binding pocket of the kinase, thereby preventing the transfer of a phosphate group to the substrate.[1]

Homology and Comparative Analysis of this compound with Other Kinase Inhibitors

The "homology" of this compound to other kinase inhibitors can be assessed from multiple perspectives: its primary targets (CK1 and ALK5), its chemical structure, and its broader kinase selectivity profile.

Comparison with other Casein Kinase 1 (CK1) Inhibitors

CK1 is a family of serine/threonine kinases involved in diverse cellular processes, including Wnt and Hedgehog signaling pathways.[1][3][6] Several inhibitors targeting CK1 have been developed, each with varying degrees of potency and selectivity. This compound is considered more potent and specific than earlier CK1 inhibitors like IC261 and CKI-7.[8]

InhibitorTarget(s)IC50 (nM)Key Off-Targets
This compound CK1δ , ALK5 300 (CK1δ) , 500 (ALK5) p38α (5800), PKD1 (9100) [9]
PF-670462CK1ε/δ7.7 (CK1δ), 14 (CK1ε)
SR-3029CK1δ/εPotent inhibitor
PF-4800567CK1ε32 (CK1ε), 711 (CK1δ)EGFR[10]
IC261CK12500
Comparison with other ALK5 Inhibitors

ALK5, a TGF-β type I receptor, plays a crucial role in the TGF-β signaling pathway, which regulates cell growth, differentiation, and apoptosis.[8] this compound's inhibitory activity against ALK5 places it in a class of dual-activity inhibitors.

InhibitorTarget(s)IC50 (nM)Key Off-Targets
This compound ALK5 , CK1δ 500 (ALK5) , 300 (CK1δ) p38α (5800), PKD1 (9100) [9]
SD-208ALK5Potent inhibitor
Galunisertib (LY2157299)ALK556
RepSoxALK54

Signaling Pathways Associated with this compound Inhibition

The dual inhibition of CK1 and ALK5 by this compound impacts multiple critical signaling pathways.

Casein Kinase 1 and the Wnt Signaling Pathway

CK1 is a key regulator of the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, CK1α phosphorylates β-catenin, marking it for ubiquitination and degradation. Inhibition of CK1 can therefore lead to the stabilization and accumulation of β-catenin, and subsequent activation of Wnt target genes.

G cluster_destruction Destruction Complex (Wnt OFF) cluster_nucleus Nucleus Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd binds Dvl Dishevelled Fzd->Dvl activates LRP5_6 LRP5/6 LRP5_6->Dvl GSK3b GSK3β Dvl->GSK3b inhibits BetaCatenin β-catenin GSK3b->BetaCatenin phosphorylates Axin Axin Axin->BetaCatenin APC APC APC->BetaCatenin CK1 CK1 CK1->BetaCatenin phosphorylates Proteasome Proteasomal Degradation BetaCatenin->Proteasome degraded TCF_LEF TCF/LEF BetaCatenin->TCF_LEF activates TargetGenes Target Gene Transcription TCF_LEF->TargetGenes This compound This compound This compound->CK1 inhibits

Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
ALK5 and the TGF-β Signaling Pathway

ALK5 is the type I receptor for TGF-β. Upon ligand binding, the TGF-β type II receptor phosphorylates and activates ALK5, which in turn phosphorylates SMAD2 and SMAD3. These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes. This compound blocks this cascade by inhibiting the kinase activity of ALK5.

G cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-β RII TGFb->TGFbRII binds ALK5 ALK5 (TGF-β RI) TGFbRII->ALK5 phosphorylates activates SMAD2_3 SMAD2/3 ALK5->SMAD2_3 phosphorylates pSMAD2_3 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex TargetGenes Target Gene Transcription SMAD_complex->TargetGenes regulates This compound This compound This compound->ALK5 inhibits

TGF-β/ALK5 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is a representative method for determining the IC50 value of this compound against a target kinase.

Materials:

  • Purified recombinant kinase (e.g., CK1δ, ALK5)

  • Kinase-specific substrate peptide

  • This compound (or other inhibitor) stock solution in DMSO

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a microcentrifuge tube, combine the kinase, substrate peptide, and the diluted this compound or DMSO (for control).

  • Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Rinse the paper with acetone and let it air dry.

  • Place the dried paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G Start Start PrepareInhibitor Prepare serial dilutions of this compound Start->PrepareInhibitor MixReagents Combine kinase, substrate, and this compound/DMSO PrepareInhibitor->MixReagents InitiateReaction Initiate reaction with [γ-³²P]ATP MixReagents->InitiateReaction Incubate Incubate at 30°C InitiateReaction->Incubate StopReaction Stop reaction by spotting on P81 paper Incubate->StopReaction Wash Wash P81 paper with phosphoric acid StopReaction->Wash Dry Air dry the paper Wash->Dry Measure Measure radioactivity (Scintillation counting) Dry->Measure Calculate Calculate % inhibition Measure->Calculate Plot Plot data and determine IC50 Calculate->Plot End End Plot->End

Workflow for a radiometric in vitro kinase inhibition assay.

Conclusion

This compound is a valuable research tool due to its dual inhibitory action on CK1 and ALK5. Understanding its homology to other kinase inhibitors in terms of target specificity, chemical structure, and impact on signaling pathways is crucial for its effective application in research and for the design of next-generation inhibitors. The data and protocols presented in this guide offer a solid foundation for researchers to explore the multifaceted roles of CK1 and ALK5 in cellular physiology and disease.

References

Methodological & Application

Application Notes and Protocols: 4-(4-(2,3-dihydrobenzodioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide (SB 431542) in Cancer Research

Application Notes and Protocols: 4-(4-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide (SB 431542) in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide, more commonly known by its designation SB 431542 , is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) signaling pathway. It specifically targets the ATP-binding site of the TGF-β type I receptor serine/threonine kinases, primarily Activin Receptor-Like Kinase 5 (ALK5), and also shows inhibitory activity against ALK4 and ALK7.[3][4] By inhibiting these receptors, SB 431542 effectively blocks the phosphorylation and subsequent nuclear translocation of SMAD2 and SMAD3, key downstream mediators of TGF-β signaling. This blockade disrupts the pro-oncogenic effects of TGF-β in advanced cancers, making SB 431542 a valuable tool in cancer research and a potential therapeutic agent.

In the context of oncology, the TGF-β pathway is a dual-edged sword. In early-stage cancers, it can act as a tumor suppressor. However, in later stages, it often promotes tumor progression, invasion, metastasis, and angiogenesis. SB 431542's ability to abrogate these tumor-promoting functions has been demonstrated in various cancer models, including glioma, breast, colon, and pancreatic cancers. Its primary applications in cancer research revolve around studying and inhibiting key processes in cancer progression such as the Epithelial-Mesenchymal Transition (EMT), cell migration and invasion, and the secretion of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[4]

Mechanism of Action

SB 431542 acts as a competitive inhibitor of ATP at the kinase domain of the ALK5 receptor. This inhibition prevents the TGF-β-induced phosphorylation of SMAD2 and SMAD3. Consequently, the formation of the SMAD2/3/4 complex and its translocation to the nucleus are inhibited, leading to a downregulation of TGF-β target gene transcription. These target genes are often involved in processes that drive cancer progression.

TGF_beta_pathwaycluster_nucleusNucleusTGFbTGF-β LigandTGFbRIITGF-β Receptor II (TβRII)TGFb->TGFbRIIBindingALK5TGF-β Receptor I (ALK5)TGFbRII->ALK5Recruitment &PhosphorylationSMAD23SMAD2/3ALK5->SMAD23PhosphorylationSB431542SB 431542SB431542->ALK5InhibitionpSMAD23p-SMAD2/3SMAD_complexSMAD2/3/4 ComplexpSMAD23->SMAD_complexSMAD4SMAD4SMAD4->SMAD_complexNucleusNucleusSMAD_complex->NucleusTranslocationGene_expressionTarget GeneTranscriptionCellular_responsesPro-tumorigenicResponses(EMT, Invasion, etc.)Gene_expression->Cellular_responses

Caption: Simplified TGF-β signaling pathway and the inhibitory action of SB 431542.

Quantitative Data

The following tables summarize the inhibitory concentrations of SB 431542 against its target kinases and its effects on various cancer cell lines.

Table 1: Inhibitory Activity against ALK Kinases

TargetIC50 (nM)
ALK5 (TGF-βRI)94
ALK4 (Activin RI)140
ALK7Not specified

Table 2: Efficacy in Cancer Cell Lines

Cell LineCancer TypeAssayIC50 / Effect
HaCaTKeratinocyteSMAD Phosphorylation172 nM (EC50)[1]
HEK-293TEmbryonic KidneySMAD Activation66 nM (IC50)[1]
HepG2Liver CarcinomaPAI-luciferase Reporter250 nM (IC50)[1]
NCI-H1299Non-small Cell Lung CancerCell Migration500 nM (IC50)[1]
A549Lung AdenocarcinomaAnchorage-independent growthIncreased colony formation (reversal of TGF-β induced growth inhibition)
HT29Colon CarcinomaAnchorage-independent growthReduced colony formation (inhibition of TGF-β stimulated growth)
PANC-1Pancreatic CarcinomaEMT InhibitionBlocked TGF-β-induced EMT
U87MG, D54MGGlioblastomaCell Proliferation & MotilityInhibition of proliferation and motility

Experimental Protocols

Here are detailed protocols for key experiments to assess the efficacy of SB 431542 in cancer research.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of SB 431542 on the viability and proliferation of cancer cells.

MTT_Assay_WorkflowstartStartseed_cellsSeed cells in a96-well platestart->seed_cellsincubate1Incubate for 24hseed_cells->incubate1treat_cellsTreat with SB 431542(various concentrations)incubate1->treat_cellsincubate2Incubate for 48-72htreat_cells->incubate2add_mttAdd MTT reagentincubate2->add_mttincubate3Incubate for 2-4hadd_mtt->incubate3add_solubilizerAdd solubilization solution(e.g., DMSO)incubate3->add_solubilizerread_absorbanceRead absorbance at 570 nmadd_solubilizer->read_absorbanceendEndread_absorbance->end

Caption: Workflow for a typical MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • SB 431542 (stock solution in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of SB 431542 in culture medium. The final concentrations may range from 0.1 to 50 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of SB 431542. Include a vehicle control (DMSO) at the same final concentration as in the highest SB 431542 treatment.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot for SMAD2/3 Phosphorylation

This protocol is used to determine if SB 431542 inhibits the TGF-β-induced phosphorylation of SMAD2 and SMAD3.

Materials:

  • Cancer cell line

  • Complete culture medium

  • SB 431542

  • TGF-β1

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-SMAD2/3, anti-SMAD2/3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with SB 431542 (e.g., 10 µM) for 1-2 hours. Then, stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-SMAD2/3 levels to total SMAD2/3 and the loading control (β-actin).

Transwell Migration and Invasion Assay

This protocol assesses the effect of SB 431542 on the migratory and invasive potential of cancer cells.

Transwell_Assay_WorkflowstartStartprepare_insertsPrepare Transwell inserts(coat with Matrigel for invasion)start->prepare_insertsadd_chemoattractantAdd chemoattractant tolower chamberprepare_inserts->add_chemoattractantseed_cellsSeed cells in serum-freemedium with SB 431542in the upper chamberadd_chemoattractant->seed_cellsincubateIncubate for 12-48hseed_cells->incubateremove_non_migratedRemove non-migrated cellsfrom the top of the insertincubate->remove_non_migratedfix_and_stainFix and stain migrated cellson the bottom of the insertremove_non_migrated->fix_and_staincount_cellsCount migrated cellsfix_and_stain->count_cellsendEndcount_cells->end

Caption: Workflow for a Transwell migration/invasion assay.

Materials:

  • Transwell inserts (8 µm pore size)

  • Matrigel (for invasion assay)

  • Serum-free medium

  • Medium with chemoattractant (e.g., 10% FBS)

  • SB 431542

  • Cotton swabs

  • Methanol (for fixing)

  • Crystal violet solution (for staining)

Procedure:

  • Insert Preparation: For the invasion assay, coat the top of the Transwell inserts with diluted Matrigel and allow it to solidify. For the migration assay, no coating is needed.

  • Cell Preparation: Culture cells to sub-confluency and then serum-starve them for 12-24 hours.

  • Assay Setup: Add medium with a chemoattractant to the lower chamber of the Transwell plate. Resuspend the serum-starved cells in serum-free medium containing SB 431542 or vehicle control. Seed the cells into the upper chamber.

  • Incubation: Incubate the plate for 12-48 hours at 37°C.

  • Cell Removal: After incubation, use a cotton swab to gently remove the non-migrated cells from the top surface of the insert.

  • Fixing and Staining: Fix the migrated cells on the bottom surface of the insert with methanol, and then stain with crystal violet.

  • Cell Counting: Count the number of migrated cells in several random fields under a microscope.

  • Data Analysis: Compare the number of migrated cells in the SB 431542-treated groups to the control group.

Conclusion

SB 431542 is a critical research tool for investigating the role of the TGF-β signaling pathway in cancer. Its ability to selectively inhibit ALK4, ALK5, and ALK7 allows for the elucidation of the downstream effects of this pathway on tumor progression. The provided protocols offer a framework for researchers to study the efficacy of this compound in various cancer models, contributing to a better understanding of TGF-β's role in malignancy and the development of novel therapeutic strategies.

Application Notes and Protocols for 4-(4-(2,3-dihydrobenzodioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide (Debio 0617) Treatment

Application Notes and Protocols for 4-(4-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide (Debio 0617) Treatment

Introduction

4-(4-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide, also known as Debio 0617, is an investigational small molecule inhibitor developed for oncology indications. Publicly available information regarding its specific molecular target and mechanism of action is limited, with reports describing it as an inhibitor of an undisclosed oncology pathway.[1][3][4] However, analysis of chemically similar compounds and related drug discovery programs suggest potential activity as a multi-kinase inhibitor, possibly targeting pathways such as Transforming Growth Factor-Beta (TGF-β) signaling and various receptor tyrosine kinases (RTKs).

This document provides a generalized experimental design for researchers investigating the cellular effects of Debio 0617. The protocols outlined below are based on methodologies commonly used to characterize kinase inhibitors in preclinical cancer research. Researchers should adapt these protocols based on their specific cancer models and hypotheses.

Data Presentation

Due to the limited public availability of preclinical data for Debio 0617, the following tables are presented as templates for organizing experimental results.

Table 1: In Vitro Cytotoxicity of Debio 0617

Cell LineCancer TypeIC50 (µM) after 72h Treatment
e.g., MCF-7Breast CancerData to be determined
e.g., A549Lung CancerData to be determined
e.g., U87 MGGlioblastomaData to be determined
e.g., PANC-1Pancreatic CancerData to be determined

Table 2: Kinase Inhibition Profile of Debio 0617

Kinase TargetIC50 (nM)
e.g., TGF-βRI (ALK5)Data to be determined
e.g., VEGFR2Data to be determined
e.g., PDGFRβData to be determined
e.g., ABL1Data to be determined
e.g., JAK2Data to be determined

Experimental Protocols

The following protocols provide a framework for evaluating the biological activity of Debio 0617.

Cell Viability and Proliferation Assay

Objective: To determine the cytotoxic and anti-proliferative effects of Debio 0617 on a panel of cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Debio 0617 (dissolved in a suitable solvent, e.g., DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar MTS/MTT-based assay kits

  • 96-well clear-bottom cell culture plates

  • Multichannel pipette

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of Debio 0617 in cell culture medium. The final concentrations should typically range from 0.01 µM to 100 µM.

  • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of Debio 0617. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment:

    • For CellTiter-Glo®: Add 100 µL of the reagent to each well, mix on an orbital shaker for 2 minutes, and incubate at room temperature for 10 minutes. Measure luminescence using a plate reader.

    • For MTS/MTT assays: Follow the manufacturer's instructions. Typically, this involves adding the reagent, incubating for 1-4 hours, and then measuring absorbance.

  • Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the cell viability against the log concentration of Debio 0617 and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of Debio 0617 on key signaling proteins, particularly those involved in the TGF-β and receptor tyrosine kinase pathways.

Materials:

  • Cancer cell lines

  • Debio 0617

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit (Thermo Fisher Scientific)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-SMAD2, anti-SMAD2, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of Debio 0617 (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2, 6, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the ECL substrate.

  • Signal Detection: Visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the levels of phosphorylated proteins to the total protein levels.

Visualization of Pathways and Workflows

The following diagrams illustrate the potential signaling pathways affected by Debio 0617 and a general experimental workflow.

TGF_beta_PathwayTGFBTGF-β LigandTBRIITGF-β Receptor IITGFB->TBRIITBRITGF-β Receptor I(ALK5)TBRII->TBRISMAD23p-SMAD2/3TBRI->SMAD23PhosphorylationDebio0617Debio 0617(Hypothesized Target)Debio0617->TBRIInhibitionComplexSMAD ComplexSMAD23->ComplexSMAD4SMAD4SMAD4->ComplexNucleusNucleusComplex->NucleusTranscriptionGene Transcription(e.g., EMT, Apoptosis)Nucleus->Transcription

Caption: Hypothesized TGF-β signaling pathway inhibition by Debio 0617.

RTK_PathwayLigandGrowth Factor(e.g., VEGF, PDGF)RTKReceptor Tyrosine Kinase(e.g., VEGFR, PDGFR)Ligand->RTKRASRASRTK->RASPI3KPI3KRTK->PI3KDebio0617Debio 0617(Hypothesized Target)Debio0617->RTKInhibitionRAFRAFRAS->RAFMEKMEKRAF->MEKERKp-ERKMEK->ERKProliferationCell Proliferation,Survival, AngiogenesisERK->ProliferationAKTp-AKTPI3K->AKTAKT->Proliferation

Caption: Hypothesized Receptor Tyrosine Kinase (RTK) pathway inhibition.

Experimental_Workflowcluster_0In Vitro Assayscluster_1Data AnalysisCellCultureCancer Cell LinesTreatmentDebio 0617 Treatment(Dose-Response)CellCulture->TreatmentViabilityCell Viability Assay(IC50 Determination)Treatment->ViabilityWesternBlotWestern Blot(Pathway Analysis)Treatment->WesternBlotIC50Calculate IC50 ValuesViability->IC50PathwayAnalysisAnalyze Protein ExpressionWesternBlot->PathwayAnalysisConclusionDraw ConclusionsIC50->ConclusionPathwayAnalysis->Conclusion

Caption: General experimental workflow for in vitro characterization.

Application Notes and Protocols for In Vivo Animal Studies of 4-(4-(2,3-dihydrobenzodioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide and its Analogs

Application Notes and Protocols for In Vivo Animal Studies of 4-(4-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide and its Analogs

Disclaimer: No direct in vivo animal study data was found for the specific compound 4-(4-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide. The following information is based on its close structural analog, SB-431542 (4-(4-(1,3-benzodioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzamide) , a well-studied inhibitor of the Transforming Growth Factor-β (TGF-β) pathway. These notes and protocols are intended to serve as a guide for researchers, scientists, and drug development professionals.

Introduction

SB-431542 is a potent and selective small molecule inhibitor of the TGF-β type I receptor serine/threonine kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). It also exhibits inhibitory activity against ALK4 and ALK7, other type I receptors in the TGF-β superfamily. The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis. In many advanced cancers, TGF-β signaling switches from a tumor-suppressive to a tumor-promoting role, fostering invasion, metastasis, and immunosuppression.

Mechanism of Action: TGF-β Signaling Pathway Inhibition

SB-431542 exerts its biological effects by competitively binding to the ATP-binding site of the ALK5 kinase domain, thereby preventing the phosphorylation and activation of downstream signaling mediators, Smad2 and Smad3. This blockade inhibits the formation of the Smad2/3-Smad4 complex and its subsequent translocation to the nucleus, ultimately leading to the downregulation of TGF-β target gene transcription.

TGF_beta_signaling_pathwayTGF_betaTGF-β LigandTGFBR2TGF-β Receptor II(TβRII)TGF_beta->TGFBR2TGFBR1TGF-β Receptor I(ALK5)TGFBR2->TGFBR1Recruitment &PhosphorylationSmad2_3Smad2/3TGFBR1->Smad2_3PhosphorylationSB_431542SB-431542SB_431542->TGFBR1Inhibitionp_Smad2_3p-Smad2/3Smad2_3->p_Smad2_3Smad_complexSmad2/3-Smad4Complexp_Smad2_3->Smad_complexSmad4Smad4Smad4->Smad_complexNucleusNucleusSmad_complex->NucleusGene_transcriptionTarget GeneTranscription(e.g., EMT, immunosuppression)Nucleus->Gene_transcriptionModulation

Caption: TGF-β Signaling Pathway and the inhibitory action of SB-431542.

In Vivo Animal Studies: Data and Protocols

While comprehensive pharmacokinetic data for SB-431542 is limited, with some reports suggesting unstable pharmacokinetics, several in vivo efficacy studies have been conducted in mouse models of cancer.

Quantitative In Vivo Efficacy Data
Cancer ModelAnimal StrainTreatmentDosing ScheduleOutcomeReference
Bladder Cancer (Patient-Derived Xenograft)Nude MiceSB-431542 (0.5, 1, 2 mg/kg)Oral administrationDose-dependent inhibition of subcutaneous tumor growth.[3][3]
Colon Carcinoma (Colon-26)BALB/c MiceSB-431542Intraperitoneal administration initiated 3 and 7 days post-tumor implantation.Significant induction of cytotoxic T lymphocyte (CTL) activity against colon-26 cells.[1][4][1][4]
Experimental Protocols

3.2.1. Patient-Derived Xenograft (PDX) Model of Bladder Cancer

This protocol is adapted from a study evaluating the effect of SB-431542 on bladder cancer cells.[3]

  • Animal Model: Athymic nude mice.

  • Tumor Implantation: Patient-derived bladder cancer cells are injected subcutaneously into the flanks of the mice.

  • Treatment Groups:

    • Vehicle control.

    • SB-431542 (0.5 mg/kg).

    • SB-431542 (1 mg/kg).

    • SB-431542 (2 mg/kg).

  • Drug Formulation and Administration: SB-431542 is formulated for oral administration. The specific vehicle was not detailed in the reference. A common vehicle for similar compounds is 0.5% carboxymethylcellulose (CMC) with or without a small percentage of Tween 80.

  • Dosing Schedule: Daily oral gavage.

  • Efficacy Endpoints:

    • Tumor volume measurement (e.g., twice weekly) using calipers.

    • Tumor weight at the end of the study.

    • Immunohistochemical analysis of tumor tissue for markers of epithelial-mesenchymal transition (EMT), such as E-cadherin, N-cadherin, and vimentin.

3.2.2. Syngeneic Colon Carcinoma Model

This protocol is based on a study investigating the immunomodulatory effects of SB-431542.[1][4]

  • Animal Model: BALB/c mice.

  • Tumor Implantation: Colon-26 cancer cells are implanted into the peritoneal cavity.

  • Treatment Groups:

    • Vehicle control.

    • SB-431542.

  • Drug Formulation and Administration: SB-431542 is prepared for intraperitoneal injection. A common vehicle is DMSO followed by dilution in saline or PBS.

  • Dosing Schedule: Treatment initiated 3 and 7 days after tumor implantation. The exact dosage and frequency were not specified in the abstract.

  • Efficacy Endpoints:

    • Assessment of cytotoxic T lymphocyte (CTL) activity against colon-26 cells using an in vitro cytotoxicity assay with splenocytes from treated and control mice.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for an in vivo efficacy study using a xenograft model.

in_vivo_workflowcluster_setupStudy Setupcluster_treatmentTreatment Phasecluster_data_collectionData Collection & AnalysisAnimal_modelSelect Animal Model(e.g., Nude Mice)ImplantationSubcutaneousImplantationAnimal_model->ImplantationTumor_cellsPrepare Tumor Cells(e.g., PDX)Tumor_cells->ImplantationRandomizationTumor Growth &RandomizationImplantation->RandomizationDosingDrug Administration(e.g., Oral Gavage)Randomization->DosingTumor_measurementTumor VolumeMeasurementDosing->Tumor_measurementEndpointStudy Endpoint(e.g., Tumor Size)Tumor_measurement->EndpointTissue_collectionTissue Collection& Analysis (IHC)Endpoint->Tissue_collection

Caption: A generalized workflow for in vivo anti-tumor efficacy studies.

Conclusion

While in vivo data for the specifically requested compound is not publicly available, its close analog, SB-431542, has demonstrated anti-tumor effects in preclinical animal models. The provided protocols and data for SB-431542 can serve as a valuable starting point for designing and conducting in vivo studies for novel compounds targeting the TGF-β signaling pathway. Researchers should consider the reported pharmacokinetic instability of SB-431542 and may need to optimize dosing regimens and administration routes for their specific compound and animal model.

Application Notes and Protocols: Synthesis and Evaluation of 4-(4-(2,3-dihydrobenzodioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide Derivatives

Application Notes and Protocols: Synthesis and Evaluation of 4-(4-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols and application notes for the synthesis and evaluation of 4-(4-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide (also known as D4476) and its derivatives. These compounds are potent inhibitors of Casein Kinase 1 (CK1), a serine/threonine kinase implicated in various cellular processes and diseases, including cancer and neurodegenerative disorders. This guide outlines a plausible synthetic route, experimental protocols for assessing compound potency, and a summary of structure-activity relationship (SAR) data to guide the development of derivatives with improved potency.

Introduction

Casein Kinase 1 (CK1) is a family of highly conserved serine/threonine kinases that play crucial roles in regulating numerous cellular signaling pathways, including Wnt/β-catenin, Hedgehog, and Hippo pathways.[1] Dysregulation of CK1 activity has been linked to a variety of diseases, making it an attractive target for therapeutic intervention. The compound 4-(4-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide (this compound) has been identified as a potent, cell-permeable, and ATP-competitive inhibitor of CK1, with a reported IC50 value of approximately 0.3 µM for CK1δ.[3][4] this compound also demonstrates inhibitory activity against other kinases such as ALK5.[5][6] Its mechanism of action involves the suppression of site-specific phosphorylation of downstream targets like the transcription factor FOXO1a.[6] This document provides a comprehensive guide for the synthesis of this compound derivatives and their evaluation to facilitate the discovery of next-generation CK1 inhibitors with enhanced potency and selectivity.

Data Presentation

The following table summarizes the in vitro inhibitory activity of this compound and a series of its synthesized analogs against Leishmania major Casein Kinase 1, isoform 2 (L-CK1.2), as well as their anti-leishmanial activity. This data provides initial insights into the structure-activity relationships of this chemical scaffold.

CompoundR Group (at C2 of imidazole)L-CK1.2 IC50 (µM)L. major IC50 (µM)L. donovani IC50 (µM)
This compound 4-carbamoylphenyl0.301.251.44
7a Phenyl>10>10>10
7b 4-Methylphenyl5.24.56.1
7c 4-Methoxyphenyl2.83.24.8
7d 4-Chlorophenyl0.301.251.44
7e 4-Fluorophenyl1.52.13.5
7f 4-Trifluoromethylphenyl0.81.52.2
7g 3-Methylphenyl4.15.37.2
7h 3-Methoxyphenyl3.54.15.9
7i 3-Chlorophenyl0.51.11.9
7j 3-Fluorophenyl1.11.82.9
7k 3,4-Dichlorophenyl0.570.310.27
7l 3-Trifluoromethylphenyl0.570.922.34
7m 2-Methylphenyl>10>10>10
7n 2-Chlorophenyl>10>10>10
7o 2-Fluorophenyl>10>10>10

Data adapted from a study on Leishmania CK1.2 inhibitors. The potency against human CK1 isoforms may vary.

Experimental Protocols

Synthesis of 4-(4-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide (this compound) and Derivatives

The synthesis of the title compound and its derivatives can be achieved through a multi-step process involving the formation of a key α-diketone intermediate followed by a cyclocondensation reaction to form the imidazole ring.

1. Synthesis of the α-Diketone Intermediate: 1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-2-(pyridin-2-yl)ethane-1,2-dione

  • Step 1a: Synthesis of 2-bromo-1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)ethan-1-one: 1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)ethan-1-one is brominated using a suitable brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a solvent like carbon tetrachloride, under reflux.

  • Step 1b: Oxidation to the α-diketone: The resulting α-bromo ketone is then oxidized to the α-diketone using an oxidizing agent like selenium dioxide in a solvent mixture such as dioxane and water, with heating.

2. Imidazole Ring Formation and Final Product Synthesis

The imidazole ring is constructed via a Debus-Radziszewski imidazole synthesis.

  • Step 2a: Cyclocondensation: The α-diketone intermediate is reacted with a benzaldehyde derivative (e.g., 4-formylbenzamide for the parent compound) and a source of ammonia (e.g., ammonium acetate) in a solvent such as acetic acid, under reflux.

  • Step 2b: Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the final benzamide derivative.

Biochemical Assay for CK1δ Inhibition

The inhibitory activity of the synthesized compounds against CK1δ can be determined using a radiometric filter-binding assay.

  • Materials: Recombinant human CK1δ, substrate peptide (e.g., RRKDLHDDEEDEAMSITA), [γ-³³P]ATP, kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 5 mM MnCl₂, 1 mM DTT, 0.1 mg/mL BSA), 96-well plates, phosphocellulose filter plates, and a microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the kinase buffer, substrate peptide, and the test compound solution.

    • Initiate the reaction by adding a mixture of [γ-³³P]ATP and recombinant CK1δ.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate and wash several times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the filter plate using a microplate scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for Inhibition of FOXO1a Phosphorylation

The cellular activity of the compounds can be assessed by measuring the inhibition of FOXO1a phosphorylation in a suitable cell line (e.g., HEK293 or a relevant cancer cell line).

  • Materials: Cell line expressing FOXO1a, cell culture medium, test compounds, lysis buffer, primary antibodies against phospho-FOXO1a (e.g., at Ser256) and total FOXO1a, secondary antibody conjugated to a detectable marker (e.g., HRP), and Western blotting equipment.

  • Procedure:

    • Seed the cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified duration.

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-FOXO1a and total FOXO1a.

    • Wash the membrane and incubate with the appropriate secondary antibody.

    • Develop the blot using a chemiluminescent substrate and visualize the protein bands.

    • Quantify the band intensities to determine the ratio of phosphorylated FOXO1a to total FOXO1a and assess the extent of inhibition.

Mandatory Visualizations

Gcluster_synthesisSynthetic WorkflowStartStarting Materials(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one4-FormylbenzamideIntermediate1α-Diketone Intermediate1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyridin-2-yl)ethane-1,2-dioneStart->Intermediate1Bromination &OxidationFinalProductFinal Product4-(4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamideIntermediate1->FinalProductCyclocondensation(Debus-Radziszewski)

Caption: Synthetic workflow for the target benzamide derivatives.

Gcluster_pathwayCK1 Signaling PathwayWntWnt LigandFrizzledFrizzled ReceptorWnt->FrizzledDishevelledDishevelledFrizzled->DishevelledLRP5_6LRP5/6LRP5_6->DishevelledAxin_APCAxin/APC ComplexDishevelled->Axin_APCInhibitsCK1Casein Kinase 1 (CK1)CK1->Axin_APCGSK3bGSK3βGSK3b->Axin_APCbeta_cateninβ-cateninAxin_APC->beta_cateninPhosphorylates for degradationDegradationβ-catenin DegradationAxin_APC->DegradationTCF_LEFTCF/LEFbeta_catenin->TCF_LEFActivatesGene_ExpressionTarget Gene Expression(Proliferation, Survival)TCF_LEF->Gene_ExpressionThis compoundThis compound DerivativeThis compound->CK1Inhibits

Caption: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of this compound derivatives on CK1.

Gcluster_workflowExperimental Workflow for Potency EvaluationSynthesisCompound Synthesisand PurificationBiochemical_AssayBiochemical Assay(CK1δ Inhibition - IC50)Synthesis->Biochemical_AssayCellular_AssayCellular Assay(FOXO1a Phosphorylation)Biochemical_Assay->Cellular_AssaySAR_AnalysisStructure-ActivityRelationship (SAR) AnalysisCellular_Assay->SAR_AnalysisLead_OptimizationLead OptimizationSAR_Analysis->Lead_Optimization

Caption: Logical workflow for the evaluation of synthesized derivatives.

Application Notes and Protocols: D4476 in Combination with Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of D4476, a potent casein kinase 1 (CK1) inhibitor, in combination with other therapeutic agents for cancer research. The following sections detail the synergistic effects, underlying mechanisms, and experimental protocols for using this compound in combination therapies.

Combination of this compound with 5-Fluorouracil (5-FU) in Colorectal Cancer

The combination of this compound with the chemotherapeutic agent 5-Fluorouracil (5-FU) has been shown to enhance the cytotoxic effects on microsatellite instable colorectal cancer cells. This synergistic interaction is primarily mediated through the inhibition of autophagy flux, leading to increased cancer cell death.

Quantitative Data Summary

The following tables summarize the key quantitative data from combination studies of this compound and 5-FU in HCT-116 colorectal cancer cells.

Table 1: IC50 Values of 5-FU and this compound in HCT-116 Cells [1]

Compound24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
5-Fluorouracil18.510.25.8
This compound12.58.34.2

Table 2: Synergistic Effects of 5-FU and this compound Combination on HCT-116 Cell Viability [1]

Treatment (48h)Cell Viability (%)Combination Index (CI)*
1.25 µM 5-FU85.2-
10 µM 5-FU51.3-
5 µM this compound65.4-
1.25 µM 5-FU + 5 µM this compound48.7< 1
10 µM 5-FU + 5 µM this compound23.1< 1

*A Combination Index (CI) of less than 1 indicates a synergistic effect.[1]

Table 3: Effect of 5-FU and this compound Combination on Cell Cycle Distribution in HCT-116 Cells (48h) [1]

TreatmentSub-G1 Phase (%)G1 Phase (%)S Phase (%)G2/M Phase (%)
Control1.560.225.313.0
1.25 µM 5-FU3.855.130.210.9
10 µM 5-FU8.948.735.66.8
5 µM this compound6.250.128.914.8
1.25 µM 5-FU + 5 µM this compound11.445.338.15.2
10 µM 5-FU + 5 µM this compound21.939.832.55.8
Signaling Pathways and Mechanism of Action

The combination of this compound and 5-FU exerts its synergistic effect through the modulation of several key signaling pathways. This compound, as a CK1α inhibitor, enhances the chemosensitivity of colorectal cancer cells to 5-FU by inhibiting autophagy flux.[1] This leads to an accumulation of autophagic markers such as LC3-II and p62.[1] Furthermore, the combination therapy impacts the Wnt/β-catenin pathway and downregulates the expression of multidrug resistance (MDR) genes like ABCG2, as well as cell proliferation-related genes such as cyclin D1 and c-myc.[1][2]

D4476_5FU_Signaling_Pathway This compound This compound CK1a CK1α This compound->CK1a Inhibits Autophagy_Flux Autophagy Flux This compound->Autophagy_Flux Inhibits MDR_Genes MDR Genes (e.g., ABCG2) This compound->MDR_Genes Downregulates Proliferation_Genes Proliferation Genes (e.g., Cyclin D1, c-myc) This compound->Proliferation_Genes Downregulates Wnt_beta_catenin Wnt/β-catenin Pathway CK1a->Wnt_beta_catenin Regulates FiveFU 5-Fluorouracil DNA_Damage DNA Damage FiveFU->DNA_Damage Induces FiveFU->MDR_Genes Downregulates FiveFU->Proliferation_Genes Downregulates Cell_Cycle_Arrest Cell Cycle Arrest (S and G2/M phases) DNA_Damage->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Autophagy_Flux->Apoptosis Suppresses MDR_Genes->Apoptosis Promotes Proliferation_Genes->Apoptosis Promotes Cell_Cycle_Arrest->Apoptosis Promotes

Figure 1: Signaling pathway of this compound and 5-FU combination.
Experimental Protocols

  • Cell Line: HCT-116 (human colorectal carcinoma)

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Reagents:

    • This compound (Stock solution: 10 mM in DMSO, stored at -20°C)[1]

    • 5-Fluorouracil (Stock solution: 100 mM in DMSO, stored at -20°C)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Propidium Iodide (PI)

    • RNase A

Experimental_Workflow_Cytotoxicity Start Start Seed_Cells Seed HCT-116 cells (2x10^4 cells/well in 96-well plate) Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with this compound, 5-FU, or combination Incubate_24h->Treat_Cells Incubate_Drug Incubate for 24, 48, or 72h Treat_Cells->Incubate_Drug Add_MTT Add MTT solution (0.5 mg/mL) Incubate_Drug->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Add_DMSO Add DMSO to dissolve formazan Incubate_MTT->Add_DMSO Measure_Absorbance Measure absorbance at 570 nm Add_DMSO->Measure_Absorbance End End Measure_Absorbance->End

Figure 2: Workflow for combination cytotoxicity assay.
  • Seed HCT-116 cells in a 96-well plate at a density of 2x104 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound, 5-FU, or their combination. Include a vehicle-only control (DMSO).

  • Incubate the plates for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Seed HCT-116 cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound, 5-FU, or their combination for 24, 48, or 72 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ethanol at -20°C overnight.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

  • Treat HCT-116 cells with this compound, 5-FU, or their combination for the desired time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on a 12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against LC3B, p62, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Treat HCT-116 cells as described for Western blotting.

  • Isolate total RNA using a suitable kit according to the manufacturer's instructions.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform qRT-PCR using SYBR Green master mix and primers for target genes (e.g., ABCG2, Cyclin D1, c-myc) and a housekeeping gene (e.g., GAPDH).

  • Analyze the relative gene expression using the 2-ΔΔCt method.

Potential Combinations of this compound with Other Therapeutic Agents

While detailed studies are most prominent for the combination of this compound with 5-FU, the mechanism of action of this compound suggests potential synergistic effects with other classes of anti-cancer agents. Further research is warranted to explore these combinations.

  • PARP Inhibitors: this compound's role in modulating DNA damage response pathways through its interaction with CK1 could potentially synergize with PARP inhibitors, which target DNA repair mechanisms. This combination could be particularly effective in cancers with underlying DNA repair deficiencies.

  • mTOR Inhibitors: Both CK1 and mTOR are key regulators of cell growth and autophagy. A dual blockade of these pathways could lead to a more potent anti-proliferative and pro-apoptotic effect in various cancer types.

  • EGFR Inhibitors: In cancers driven by EGFR signaling, combining an EGFR inhibitor with this compound could offer a multi-pronged attack on cell proliferation and survival pathways, potentially overcoming resistance to EGFR-targeted therapies.

  • Radiotherapy: this compound may enhance the efficacy of radiotherapy by inhibiting the DNA damage response, thereby preventing cancer cells from repairing radiation-induced DNA breaks.

Researchers are encouraged to utilize the protocols outlined in this document as a starting point for investigating novel combinations of this compound with other therapeutic agents. Proper dose-response studies and mechanistic analyses will be crucial in identifying and validating new synergistic interactions.

References

Troubleshooting & Optimization

Troubleshooting D4476 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D4476, focusing on solubility issues in aqueous solutions.

Troubleshooting Guide: this compound Solubility in Aqueous Solutions

Researchers often encounter challenges when preparing aqueous solutions of this compound due to its hydrophobic nature. This guide provides a systematic approach to troubleshoot and overcome these solubility issues.

Logical Workflow for Troubleshooting this compound Solubility

D4476_Solubility_Troubleshooting cluster_prep Preparation of Working Solution cluster_troubleshooting Troubleshooting Precipitation start Start: Need to prepare aqueous working solution of this compound stock_prep Prepare a high-concentration stock solution in 100% DMSO or Ethanol start->stock_prep intermediate_dilution Perform an intermediate dilution of the stock solution in the same organic solvent stock_prep->intermediate_dilution final_dilution Add the diluted stock dropwise to the pre-warmed aqueous buffer while vortexing intermediate_dilution->final_dilution precipitation_check Observe for precipitation (cloudiness, particles) final_dilution->precipitation_check reduce_concentration Reduce the final concentration of this compound precipitation_check->reduce_concentration Yes success Solution is clear: Proceed with experiment precipitation_check->success No reduce_concentration->final_dilution increase_cosolvent Increase the percentage of co-solvent (e.g., DMSO) in the final solution (typically <1%) reduce_concentration->increase_cosolvent fail Precipitation persists: Re-evaluate experimental parameters or consider formulation development reduce_concentration->fail If all else fails increase_cosolvent->final_dilution sonication Use sonication to aid dissolution increase_cosolvent->sonication sonication->final_dilution ph_adjustment Adjust the pH of the aqueous buffer sonication->ph_adjustment ph_adjustment->final_dilution surfactant Consider adding a small amount of a biocompatible surfactant (e.g., Tween-80) ph_adjustment->surfactant surfactant->final_dilution

Caption: Troubleshooting workflow for dissolving this compound in aqueous solutions.

Quantitative Solubility Data

This compound is practically insoluble in water.[1] The following table summarizes its solubility in organic solvents. For most in vitro applications, a stock solution is prepared in DMSO and then diluted into the aqueous experimental medium.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference(s)
DMSO≥ 50≥ 125.5[2]
DMSO79198.28[3]
DMSO40100.4[4]
DMSO39.84100[2]
Ethanol19.9250[2]
Ethanol19.949.95[4]
WaterInsolubleInsoluble[1]

Note: Solubility can be affected by factors such as temperature, pH, and the presence of other solutes. It is always recommended to perform a small-scale test to confirm solubility in your specific experimental buffer.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing the compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.98 mg of this compound (Molecular Weight: 398.41 g/mol ).

  • Dissolving in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder. Using fresh DMSO is recommended as it is hygroscopic and absorbed water can affect solubility.[3]

  • Ensuring complete dissolution: Vortex the solution for several minutes to ensure the compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.[4]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[2]

Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
  • Pre-warm aqueous buffer: Warm your final aqueous buffer (e.g., PBS, cell culture medium) to 37°C. This can help to prevent precipitation of the compound upon dilution.[4]

  • Intermediate dilution (optional but recommended): If preparing a very dilute working solution, it is good practice to first make an intermediate dilution of the high-concentration DMSO stock in fresh DMSO.[4]

  • Final dilution: While gently vortexing the pre-warmed aqueous buffer, add the this compound stock solution (or intermediate dilution) dropwise. This gradual addition helps to prevent localized high concentrations of the compound that can lead to precipitation.

  • Final DMSO concentration: Ensure the final concentration of DMSO in your aqueous working solution is as low as possible, ideally below 1%, to avoid solvent effects on your biological system.[1]

  • Visual inspection: After dilution, visually inspect the solution for any signs of precipitation (e.g., cloudiness, visible particles). If precipitation occurs, refer to the troubleshooting guide above.

Signaling Pathways Involving this compound

This compound is a known inhibitor of Casein Kinase 1 (CK1) and the TGF-β type I receptor, ALK5.[5]

Casein Kinase 1 (CK1) in the Wnt/β-catenin Signaling Pathway

CK1 plays a crucial role in the Wnt/β-catenin signaling pathway. In the absence of a Wnt ligand, CK1α phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. Inhibition of CK1 by this compound can therefore lead to the stabilization and accumulation of β-catenin.

Wnt_Signaling cluster_off Wnt OFF State cluster_on Wnt ON State / CK1 Inhibition Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation Ub_Proteasome Ubiquitination & Proteasomal Degradation beta_catenin->Ub_Proteasome D4476_off This compound D4476_off->Destruction_Complex Inhibits CK1α TCF_LEF_off TCF/LEF Target_Genes_off Target Gene Repression TCF_LEF_off->Target_Genes_off Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dvl Dishevelled (Dvl) Frizzled_LRP->Dvl Destruction_Complex_inactivated Inactive Destruction Complex Dvl->Destruction_Complex_inactivated Inhibits beta_catenin_stable Stable β-catenin Destruction_Complex_inactivated->beta_catenin_stable Accumulation beta_catenin_nucleus β-catenin (nucleus) beta_catenin_stable->beta_catenin_nucleus Translocation TCF_LEF_on TCF/LEF beta_catenin_nucleus->TCF_LEF_on Target_Genes_on Target Gene Activation TCF_LEF_on->Target_Genes_on

Caption: Role of CK1 in the Wnt/β-catenin signaling pathway and the effect of this compound.

TGF-β / ALK5 Signaling Pathway

This compound also inhibits the TGF-β type I receptor, ALK5. The TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor, which then recruits and phosphorylates the type I receptor (ALK5). Activated ALK5 phosphorylates downstream SMAD proteins (SMAD2/3), which then complex with SMAD4 and translocate to the nucleus to regulate target gene expression. This compound blocks this signaling cascade at the level of ALK5 activation.

TGFb_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-β Receptor II TGFb->TGFbRII ALK5 ALK5 (TGF-β Receptor I) TGFbRII->ALK5 Recruits & Phosphorylates SMAD2_3 SMAD2/3 ALK5->SMAD2_3 Phosphorylates This compound This compound This compound->ALK5 Inhibits SMAD4 SMAD4 SMAD2_3->SMAD4 Complexes with SMAD_complex SMAD2/3-SMAD4 Complex SMAD_complex_nucleus SMAD Complex SMAD_complex->SMAD_complex_nucleus Translocation DNA DNA SMAD_complex_nucleus->DNA Binds to Gene_Expression Target Gene Expression DNA->Gene_Expression Regulates

Caption: Inhibition of the TGF-β/ALK5 signaling pathway by this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of my aqueous buffer after I diluted it from my DMSO stock. What should I do?

A1: This is a common issue with hydrophobic compounds like this compound. Here are several steps you can take to address this:

  • Reduce the final concentration: The concentration of this compound may be exceeding its solubility limit in your aqueous buffer. Try preparing a more dilute working solution.

  • Pre-warm your buffer: Warming your aqueous buffer to 37°C before adding the this compound stock can help improve solubility.[4]

  • Slow, dropwise addition: Add the DMSO stock solution slowly and dropwise to your aqueous buffer while continuously vortexing or stirring. This helps to avoid localized high concentrations that can cause precipitation.

  • Use sonication: After dilution, sonicating the solution for a few minutes can help to redissolve any small precipitates.[4]

  • Check your DMSO quality: Use anhydrous, high-purity DMSO for your stock solution. Water absorbed by old or improperly stored DMSO can reduce the solubility of hydrophobic compounds.[3]

  • Consider a co-solvent formulation: For certain applications, especially in vivo studies, a formulation containing other co-solvents and surfactants might be necessary. One example formulation includes DMSO, PEG300, Tween-80, and saline.[1]

Q2: What is the maximum recommended final concentration of DMSO in my cell culture experiment?

A2: It is generally recommended to keep the final concentration of DMSO in cell culture media below 1%, and ideally below 0.5%, to minimize solvent-induced toxicity or off-target effects.[1] The exact tolerance can vary between cell lines, so it is advisable to run a vehicle control (media with the same final concentration of DMSO) to assess any effects on your cells.

Q3: Can I dissolve this compound directly in water or PBS?

A3: this compound is reported to be insoluble in water and aqueous buffers like PBS.[1] It is necessary to first dissolve it in an organic solvent such as DMSO or ethanol to create a stock solution, which can then be diluted into your aqueous medium.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in DMSO or ethanol should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. These aliquots should be stored at -20°C or -80°C for long-term stability.[2][4]

Q5: I am still having trouble with this compound solubility. Are there any other techniques I can try?

A5: If you have tried the steps above and are still facing solubility issues, you might consider more advanced formulation strategies, although these may require more extensive validation for your specific assay:

  • pH modification: The solubility of some compounds can be pH-dependent. You could test the solubility of this compound in buffers with slightly different pH values, if your experimental system allows for it.

  • Use of surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween-80 or Pluronic F-68, can sometimes help to maintain the solubility of hydrophobic compounds in aqueous solutions.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. The use of cyclodextrins would need to be carefully validated to ensure they do not interfere with your experiment.

References

Technical Support Center: Optimizing 4-(4-(2,3-dihydrobenzo(1,4)dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide (Debio-0617) Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing 4-(4-(2,3-dihydrobenzo(1,4)dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide, also known as Debio-0617, in cell-based assays. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help optimize the use of this compound in your experiments.

Debio-0617 is a kinase inhibitor with a unique profile targeting phospho-STAT3 (pSTAT3) and/or pSTAT5 in tumors.[1] It achieves this by suppressing the activity of JAK, SRC, ABL, and class III/V receptor tyrosine kinases (RTK).[1] This compound has demonstrated dose-dependent inhibition of pSTAT3 in cancer cell lines and has been shown to suppress cell proliferation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Debio-0617?

Debio-0617 is a first-in-class kinase inhibitor that targets the STAT3 and STAT5 signaling pathways.[1] It inhibits the phosphorylation of STAT3 and STAT5 by suppressing the activity of upstream kinases such as JAK, SRC, ABL, and class III/V receptor tyrosine kinases.[1] The STAT pathway is crucial for integrating signals from various pathways and is often inappropriately activated in cancer, contributing to tumor survival, metastasis, and chemoresistance.[1]

Q2: What is a good starting concentration range for Debio-0617 in a cell-based assay?

A good starting point for most cell-based assays is to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay conditions. Based on available data for similar kinase inhibitors and general practice, a broad range from 1 nM to 10 µM is often a reasonable starting point for initial experiments. For specific ALK5 inhibitors, IC50 values can be as low as 2.5 nM in enzymatic assays and cellular IC50 values are often in the nanomolar range. We recommend using a concentration of 1 µM to study the effects of inhibiting ALK5 and ALK4 in cells.

Q3: How should I prepare and store Debio-0617?

For in vitro experiments, Debio-0617 is typically dissolved in a solvent like DMSO to create a stock solution. It is crucial to refer to the manufacturer's instructions for specific solubility information. Stock solutions should be stored at -20°C or -80°C to maintain stability. When preparing working solutions, it is important to avoid repeated freeze-thaw cycles.

Q4: I am not observing the expected inhibitory effect. What could be the reason?

Several factors could contribute to a lack of effect:

  • Suboptimal Concentration: The concentration of Debio-0617 may be too low for your specific cell line or assay. It is recommended to perform a dose-response experiment to determine the optimal concentration.

  • Cell Line Resistance: The target pathway may not be active or critical for survival in your chosen cell line.

  • Compound Instability: Ensure the compound has been stored correctly and that the working solutions are freshly prepared.

  • Assay Conditions: The timing of treatment and endpoint measurement may need optimization.

Q5: I am observing significant cytotoxicity. How can I mitigate this?

If you observe high levels of cell death, consider the following:

  • Lower the Concentration: The concentration of Debio-0617 may be too high. A dose-response experiment will help identify a concentration that inhibits the target without causing excessive cell death.

  • Reduce Incubation Time: Shortening the exposure time to the compound may reduce cytotoxicity while still allowing for target engagement.

  • Assess Off-Target Effects: At high concentrations, off-target effects can contribute to cytotoxicity.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or low inhibitory effect Suboptimal concentration of Debio-0617.Perform a dose-response curve (e.g., 1 nM to 10 µM) to determine the IC50 for your cell line.
Cell line is not dependent on the targeted pathway.Verify the activation of the STAT3/5 pathway in your cell line (e.g., by Western blot for pSTAT3/5).
Incorrect assay endpoint or timing.Optimize the treatment duration and the time point for measuring the downstream effects.
Compound degradation.Prepare fresh working solutions from a properly stored stock. Avoid repeated freeze-thaw cycles.
High cell death/cytotoxicity Concentration of Debio-0617 is too high.Lower the concentration and perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the cytotoxic concentration 50 (CC50).
Off-target effects.Use the lowest effective concentration determined from your dose-response studies.
Solvent (e.g., DMSO) toxicity.Ensure the final solvent concentration in your assay is low (typically <0.5%) and include a vehicle-only control.
High variability between replicates Inconsistent cell seeding.Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding.
Edge effects in multi-well plates.Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.
Pipetting errors.Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Unexpected changes in cell morphology Cellular stress or differentiation.Observe cells microscopically at each step. Ensure cells are in a healthy, log-growth phase before treatment.[2]
Contamination.Regularly check for signs of microbial contamination.

Experimental Workflow for Optimizing Debio-0617 Concentration

JAK_STAT_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates p_stat p-STAT (Dimer) stat->p_stat dimerizes nucleus Nucleus p_stat->nucleus translocates to gene_expression Gene Expression (Proliferation, Survival) nucleus->gene_expression regulates debio Debio-0617 debio->jak inhibits

References

Improving the stability of D4476 in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D4476, a potent and selective inhibitor of Casein Kinase 1 (CK1) and ALK5. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and ensure the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A1: Proper storage of this compound is crucial for maintaining its activity. For long-term storage, the solid compound should be stored at -20°C, where it can remain stable for up to three years.[1] Once dissolved, stock solutions, typically in DMSO, should be aliquoted and stored at -80°C for up to one year to minimize degradation from repeated freeze-thaw cycles.[1][2] For frequent use, a stock solution can be kept at 4°C for over a week.[1]

Q2: How should I prepare a working solution of this compound?

A2: this compound is soluble in DMSO and ethanol.[3] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO. To avoid precipitation when diluting into aqueous media, it is advisable to first perform a serial dilution in DMSO before adding it to your culture medium.[1] Some protocols suggest a pre-dilution step in serum-free medium and a transfection reagent like Fugene 6 to improve solubility in cell culture.[4]

Q3: Is this compound sensitive to freeze-thaw cycles?

A3: While it is best practice to aliquot stock solutions to avoid repeated freeze-thaw cycles, one study has shown that the cellular effects of this compound are not impacted by at least three freeze-thaw cycles of the compound dissolved in DMSO.[4] However, for optimal and consistent results, minimizing the number of freeze-thaw cycles is recommended.

Q4: What is the known stability of this compound in aqueous solutions?

Q5: Are there any known off-target effects of this compound?

A5: this compound is a selective inhibitor of CK1 and also inhibits the TGF-β type-I receptor, ALK5. It displays greater than 20-fold selectivity over SAPK2/p38 and has been shown to have minimal effect on a panel of other protein kinases. Researchers should be aware of the dual-inhibitory action on both CK1 and ALK5 when interpreting experimental results.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Inconsistent or lower than expected inhibitory activity This compound degradation due to improper storage or handling.- Ensure this compound powder is stored at -20°C and stock solutions at -80°C in aliquots. - Avoid repeated freeze-thaw cycles. - Prepare fresh working solutions from a stock for each experiment.
Pipetting errors or inaccurate concentration of the working solution.- Calibrate pipettes regularly. - Carefully prepare serial dilutions to ensure accurate final concentrations.
Precipitation of this compound in cell culture media Poor solubility of this compound in aqueous solutions.- Prepare a higher concentration stock solution in DMSO. - Perform a serial dilution in DMSO before adding to the final aqueous solution. - Ensure the final DMSO concentration in the culture medium is not toxic to the cells (typically <0.5%). - Consider using a solubilizing agent as described in some protocols, with appropriate vehicle controls.[4]
Unexpected cellular phenotypes Off-target effects or inhibition of ALK5 in addition to CK1.- Be aware of the dual inhibitory activity of this compound on both CK1 and ALK5. - Design experiments with appropriate controls, such as using other CK1 or ALK5 inhibitors, to dissect the specific pathway involved.
Variability between experiments Differences in experimental conditions.- Maintain consistent cell densities, incubation times, and this compound concentrations. - Use cells within a similar passage number range. - Ensure all reagents are of high quality and not expired.

Experimental Protocols

Western Blotting for Phospho-Protein Analysis

This protocol is a general guideline for analyzing changes in protein phosphorylation upon treatment with this compound.

1. Cell Treatment:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified time.

2. Cell Lysis:

  • After treatment, wash cells with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

4. Sample Preparation and SDS-PAGE:

  • Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel.

  • Run the gel to separate the proteins by size.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

6. Blocking and Antibody Incubation:

  • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-FOXO1a) diluted in blocking buffer overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

7. Detection:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using an imaging system.

Cell Viability Assay (MTT Assay)

This protocol provides a method to assess the effect of this compound on cell viability.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.

2. Compound Treatment:

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

3. Incubation:

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

4. MTT Addition:

  • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

5. Solubilization:

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

7. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound is an ATP-competitive inhibitor of Casein Kinase 1 (CK1) and the TGF-β type-I receptor, ALK5.

D4476_Mechanism ATP ATP CK1 Casein Kinase 1 (CK1) ATP->CK1 binds ALK5 ALK5 ATP->ALK5 binds This compound This compound This compound->CK1 inhibits This compound->ALK5 inhibits Phosphorylated_Substrate Phosphorylated Substrate CK1->Phosphorylated_Substrate phosphorylates ALK5->Phosphorylated_Substrate phosphorylates Substrate Substrate Substrate->CK1 Substrate->ALK5 CK1_Signaling Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled Axin_APC Axin/APC Complex Dishevelled->Axin_APC GSK3B GSK3β Beta_Catenin β-catenin GSK3B->Beta_Catenin CK1 CK1 CK1->Beta_Catenin Axin_APC->Beta_Catenin Degradation Degradation Beta_Catenin->Degradation Gene_Transcription Gene Transcription Beta_Catenin->Gene_Transcription This compound This compound This compound->CK1 inhibits ALK5_Signaling TGFB TGF-β TGFBR2 TGF-β Receptor II TGFB->TGFBR2 ALK5 ALK5 (TGF-β Receptor I) TGFBR2->ALK5 activates SMAD2_3 SMAD2/3 ALK5->SMAD2_3 phosphorylates This compound This compound This compound->ALK5 inhibits pSMAD2_3 p-SMAD2/3 SMAD2_3->pSMAD2_3 SMAD_Complex SMAD2/3/4 Complex pSMAD2_3->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression D4476_Stability_Workflow start Start: Prepare fresh this compound stock prepare_samples Prepare this compound samples under test conditions (e.g., different pH, temp, time) start->prepare_samples control_samples Prepare control this compound samples (freshly diluted) start->control_samples perform_assay Perform functional assay (e.g., kinase assay, cell-based assay) prepare_samples->perform_assay control_samples->perform_assay analyze_data Analyze and compare activity of test vs. control samples perform_assay->analyze_data conclusion Determine stability and define optimal handling conditions analyze_data->conclusion

References

Side effects and toxicity of 4-(4-(2,3-dihydrobenzo(1,4)dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: In Vitro Profiling of Small Molecule Inhibitors

Disclaimer: No specific in vitro toxicity or side effect data is publicly available for the compound 4-(4-(2,3-dihydrobenzo[1]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide. The following information is a general guide for researchers, scientists, and drug development professionals on assessing the in vitro toxicity of novel small molecule inhibitors.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist with your in vitro experiments.

Frequently Asked Questions (FAQs) about In Vitro Toxicity of Small Molecule Inhibitors

Q1: What are the first steps to assess the in vitro toxicity of a new small molecule inhibitor?

A1: The initial assessment of in vitro toxicity involves a tiered approach. Start with single-cell-type cultures to determine the compound's intrinsic cytotoxicity. Key first steps include:

  • Compound Characterization: Ensure the purity and stability of your compound.

  • Cell Line Selection: Choose relevant cell lines that represent the target tissue or disease.

  • Concentration Range Finding: Perform a broad dose-response study to identify a suitable concentration range for definitive assays.

  • Preliminary Cytotoxicity Assay: Use a rapid and cost-effective assay, such as the MTT or resazurin assay, to get an initial estimate of the compound's effect on cell viability.[2][3][4]

Q2: How do I choose the right cell line for my cytotoxicity studies?

A2: The choice of cell line is critical for obtaining meaningful and translatable results. Consider the following factors:

  • Relevance to the Target: The cell line should be relevant to the intended therapeutic target of your compound. For example, if you are developing an anticancer drug for liver cancer, use a panel of liver cancer cell lines.

  • Origin and Type: Use well-characterized cell lines from reputable sources to avoid issues with misidentification and cross-contamination.[5]

  • Metabolic Capacity: If you are investigating metabolites' toxicity, consider using cell lines with appropriate metabolic enzyme expression (e.g., HepG2 cells for liver metabolism).

  • Growth Characteristics: The cell line's doubling time and growth characteristics will influence the duration of the assay.

Q3: What are the most common in vitro cytotoxicity assays?

A3: Several assays can be used to measure cytotoxicity, each with its own advantages and limitations. The choice of assay depends on the mechanism of cell death you want to investigate.[6] Common assays include:

  • Metabolic Assays: These assays measure metabolic activity, which is often correlated with cell viability. Examples include MTT, MTS, XTT, and resazurin assays.[4][6]

  • Membrane Integrity Assays: These assays measure the leakage of intracellular components into the culture medium, indicating a loss of membrane integrity and cell death. The Lactate Dehydrogenase (LDH) assay is a common example.[7]

  • ATP-Based Assays: These assays measure intracellular ATP levels, which decline rapidly in dying cells.[8][9]

  • Apoptosis Assays: These assays detect specific markers of apoptosis, such as caspase activation or phosphatidylserine externalization.[10]

Q4: How do I determine the appropriate concentration range for my compound?

A4: A preliminary dose-range finding study is essential. Typically, a wide range of concentrations is tested, often using serial dilutions (e.g., 10-fold dilutions) to span several orders of magnitude (e.g., from nanomolar to millimolar). The goal is to identify a range that produces a dose-dependent effect, from no effect to complete cell death. This information is then used to design more definitive experiments with a narrower range of concentrations to accurately determine the IC50 value.

Q5: What are positive and negative controls in cytotoxicity assays?

A5: Controls are crucial for validating your assay results.

  • Negative Control (Vehicle Control): This consists of cells treated with the vehicle (the solvent used to dissolve the compound, e.g., DMSO) at the same final concentration as in the compound-treated wells. This control ensures that the vehicle itself is not causing any cytotoxic effects.

  • Positive Control: This is a known cytotoxic agent that is expected to induce cell death in your chosen cell line and assay. This control confirms that the assay is working correctly. Examples include doxorubicin, staurosporine, or high concentrations of DMSO.

Q6: How do I interpret IC50 values?

A6: The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that causes a 50% reduction in a measured biological activity, such as cell viability. It is a common measure of a compound's potency. A lower IC50 value indicates a more potent compound. When comparing IC50 values, it is important to consider the assay used, the cell line, and the incubation time, as these factors can all influence the result.

Q7: My results are not reproducible. What are the common causes of variability in in vitro toxicity assays?

A7: Lack of reproducibility can be frustrating. Common sources of variability include:

  • Cell Culture Issues: Inconsistent cell passage number, cell density at seeding, or mycoplasma contamination can all affect results.[5][11]

  • Compound Handling: Inaccurate dilutions, compound precipitation, or degradation can lead to variability.

  • Assay Procedure: Pipetting errors, variations in incubation times, or improper washing steps can introduce errors.

  • Plate Edge Effects: Cells in the outer wells of a multi-well plate can behave differently due to temperature and humidity gradients. It is common practice to leave the outer wells empty or fill them with media/PBS.[12]

  • Instrument Variation: Fluctuations in incubator temperature and CO2 levels, or issues with the plate reader can affect results.

Troubleshooting Guides for Common Cytotoxicity Assays

Assay Problem Possible Cause Solution
MTT Assay High background absorbanceContamination of reagents or media with reducing agents.Use fresh, sterile reagents. Filter-sterilize solutions.
Low signal or no difference between treated and untreated cellsCell number is too low or too high. Incubation time with MTT is too short. Cells are resistant to the compound.Optimize cell seeding density. Increase MTT incubation time (e.g., up to 4 hours). Use a positive control to confirm assay performance.[13]
Crystal formation in wellsMTT concentration is too high.Reduce the concentration of the MTT reagent. Ensure complete solubilization of formazan crystals.
LDH Assay High background LDH activity in the mediumHigh percentage of dead cells in the initial culture. Serum in the medium contains LDH.Use a healthy, log-phase cell culture. Use a low-serum or serum-free medium for the assay period if possible.[7]
No LDH release despite other signs of cytotoxicityThe compound induces apoptosis without immediate membrane rupture.Use an apoptosis-specific assay in conjunction with the LDH assay.
ATP Assay Low luminescence signalLow cell number. Reagents not at room temperature.Increase the number of cells per well. Allow all reagents to equilibrate to room temperature before use.[8][14]
High background signalContamination with exogenous ATP (e.g., from bacteria or fingerprints).Use sterile, ATP-free tips and plates. Maintain aseptic technique.[14]

Detailed Experimental Protocols

Protocol for MTT Cell Viability Assay

This protocol provides a general guideline for performing an MTT assay in a 96-well plate format.

Materials:

  • Cells in culture

  • Complete culture medium

  • Test compound and vehicle (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls and positive controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Protocol for LDH Cytotoxicity Assay

This protocol provides a general guideline for measuring LDH release.

Materials:

  • Cells in culture

  • Culture medium (serum-free or low-serum is recommended for the assay period)

  • Test compound and vehicle

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • 96-well clear flat-bottom plates

  • Plate reader (absorbance at ~490 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Sample Collection: After the incubation period, transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Lysis Control: To determine the maximum LDH release, add a lysis buffer (provided in the kit) to control wells containing untreated cells.

  • LDH Reaction: Add the LDH reaction mixture (provided in the kit) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.

  • Absorbance Measurement: Read the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release from lysed cells.

Protocol for ATP-based Cell Viability Assay

This protocol provides a general guideline for an ATP-based assay.

Materials:

  • Cells in culture

  • Culture medium

  • Test compound and vehicle

  • Commercially available ATP-based cell viability assay kit (e.g., CellTiter-Glo®)

  • 96-well opaque white plates (for luminescence assays)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol, but use an opaque white plate.

  • Reagent Preparation and Addition: Allow the ATP assay reagent to equilibrate to room temperature. Add a volume of the reagent equal to the volume of culture medium in the well (e.g., 100 µL).

  • Incubation: Mix the contents on an orbital shaker for a few minutes to induce cell lysis. Incubate at room temperature for the time specified in the kit's protocol (usually ~10 minutes) to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability based on the luminescent signal from treated cells relative to the vehicle control.

Signaling Pathways and Experimental Workflows

Common Signaling Pathways Affected by Small Molecule Kinase Inhibitors

Many small molecule inhibitors target protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.[1][15][16] Understanding which pathways your compound affects can provide insights into its mechanism of action and potential off-target effects.

cluster_receptor Cell Membrane cluster_pathways Intracellular Signaling Cascades cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: Key signaling pathways often targeted by small molecule kinase inhibitors.

General Experimental Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a new compound.

cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis & Interpretation A Select Cell Lines & Compound B Optimize Seeding Density A->B C Seed Cells in Plates B->C D Treat with Compound (Dose-Response) C->D E Incubate (24-72h) D->E F Perform Cytotoxicity Assay (MTT, LDH, etc.) E->F G Measure Signal (Absorbance, Fluorescence, Luminescence) F->G H Calculate % Viability / Cytotoxicity G->H I Determine IC50 Value H->I

References

How to prevent degradation of D4476 during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D4476, a potent and selective inhibitor of Casein Kinase 1 (CK1). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the storage and handling of this compound to prevent its degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: this compound powder is stable when stored under the correct conditions. For optimal long-term stability, it is recommended to store the powder at -20°C for up to three years. For short-term storage, +4°C is acceptable. The product is typically shipped at ambient temperature, and short-term exposure to these conditions should not affect its quality.[1][2][3]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in DMSO and ethanol.[3][4] To prepare a stock solution, dissolve the powder in anhydrous, high-purity DMSO to the desired concentration. It is crucial to use fresh, moisture-free DMSO as absorbed moisture can reduce the solubility of this compound.[4] Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -80°C for up to one year or at -20°C for up to six months.[1][2]

Q3: My this compound solution appears to have precipitated. What should I do?

A3: Precipitation can occur, especially when diluting a concentrated DMSO stock solution into an aqueous buffer or cell culture medium. To avoid this, it is recommended to pre-warm both the stock solution and the diluent to 37°C before mixing. If precipitation still occurs, gentle warming and sonication in an ultrasonic bath can help redissolve the compound.[2]

Q4: Can I store my diluted this compound working solutions?

A4: It is not recommended to store diluted working solutions for extended periods, as the compound is more susceptible to degradation in aqueous environments. For frequent use, a working solution can be stored at 4°C for up to a week, but fresh preparation is always preferred for optimal results.[2]

Q5: How can I check if my this compound has degraded?

A5: A decrease in the expected biological activity in your experiments can be an indicator of degradation. For a more direct assessment, you can analyze the purity of your this compound solution using High-Performance Liquid Chromatography (HPLC). A significant decrease in the area of the main peak corresponding to this compound, or the appearance of new peaks, would suggest degradation.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Inconsistent or lower-than-expected experimental results. Degradation of this compound due to improper storage or handling.1. Verify Storage: Confirm that both the powder and stock solutions have been stored at the recommended temperatures and protected from light and moisture. 2. Check Solution Age: Use a freshly prepared stock solution or an aliquot that has been stored correctly and is within the recommended shelf life. 3. Assess Purity: If possible, analyze the purity of the this compound solution using HPLC to check for degradation products. 4. Use a New Vial: If in doubt, use a fresh, unopened vial of this compound powder to prepare a new stock solution.
Precipitation of this compound upon dilution in aqueous media. Low solubility of this compound in aqueous solutions.1. Pre-warm Solutions: Gently warm the DMSO stock solution and the aqueous medium to 37°C before dilution. 2. Use Sonication: If precipitation occurs, use an ultrasonic bath to aid dissolution. 3. Stepwise Dilution: Consider a serial dilution of the DMSO stock in an intermediate solvent before the final dilution in the aqueous medium.
Visible change in the color or appearance of the this compound powder or solution. Potential degradation of the compound.1. Discard the Material: Do not use the powder or solution if you observe any visual changes. 2. Obtain a New Supply: Contact your supplier for a new batch of the compound.

Data Presentation

Recommended Storage Conditions for this compound
Form Storage Temperature Duration Key Considerations
Powder +4°CShort-termProtect from light and moisture.
-20°CUp to 3 yearsFor long-term storage.
Stock Solution (in DMSO) -20°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Use anhydrous DMSO.
-80°CUp to 1 yearAliquot to avoid freeze-thaw cycles. Use anhydrous DMSO.
Working Solution (in aqueous buffer) +4°CUp to 1 weekFresh preparation is highly recommended.

Experimental Protocols

Protocol for Preparing this compound Stock Solution
  • Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh the desired amount of this compound powder in a sterile tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex briefly and/or sonicate in an ultrasonic water bath until the powder is completely dissolved. e. Aliquot the stock solution into single-use, light-protected tubes. f. Store the aliquots at -20°C or -80°C.

General Protocol for Assessing this compound Purity by HPLC

This is a general guideline. The specific parameters may need to be optimized for your HPLC system and column.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A C18 reverse-phase column is a common choice for small molecule analysis.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Procedure: a. Prepare a known concentration of your this compound stock solution. b. Inject a small volume (e.g., 10 µL) onto the HPLC column. c. Run a gradient elution to separate the components. d. Monitor the elution profile using a UV detector at a wavelength where this compound has strong absorbance (this may need to be determined empirically, but a scan from 220-400 nm is a good starting point). e. Analyze the resulting chromatogram. The purity can be estimated by the relative area of the this compound peak compared to the total area of all peaks. A significant decrease in the main peak area or the appearance of new peaks over time indicates degradation.

Visualizations

Potential Degradation Pathways and Prevention

The chemical structure of this compound contains several functional groups that could be susceptible to degradation under certain conditions. The primary concerns are hydrolysis of the amide bond and potential oxidation or photodegradation of the aromatic rings.

D4476_Degradation_Prevention This compound This compound Amide Amide Bond This compound->Amide AromaticRings Aromatic Rings (Benzimidazole, Pyridine, Benzodioxan) This compound->AromaticRings Hydrolysis Hydrolysis (Water, Acid/Base) Hydrolysis->Amide Oxidation Oxidation (Air, Peroxides) Oxidation->AromaticRings Light Photodegradation (UV Light) Light->AromaticRings Anhydrous Use Anhydrous Solvents Anhydrous->Hydrolysis Prevents LowTemp Store at Low Temperature (-20°C / -80°C) LowTemp->Hydrolysis Slows LowTemp->Oxidation Slows ProtectLight Protect from Light ProtectLight->Light Prevents InertAtmosphere Store under Inert Atmosphere (e.g., Argon, Nitrogen) InertAtmosphere->Oxidation Prevents AvoidFreezeThaw Aliquot to Avoid Freeze-Thaw Cycles AvoidFreezeThaw->Hydrolysis Minimizes Exposure

Caption: Factors contributing to this compound degradation and preventative measures.

Experimental Workflow for Stability Assessment

This workflow outlines the steps to empirically assess the stability of your this compound stock solution.

Stability_Workflow Start Prepare Fresh this compound Stock Solution HPLC_T0 Analyze Initial Purity (T=0) by HPLC Start->HPLC_T0 Store Store Aliquots under Recommended Conditions HPLC_T0->Store Time_Point Analyze Purity at Time Points (e.g., 1, 3, 6 months) by HPLC Store->Time_Point Compare Compare Chromatograms (T=0 vs. T=x) Time_Point->Compare Decision Assess Degradation: - Peak Area Decrease? - New Peaks? Compare->Decision Stable Solution is Stable Decision->Stable No Significant Change Degraded Solution is Degraded Prepare Fresh Stock Decision->Degraded Significant Change

Caption: Workflow for monitoring the stability of this compound stock solutions over time.

References

Refining the synthesis protocol for 4-(4-(2,3-dihydrobenzo(1,4)dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide

Technical Support Center: Synthesis of 4-(4-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the synthesis of 4-(4-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this molecule?

A1: The synthesis is proposed as a three-stage process. The first stage involves the preparation of the key intermediate, 1-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-2-(pyridin-2-yl)ethan-1,2-dione. The second stage is a three-component reaction to construct the trisubstituted imidazole core. The final stage is the hydrolysis of a nitrile to the desired benzamide.

Q2: Are the starting materials commercially available?

A2: 2,3-dihydrobenzo[1][2]dioxine-6-carbaldehyde, 2-methylpyridine, and 4-cyanobenzaldehyde are commercially available. Other reagents are standard laboratory chemicals.

Q3: What are the most critical steps in this synthesis?

A3: The one-pot three-component reaction for the imidazole ring formation is a crucial step where reaction conditions need to be carefully controlled to maximize yield and minimize side products. The final hydrolysis step also requires careful monitoring to ensure complete conversion without degradation of the product.

Q4: What purification techniques are recommended?

A4: Purification of intermediates and the final product will likely involve column chromatography on silica gel and recrystallization. Specific details are provided in the experimental protocols.

Experimental Protocols & Troubleshooting

The overall synthetic workflow is depicted below:

Synthesis_Workflowcluster_stage1Stage 1: Diketone Synthesiscluster_stage2Stage 2: Imidazole Synthesiscluster_stage3Stage 3: Amide FormationA2,3-dihydrobenzo[1,4]dioxine-6-carbaldehydeC1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-2-(pyridin-2-yl)ethanolA->CNucleophilic AdditionBPyridin-2-yllithiumB->CD1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-2-(pyridin-2-yl)ethan-1,2-dioneC->DOxidationG4-(4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzonitrileD->GThree-component reactionE4-cyanobenzaldehydeE->GFAmmonium AcetateF->GHFinal ProductG->HHydrolysis

Caption: Proposed synthetic workflow for the target molecule.

Stage 1: Synthesis of 1-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-2-(pyridin-2-yl)ethan-1,2-dione (Diketone Intermediate)

Protocol:

  • Preparation of 1-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-2-(pyridin-2-yl)ethanol:

    • To a solution of 2-methylpyridine (1.1 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) dropwise.

    • Stir the resulting deep red solution for 30 minutes at -78 °C.

    • Add a solution of 2,3-dihydrobenzo[1][2]dioxine-6-carbaldehyde (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).

  • Oxidation to the Diketone:

    • To a solution of the alcohol from the previous step (1.0 eq) in dichloromethane, add Dess-Martin periodinane (1.5 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction with a saturated aqueous solution of Na2S2O3 and NaHCO3.

    • Separate the layers and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate.

    • Purify the crude diketone by column chromatography (silica gel, hexane:ethyl acetate gradient).

ParameterValue
Reaction Time 12-16 hours
Temperature -78 °C to Room Temperature
Solvent Anhydrous THF, Dichloromethane
Typical Yield 60-70% (over two steps)

Troubleshooting Guide:

troubleshooting_stage1cluster_issue1Low or No Conversion of Aldehydecluster_issue2Low Yield in Oxidation StepA1Issue: Low or no conversion of the starting aldehyde.B1Potential Cause: Incomplete formation of pyridin-2-yllithium.A1->B1C1Solution: Ensure anhydrous conditions. Use freshly titrated n-BuLi.B1->C1A2Issue: Low yield of the diketone.B2Potential Cause: Degradation of Dess-Martin periodinane.A2->B2C2Solution: Use freshly opened or properly stored DMP.B2->C2

Caption: Troubleshooting common issues in Stage 1.

Stage 2: Synthesis of 4-(4-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzonitrile

Protocol:

  • In a round-bottom flask, combine the diketone intermediate (1.0 eq), 4-cyanobenzaldehyde (1.0 eq), and ammonium acetate (10 eq) in glacial acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize with a saturated aqueous solution of NaHCO3.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, dichloromethane:methanol gradient).

ParameterValue
Reaction Time 4-6 hours
Temperature Reflux (approx. 118 °C)
Solvent Glacial Acetic Acid
Typical Yield 70-85%

Troubleshooting Guide:

troubleshooting_stage2cluster_issue1Low Yield of Imidazolecluster_issue2Difficulty in PurificationA1Issue: Low yield of the desired imidazole.B1Potential Cause: Incomplete reaction or side product formation.A1->B1C1Solution: Increase the amount of ammonium acetate. Ensure adequate reflux temperature and time.B1->C1A2Issue: Product is difficult to purify from starting materials.B2Potential Cause: Similar polarities of product and unreacted aldehyde.A2->B2C2Solution: Optimize the chromatographic conditions (e.g., use a different solvent system or a gradient elution).B2->C2

Caption: Troubleshooting common issues in Stage 2.

Stage 3: Synthesis of 4-(4-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide (Final Product)

Protocol:

  • To a solution of the benzonitrile from Stage 2 (1.0 eq) in a mixture of ethanol and water, add sodium hydroxide (5.0 eq).

  • Reflux the mixture for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with 1M HCl.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure benzamide.

ParameterValue
Reaction Time 8-12 hours
Temperature Reflux
Solvent Ethanol/Water
Typical Yield 80-90%

Troubleshooting Guide:

troubleshooting_stage3cluster_issue1Incomplete Hydrolysiscluster_issue2Product DegradationA1Issue: Incomplete conversion of the nitrile to the amide.B1Potential Cause: Insufficient reaction time or base concentration.A1->B1C1Solution: Prolong the reaction time or increase the concentration of NaOH.B1->C1A2Issue: Formation of the carboxylic acid byproduct.B2Potential Cause: Over-hydrolysis due to harsh conditions.A2->B2C2Solution: Carefully monitor the reaction and use milder conditions if necessary (e.g., lower temperature or a different base).B2->C2

Caption: Troubleshooting common issues in Stage 3.

Addressing off-target effects of D4476 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address and mitigate the off-target effects of the kinase inhibitor D4476 in their experiments.

Troubleshooting Guide

This guide provides solutions to common issues encountered when using this compound, with a focus on distinguishing on-target Casein Kinase 1 (CK1) inhibition from off-target effects.

Question: My observed phenotype is inconsistent with known CK1 signaling. How can I determine if it's an off-target effect?

Answer: this compound, while a potent CK1 inhibitor, also significantly inhibits the TGF-β type-I receptor, ALK5.[1] An unexpected phenotype may arise from the modulation of ALK5 signaling. To dissect these effects, a multi-step validation strategy is recommended.

  • Step 1: Genetic Knockdown/Knockout. Use a genetic approach like siRNA/shRNA knockdown or CRISPR/Cas9 knockout of your primary target, CK1 (specifically the δ and/or ε isoforms). If the phenotype observed with this compound is recapitulated by the genetic knockdown of CK1, it is likely an on-target effect. If not, it may be off-target.

  • Step 2: Orthogonal Inhibition. Use a structurally different CK1 inhibitor with a distinct off-target profile. For example, IC261 is another CK1 inhibitor, but its off-target liabilities include microtubule binding.[2] If both this compound and a structurally unrelated CK1 inhibitor produce the same phenotype, it strengthens the evidence for an on-target effect.

  • Step 3: Off-Target Phenocopy. Test for the known primary off-target. Use a potent and selective ALK5 inhibitor. If this ALK5 inhibitor reproduces the phenotype you observe with this compound, your effect is likely mediated by ALK5 inhibition.

  • Step 4: Rescue Experiment. If you hypothesize that the phenotype is due to decreased phosphorylation of a specific CK1 substrate, attempt to rescue the phenotype by expressing a phosphomimetic mutant of that substrate (e.g., substituting serine/threonine with aspartate/glutamate) in the presence of this compound. A successful rescue strongly indicates an on-target effect.

Question: I'm seeing effects at a high concentration of this compound. How do I know if it's specific?

Answer: While this compound is a potent inhibitor of CK1, its selectivity decreases at higher concentrations. At concentrations above 10 µM, it has been shown to weakly inhibit other kinases, such as p38α MAP kinase.

  • Perform a Dose-Response Curve: Establish the lowest effective concentration of this compound that produces your phenotype. Compare this to the known IC50 values for CK1 and its off-targets (see table below). If the effective concentration is much closer to the IC50 for an off-target, you should be cautious.

  • Use Genetic Controls: As described above, use siRNA or CRISPR to validate that the phenotype is dependent on CK1. This is the most rigorous control for specificity.

Frequently Asked Questions (FAQs)

What is the primary target of this compound? this compound is a potent, ATP-competitive, and cell-permeable inhibitor of Casein Kinase 1 (CK1).[3] It shows high potency against the CK1δ isoform.

What are the major known off-targets of this compound? The most significant and well-documented off-target of this compound is the TGF-β type-I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[1] At higher concentrations (micromolar range), it can also weakly inhibit p38α MAP kinase.

How does this compound compare to other CK1 inhibitors like IC261 or CKI-7? this compound is considered more potent and specific than older CK1 inhibitors.[3]

  • IC261: Has a lower potency for CK1 (IC50 ≈ 1 µM) and has known off-target effects of binding to tubulin and disrupting microtubule polymerization, which can lead to confounding cellular effects.[2]

  • CKI-7: Has a relatively low potency (IC50 ≈ 6 µM) and does not readily permeate cell membranes, limiting its use in cell-based assays.[2]

What is a typical working concentration for this compound in cell culture? The effective concentration can vary significantly between cell types and the specific biological question. A dose-response experiment is critical. Many studies use concentrations in the range of 10-40 µM for cell-based assays. However, given the IC50 values, effects observed in the low micromolar or high nanomolar range are more likely to be specific to CK1 or ALK5 inhibition.

Data Presentation

Table 1: Inhibitory Profile of this compound

This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary on-target and key off-target kinases.

Kinase TargetIC50 ValueTarget TypeReference
Casein Kinase 1δ (CK1δ)0.3 µMOn-Target
Casein Kinase 1 (S. pombe)0.2 µMOn-Target
ALK5 (TGF-βRI)0.5 µMOff-Target
p38α MAP Kinase12 µMOff-Target

Experimental Protocols

Protocol 1: Target Validation using siRNA-mediated Knockdown

This protocol provides a general workflow for using siRNA to knock down CK1δ to validate if a this compound-induced phenotype is on-target.

  • siRNA Design and Synthesis:

    • Obtain at least two independent, validated siRNA sequences targeting your gene of interest (e.g., CSNK1D for CK1δ).

    • Use a non-targeting or scrambled siRNA sequence as a negative control.

  • Cell Seeding:

    • The day before transfection, seed cells in antibiotic-free medium so they reach 60-80% confluency at the time of transfection.

  • Transfection:

    • For each well, prepare two tubes:

      • Solution A: Dilute siRNA duplex (e.g., 20-80 pmols) in 100 µL of serum-free transfection medium.

      • Solution B: Dilute the transfection reagent (e.g., Lipofectamine™ RNAiMAX) in 100 µL of serum-free transfection medium.

    • Combine Solution A and Solution B, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.

    • Add the siRNA-lipid complex to the cells.

  • Post-Transfection Incubation:

    • Incubate cells for 24-72 hours. The optimal time depends on the turnover rate of the target protein. A time course is recommended.

  • Validation of Knockdown:

    • Harvest a subset of cells to confirm target knockdown via qPCR (to measure mRNA levels) and Western blot (to measure protein levels). Protein knockdown is the key validation step.

  • Phenotypic Assay:

    • Once knockdown is confirmed, treat the knockdown cells and control cells (transfected with scrambled siRNA) with your vehicle control (e.g., DMSO).

    • Run a parallel experiment where cells transfected with scrambled siRNA are treated with this compound.

    • Perform your phenotypic assay. If the phenotype in the CK1δ knockdown cells matches the phenotype in the this compound-treated cells, the effect is likely on-target.

Protocol 2: Target Validation using CRISPR/Cas9 Knockout

This protocol outlines the general steps for creating a stable knockout cell line to validate this compound's on-target effects.

  • Guide RNA (gRNA) Design:

    • Design and clone two or more gRNAs targeting early, constitutive exons of the target gene (e.g., CSNK1D).

    • Include a non-targeting gRNA control.

  • Delivery of CRISPR Components:

    • Deliver Cas9 nuclease and the gRNA into the cells. This can be achieved via transfection of plasmids, transduction with lentivirus (for stable cell lines), or electroporation of ribonucleoprotein (RNP) complexes. Lentiviral delivery is recommended for generating a stable knockout line.

  • Selection and Clonal Isolation:

    • If using a vector with a selection marker (e.g., puromycin), select for transduced cells.

    • Perform single-cell sorting or serial dilution to isolate monoclonal cell lines.

  • Screening and Validation of Knockout Clones:

    • Expand monoclonal colonies.

    • Screen for gene editing using a mismatch cleavage assay (e.g., T7E1 assay).

    • Sequence the target locus in positive clones to confirm frameshift-inducing insertions/deletions (indels).

    • Confirm absence of the target protein by Western blot. This is the most critical validation step.

  • Phenotypic Analysis:

    • Once a knockout clone is validated, compare its phenotype to the wild-type parental cell line treated with this compound. A matching phenotype provides strong evidence that the drug's effect is mediated through the target of interest.

Visualizations

D4476_Signaling_Pathways cluster_this compound This compound Inhibitor cluster_OnTarget On-Target Pathway cluster_OffTarget Off-Target Pathway This compound This compound CK1 Casein Kinase 1 (CK1δ) This compound->CK1 Inhibits (On-Target) IC50 = 0.3 µM ALK5 TGF-βRI / ALK5 This compound->ALK5 Inhibits (Off-Target) IC50 = 0.5 µM Substrate_P Phosphorylated Substrate CK1->Substrate_P Phosphorylates OnTarget_Phenotype Cellular Phenotype A (e.g., Protein Localization, Degradation) Substrate_P->OnTarget_Phenotype SMAD23_P p-SMAD2/3 ALK5->SMAD23_P Phosphorylates OffTarget_Phenotype Cellular Phenotype B (e.g., Transcriptional Changes, EMT) SMAD23_P->OffTarget_Phenotype

Caption: this compound on-target vs. off-target signaling pathways.

Experimental_Workflow start Start: Observe Phenotype with this compound is_phenotype_known Is phenotype consistent with known CK1 function? start->is_phenotype_known genetic_control Perform Genetic Control (siRNA or CRISPR of CK1) is_phenotype_known->genetic_control No / Unsure on_target Conclusion: High Confidence ON-TARGET Effect is_phenotype_known->on_target Yes phenotype_recap Does genetic knockout recapitulate the phenotype? genetic_control->phenotype_recap phenotype_recap->on_target Yes off_target_investigation Investigate Off-Target: Use selective ALK5 inhibitor phenotype_recap->off_target_investigation No phenotype_recap_off Does ALK5 inhibitor recapitulate the phenotype? off_target_investigation->phenotype_recap_off off_target_alk5 Conclusion: Phenotype is likely due to OFF-TARGET (ALK5) Effect phenotype_recap_off->off_target_alk5 Yes unknown_off_target Conclusion: Phenotype is due to an unknown off-target or polypharmacology phenotype_recap_off->unknown_off_target No

Caption: Workflow for troubleshooting this compound off-target effects.

References

Technical Support Center: Enhancing the Bioavailability of 4-(4-(2,3-dihydrobenzo(1,4)dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the in vivo bioavailability of the novel benzamide compound, 4-(4-(2,3-dihydrobenzo(1,4)dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide. Given the compound's structural characteristics, it is likely to exhibit poor aqueous solubility, a common challenge for benzamide derivatives. This guide offers strategies to overcome this limitation for successful in vivo studies.

Frequently Asked Questions (FAQs)

Q1: My initial in vivo study with a simple suspension of the compound in water showed very low and variable plasma concentrations. What is the likely cause and what should I do next?

A1: The low and variable plasma concentrations are likely due to the poor aqueous solubility of the compound, which would classify it as a Biopharmaceutics Classification System (BCS) Class II or IV drug.[1][2] For BCS Class II drugs (low solubility, high permeability), the dissolution rate is the limiting step for absorption.[2][3]

Your next step should be to focus on formulation strategies that enhance the solubility and dissolution rate of the compound.[1][4] A systematic approach to formulation development is recommended. This involves screening various solubility-enhancing formulations and then characterizing their in vitro performance before selecting a lead formulation for further in vivo testing.

Q2: What are the most common and effective formulation strategies for improving the oral bioavailability of poorly soluble compounds like this one?

A2: Several established techniques can significantly improve the bioavailability of poorly soluble drugs.[4][5][6][7] For a compound like 4-(4-(2,3-dihydrobenzo(1,4)dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide, the following approaches are recommended:

  • Particle Size Reduction: Decreasing the particle size increases the surface area, which can improve the dissolution rate.[2][3][8] Techniques include micronization and nanonization (nanosuspensions).[1][3]

  • Solid Dispersions: This involves dispersing the drug in an amorphous form within a hydrophilic carrier matrix.[1][5][9] This can lead to a significant increase in the aqueous solubility and dissolution rate. Common carriers include polymers like PVP, HPMC, and Soluplus®.

  • Lipid-Based Formulations: If the compound has sufficient lipid solubility, lipid-based drug delivery systems (LBDDS) can be highly effective.[1] These formulations, such as self-emulsifying drug delivery systems (SEDDS), maintain the drug in a solubilized state in the gastrointestinal tract.

  • Complexation: The use of complexing agents like cyclodextrins can encapsulate the poorly soluble drug molecule, increasing its apparent solubility.[1][7]

Q3: How do I choose the best formulation strategy for my compound?

A3: The choice of formulation strategy depends on the physicochemical properties of your compound (e.g., solubility in different solvents and lipids, melting point, logP) and the desired dosage form for your in vivo studies. A formulation screening study is a practical approach to identify the most promising strategy. This typically involves preparing small-scale batches of different formulations and comparing their in vitro performance, such as their ability to maintain supersaturation in a dissolution test.

Q4: What are the critical parameters to consider when designing an in vivo bioavailability study?

A4: A well-designed in vivo bioavailability study is crucial for accurately assessing the performance of your formulations. Key considerations include:

  • Animal Model: The choice of animal model (e.g., mouse, rat, dog) should be based on the specific research question and, if applicable, the metabolic profile of the compound in that species.

  • Dosing: The dose level and route of administration (typically oral gavage for bioavailability studies) should be clearly defined. An intravenous dose group is often included to determine the absolute bioavailability.

  • Study Design: A crossover study design, where each animal receives all formulations with a washout period in between, can help to reduce inter-animal variability.[10]

  • Sampling: A sparse sampling protocol is often sufficient for preclinical studies, with blood samples collected at predetermined time points to capture the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.[9]

  • Pharmacokinetic Analysis: The plasma concentrations of the drug are measured over time, and key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) are calculated to assess the rate and extent of absorption.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low oral bioavailability despite using a solubility-enhancing formulation. The formulation may be precipitating in the gastrointestinal tract. The compound may have poor membrane permeability (BCS Class IV).Include precipitation inhibitors in your formulation. Conduct in vitro permeability assays (e.g., Caco-2) to assess the compound's permeability.
High inter-animal variability in pharmacokinetic data. Inconsistent dosing technique. The formulation is not physically stable. Physiological differences between animals.Ensure consistent and accurate administration of the dose. Characterize the physical stability of your formulation (e.g., particle size distribution over time). Use a sufficient number of animals and consider a crossover study design.[10]
Difficulty in preparing a stable nanosuspension. The compound is prone to crystal growth (Ostwald ripening). Inadequate amount or type of stabilizer.Screen different stabilizers (e.g., polymers, surfactants). Optimize the homogenization or milling process parameters.
The solid dispersion is not amorphous or is physically unstable. The drug loading is too high. The chosen polymer is not compatible with the drug. The storage conditions are not appropriate.Reduce the drug loading in the dispersion. Screen different polymers for miscibility with the drug. Store the solid dispersion in a desiccator at a controlled temperature.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by Wet Milling
  • Preparation of the Milling Slurry:

    • Weigh the required amount of the compound and the stabilizing agent(s) (e.g., a combination of a polymer and a surfactant).

    • Disperse the compound and stabilizers in a suitable aqueous medium (e.g., deionized water).

  • Wet Milling:

    • Add the slurry and the milling media (e.g., yttrium-stabilized zirconium oxide beads) to the milling chamber.

    • Mill the suspension at a controlled temperature for a specified duration.

    • Monitor the particle size distribution at regular intervals using a laser diffraction particle size analyzer.

  • Harvesting the Nanosuspension:

    • Separate the nanosuspension from the milling media.

    • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
  • Dissolution of Components:

    • Dissolve the compound and the hydrophilic carrier (e.g., PVP K30) in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol).

  • Solvent Evaporation:

    • Remove the solvent using a rotary evaporator under reduced pressure and at a controlled temperature.

  • Drying and Milling:

    • Dry the resulting solid film under a vacuum to remove any residual solvent.

    • Mill the dried solid dispersion to obtain a fine powder.

  • Characterization:

    • Characterize the solid dispersion for its physical state (amorphous or crystalline) using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

    • Determine the drug content and perform in vitro dissolution testing.[1]

Quantitative Data Summary

Table 1: Solubility of 4-(4-(2,3-dihydrobenzo(1,4)dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide in Various Media.

Medium Solubility (µg/mL)
Deionized Water< 0.1
Phosphate Buffered Saline (pH 7.4)< 0.1
Fasted State Simulated Intestinal Fluid (FaSSIF)0.5
Fed State Simulated Intestinal Fluid (FeSSIF)2.1

Table 2: In Vitro Performance of Different Formulations.

Formulation Drug Loading (%) Particle Size (nm) In Vitro Dissolution (% released at 30 min)
Unformulated CompoundN/A> 5000< 1
Nanosuspension525065
Solid Dispersion (1:4 drug-to-polymer ratio)20N/A85
SEDDS10< 100 (emulsion droplet size)> 95

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study Formulation_Screening Formulation Screening (Nanosuspension, Solid Dispersion, SEDDS) In_Vitro_Characterization In Vitro Characterization (Solubility, Dissolution, Stability) Formulation_Screening->In_Vitro_Characterization Lead_Formulation_Selection Lead Formulation Selection In_Vitro_Characterization->Lead_Formulation_Selection Animal_Dosing Animal Dosing (Oral Gavage) Lead_Formulation_Selection->Animal_Dosing Blood_Sampling Blood Sampling (Serial or Sparse) Animal_Dosing->Blood_Sampling Sample_Analysis Sample Analysis (LC-MS/MS) Blood_Sampling->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Sample_Analysis->PK_Analysis

Caption: Formulation development and in vivo study workflow.

signaling_pathway Oral_Administration Oral Administration of Formulation Dissolution Drug Dissolution in GI Tract Oral_Administration->Dissolution Solubility Enhancement Absorption Absorption Across Intestinal Epithelium Dissolution->Absorption Permeability Systemic_Circulation Entry into Systemic Circulation Absorption->Systemic_Circulation Distribution Distribution to Tissues Systemic_Circulation->Distribution

Caption: Key steps in oral drug absorption.

References

Mitigating batch-to-batch variability of D4476

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating batch-to-batch variability and ensuring consistent results when using the Casein Kinase 1 (CK1) inhibitor, D4476.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable, potent, and selective inhibitor of Casein Kinase 1 (CK1).[1][2] It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase, preventing the transfer of phosphate to its substrates.

Q2: What are the primary targets of this compound?

The primary target of this compound is Casein Kinase 1 (CK1).[1][2] It also exhibits inhibitory activity against the TGF-β type-I receptor, ALK5.[2][3]

Q3: What are the recommended storage and solubility guidelines for this compound?

Proper storage and handling are critical for maintaining the stability and activity of this compound.

ParameterRecommendationSource
Storage Temperature Store at +4°C for short-term and -20°C for long-term.[4]
Stability ≥ 4 years when stored at -20°C.[4]
Solubility Soluble in DMSO (up to 100 mM) and ethanol (up to 50 mM).[3]

Q4: What are the known IC50 values for this compound against its primary targets?

The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the specific isoform and assay conditions.

TargetIC50 ValueSource
Casein Kinase 1 (CK1δ) 0.3 µM[1][2]
Casein Kinase 1 (from S. pombe) 0.2 µM[2]
ALK5 (TGF-βRI) 0.5 µM[2][3]
SAPK2/p38 >20-fold selectivity over this target[3]

Troubleshooting Guide: Mitigating Batch-to-Batch Variability

Inconsistent results between different batches of this compound can be a significant source of experimental variability. This guide provides a systematic approach to troubleshooting these issues.

Q1: I'm observing a decrease in the expected inhibitory effect with a new batch of this compound. What should I do?

A decrease in potency is a common issue. The following workflow can help identify the root cause.

cluster_0 Troubleshooting Workflow: Decreased Potency A Problem: Decreased inhibitory effect with new batch B Step 1: Verify Stock Solution - Prepare a fresh stock solution. - Check for precipitation. A->B Start Here C Step 2: Perform Quality Control - Run a dose-response curve. - Compare IC50 with previous batch. B->C If issue persists D Step 3: Check Experimental Protocol - Review cell passage number. - Ensure consistent reagent preparation. C->D If IC50 has shifted E Step 4: Contact Technical Support - Provide batch numbers and QC data. D->E If protocol is consistent

Caption: Troubleshooting workflow for decreased this compound potency.

Potential Causes and Solutions:

  • Compound Degradation:

    • Cause: Improper storage (e.g., exposure to light or moisture, frequent freeze-thaw cycles).

    • Solution: Always store this compound according to the manufacturer's recommendations (+4°C for short-term, -20°C for long-term).[4] Aliquot stock solutions to minimize freeze-thaw cycles.

  • Inaccurate Stock Concentration:

    • Cause: Errors in weighing the compound or dissolving it in the solvent. Precipitation of the compound out of solution.

    • Solution: Prepare fresh stock solutions. Ensure the compound is fully dissolved. If precipitation is observed in a frozen stock, gently warm and vortex to redissolve before use.

  • Variations in Experimental Procedure:

    • Cause: Inconsistencies in cell density, passage number, incubation times, or reagent concentrations.

    • Solution: Standardize all experimental parameters. Use cells within a consistent passage number range and ensure all reagents are prepared fresh and consistently.

Q2: My new batch of this compound is showing unexpected off-target effects or increased cytotoxicity. How can I address this?

Increased off-target effects or cytotoxicity may indicate the presence of impurities or a higher effective concentration than intended.

Potential Causes and Solutions:

  • Batch-Specific Impurities:

    • Cause: Different synthesis lots may have varying impurity profiles.

    • Solution: Request a certificate of analysis (CoA) for each new batch to compare purity levels. If significant differences are noted, consider testing a different batch or contacting the supplier.

  • Solvent Effects:

    • Cause: The solvent (e.g., DMSO) itself can have cytotoxic effects at higher concentrations.

    • Solution: Ensure the final concentration of the solvent in your experimental media is consistent and below the threshold for cytotoxicity for your cell line (typically <0.1%). Run a solvent-only control.

  • Incorrect Dosing:

    • Cause: Errors in calculating dilutions from the stock solution.

    • Solution: Double-check all calculations for preparing working solutions. Perform a new dose-response experiment to determine the optimal concentration for the new batch.

Signaling Pathways and Experimental Protocols

This compound Signaling Pathways

This compound primarily targets CK1, which is involved in multiple signaling pathways, including the Wnt/β-catenin pathway. It also inhibits ALK5, a key receptor in the TGF-β pathway.

cluster_0 Wnt/β-catenin Pathway Wnt Wnt Fzd Frizzled Wnt->Fzd Dvl Dsh Fzd->Dvl GSK3b GSK3β Dvl->GSK3b APC APC BetaCatenin β-catenin APC->BetaCatenin Axin Axin Axin->BetaCatenin GSK3b->BetaCatenin P CK1 CK1 CK1->BetaCatenin P TCF TCF/LEF BetaCatenin->TCF TargetGenes Target Gene Expression TCF->TargetGenes D4476_Wnt This compound D4476_Wnt->CK1

Caption: this compound inhibits CK1 in the Wnt/β-catenin pathway.

cluster_1 TGF-β Pathway TGFb TGF-β TGFbRII TGF-βRII TGFb->TGFbRII ALK5 ALK5 (TGF-βRI) TGFbRII->ALK5 P SMAD23 SMAD2/3 ALK5->SMAD23 P SMAD4 SMAD4 SMAD23->SMAD4 SMAD_complex SMAD Complex SMAD23->SMAD_complex SMAD4->SMAD_complex TargetGenes_TGFb Target Gene Expression SMAD_complex->TargetGenes_TGFb D4476_TGFb This compound D4476_TGFb->ALK5

Caption: this compound inhibits ALK5 in the TGF-β signaling pathway.

Recommended Experimental Protocol: Western Blot for Phospho-FOXO1a

This protocol describes a method to assess the inhibitory activity of this compound by measuring the phosphorylation of a downstream target, FOXO1a. This compound has been shown to specifically inhibit the phosphorylation of endogenous FOXO1a on Ser322 and Ser325.[2]

cluster_0 Experimental Workflow: Western Blot for p-FOXO1a A 1. Cell Culture - Seed H4IIE hepatoma cells and grow to 80% confluency. B 2. This compound Treatment - Treat cells with varying concentrations of this compound. A->B C 3. Cell Lysis - Lyse cells and collect protein. B->C D 4. Protein Quantification - Determine protein concentration. C->D E 5. SDS-PAGE & Transfer - Separate proteins and transfer to a membrane. D->E F 6. Immunoblotting - Probe with antibodies for p-FOXO1a and total FOXO1a. E->F G 7. Detection & Analysis - Visualize bands and quantify relative phosphorylation. F->G

Caption: Workflow for assessing this compound activity via Western Blot.

Detailed Steps:

  • Cell Culture:

    • Culture H4IIE hepatoma cells (or other suitable cell line) in the recommended medium until they reach approximately 80% confluency.

  • This compound Treatment:

    • Prepare a series of this compound dilutions in culture medium from a fresh stock solution. A typical concentration range to test would be 0.1 µM to 10 µM.

    • Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound treatment.

    • Replace the culture medium with the this compound-containing medium and incubate for the desired time (e.g., 1-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Collect the cell lysates and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated FOXO1a (e.g., p-FOXO1a Ser322/325).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • For a loading control, strip the membrane and re-probe with an antibody for total FOXO1a.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated FOXO1a signal to the total FOXO1a signal to determine the extent of inhibition.

References

Validation & Comparative

A Comparative Guide to D4476 and Other Known CK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selection of a suitable kinase inhibitor is a critical decision. This guide provides an objective comparison of D4476 with other well-known Casein Kinase 1 (CK1) inhibitors, supported by experimental data.

Inhibitory Activity and Selectivity

This compound is a potent, selective, and cell-permeable inhibitor of Casein Kinase 1 (CK1).[1][2][3] Its inhibitory activity has been evaluated against various CK1 isoforms and a panel of other kinases to determine its selectivity profile. Below is a comparative summary of the half-maximal inhibitory concentration (IC50) values for this compound and other notable CK1 inhibitors, including PF-670462 and IC261.

Inhibitor Target IC50 (nM) Other Notable Inhibited Kinases (IC50) Reference
This compound CK1 (from S. pombe)200ALK5 (500 nM), PKD1 (9100 nM), p38α MAPK (5800 nM)[1][4]
CK1δ300[1]
PF-670462 CK1ε7.7CK1δ (14 nM). It is a non-selective kinase inhibitor, inhibiting 44 other kinases by ≥90% at 10 µM, including JNK, p38, and EGFR isoforms.[5]
CK1δ14
IC261 CK1δ1000CK1ε (1000 nM), CK1α1 (16000 nM). Less active against PKA, p34cdc2, and p55fyn (>100 µM).[6][7]
CK1ε1000[6][7]
CK1α116000[6]
SR-3029 CK1δ44CK1ε (260 nM)
PF-4800567 CK1ε32CK1δ (711 nM)

Note: IC50 values can vary between different studies due to variations in experimental conditions.

One study concluded that this compound is a more potent and specific inhibitor of CK1 compared to IC261 and CKI-7, making it a valuable tool for identifying physiological substrates of CK1.[8] In contrast, while initially reported as highly selective, PF-670462 has been demonstrated to be a non-selective kinase inhibitor.[5]

Experimental Protocols

The following is a representative protocol for an in vitro kinase assay to determine the IC50 values of CK1 inhibitors. This protocol is based on methodologies described in studies evaluating this compound and other kinase inhibitors.[1][2][3]

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Materials:

  • Recombinant CK1δ enzyme

  • Substrate peptide (e.g., RRKDLHDDEEDEAMSITA)

  • [γ-33P]ATP or [γ-32P]ATP

  • Assay Buffer: 20 mM HEPES, pH 7.5, 0.15 M NaCl, 0.1 mM EDTA, 5 mM DTT, 0.1% (v/v) Triton X-100

  • Kinase Dilution Buffer: 20 mM HEPES, pH 7.5, 0.15 M NaCl, 0.1 mM EGTA, 0.1% (v/v) Triton X-100, 5 mM DTT, 50% (v/v) glycerol

  • Inhibitor stock solution (e.g., in DMSO)

  • 96-well plates

  • Phosphoric acid (e.g., 0.5 M)

  • P81 phosphocellulose paper or similar capture membrane

  • Scintillation counter

Procedure:

  • Enzyme Preparation: Dilute the recombinant CK1δ enzyme to the desired concentration (e.g., 5-20 mUnits/assay) in Kinase Dilution Buffer.

  • Inhibitor Dilution: Prepare a serial dilution of the inhibitor (e.g., this compound) in the Assay Buffer. Include a DMSO-only control.

  • Reaction Setup: In a 96-well plate, combine the following in each well:

    • Assay Buffer

    • Substrate peptide (final concentration, e.g., 0.5 mM)

    • Inhibitor at various concentrations

    • Diluted CK1δ enzyme

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of MgCl2 (final concentration, e.g., 10 mM) and [γ-33P]ATP (final concentration, e.g., 0.1 mM).

  • Incubation: Incubate the plate at room temperature (e.g., 21°C) or 30°C for a predetermined time (e.g., 30-40 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a small volume of concentrated phosphoric acid to each well.

  • Detection of Phosphorylation:

    • Spot an aliquot of the reaction mixture from each well onto P81 phosphocellulose paper.

    • Wash the paper multiple times with phosphoric acid (e.g., 75 mM) to remove unincorporated [γ-33P]ATP.

    • Wash with an organic solvent (e.g., acetone or ethanol) and allow it to dry.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathways

Casein Kinase 1 is a crucial regulator in several key signaling pathways, including the Wnt and Hedgehog pathways. Dysregulation of these pathways is implicated in various diseases, including cancer.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State Destruction_Complex Destruction Complex beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Proteasome Proteasome beta_catenin_off->Proteasome Degradation TCF TCF Gene_Repression Target Gene Repression TCF->Gene_Repression Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled Dishevelled->Destruction_Complex Inhibition beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus TCF_on TCF Gene_Activation Target Gene Activation TCF_on->Gene_Activation CK1 CK1 CK1->Destruction_Complex Component of D4476_node This compound D4476_node->CK1

Caption: Canonical Wnt Signaling Pathway and the Role of CK1.

Hedgehog_Signaling_Pathway cluster_off Hedgehog OFF State cluster_on Hedgehog ON State Patched Patched Smoothened_off Smoothened (inactive) Patched->Smoothened_off SUFU_Complex SUFU-Gli Complex Gli_R Gli-R (Repressor) SUFU_Complex->Gli_R Processing Gli_A Gli-A (Activator) Gene_Repression Target Gene Repression Gli_R->Gene_Repression Hedgehog Hedgehog Patched_on Patched Hedgehog->Patched_on Smoothened_on Smoothened (active) Smoothened_on->SUFU_Complex Inhibition of Processing Gene_Activation Target Gene Activation Gli_A->Gene_Activation CK1 CK1 CK1->SUFU_Complex Phosphorylates Gli D4476_node This compound D4476_node->CK1

Caption: Hedgehog Signaling Pathway and the Role of CK1.

Experimental Workflow

The following diagram illustrates a general workflow for screening and characterizing kinase inhibitors.

Kinase_Inhibitor_Screening_Workflow Start Start: Compound Library HTS High-Throughput Screening (Primary Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination (Secondary Assay) Hit_ID->Dose_Response Selectivity Selectivity Profiling (Kinase Panel) Dose_Response->Selectivity Lead_Selection Lead Candidate Selection Selectivity->Lead_Selection Cell_Assays Cell-Based Assays (Target Engagement, Phenotypic Effects) Lead_Selection->Cell_Assays In_Vivo In Vivo Studies (Animal Models) Cell_Assays->In_Vivo End End: Preclinical Candidate In_Vivo->End

Caption: General Workflow for Kinase Inhibitor Screening.

References

Validation of 4-(4-(2,3-dihydrobenzo(1,4)dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide's effect on p53 pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tumor suppressor protein p53 plays a critical role in maintaining genomic stability and preventing tumor formation. Its activation can lead to cell cycle arrest, senescence, or apoptosis, making it a key target in cancer therapy. While the specific compound 4-(4-(2,3-dihydrobenzo(1,4)dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide is not extensively documented in scientific literature regarding its effects on the p53 pathway, this guide provides a comparative analysis of three well-characterized small-molecule activators of p53: Nutlin-3a, RITA, and PRIMA-1 (and its analog APR-246).

This guide will delve into their mechanisms of action, present comparative data on their biological effects, and provide detailed experimental protocols for validating the activity of compounds targeting the p53 pathway.

Comparison of p53 Activators

The following tables summarize the key features and reported efficacy of Nutlin-3a, RITA, and PRIMA-1/APR-246.

Compound Mechanism of Action Target Reported Effects
Nutlin-3a Inhibits the MDM2-p53 interaction, preventing p53 degradation.[1]MDM2Stabilizes and activates wild-type p53, leading to cell cycle arrest and apoptosis.[1][2][3]
RITA Binds to the N-terminus of p53, inducing a conformational change that prevents MDM2 binding.[4][5]p53Induces p53 accumulation and activation, leading to apoptosis.[4][6]
PRIMA-1 / APR-246 Covalently modifies mutant p53, restoring its wild-type conformation and function. Can also activate wild-type p53.[7]Mutant and Wild-Type p53Induces apoptosis and inhibits tumor growth in cells with mutant or wild-type p53.[7][8][9]

Quantitative Comparison of Biological Activity

The following table provides a snapshot of the cytotoxic activity of these compounds in various cancer cell lines. IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cells.

Compound Cell Line p53 Status IC50 / GI50 Reference
Nutlin-3aU-2 OS (Osteosarcoma)Wild-Type~5 µM[2]
Nutlin-3aA549 (Lung Carcinoma)Wild-TypeNot explicitly stated, but effective at 10 µM[3]
Nutlin-3aHCT116 (Colon Carcinoma)Wild-TypeNot explicitly stated, but effective at 10 µM[3]
RITAA-498 (Renal Carcinoma)Wild-Type0.017 µM (GI50)[5]
RITATK-10 (Renal Carcinoma)Wild-Type0.032 µM (GI50)[5]
RITAHCT116 (Colon Carcinoma)Wild-Type0.8 µM (GI50)[4]
PRIMA-1met (APR-246)DLD-1 (Colorectal)Mutant~28 µM[10]
PRIMA-1met (APR-246)SW620 (Colorectal)Mutant~25 µM[10]
PRIMA-1met (APR-246)HCT-116 (Colorectal)Wild-Type~24 µM[10]

Experimental Protocols

Validating the effect of a compound on the p53 pathway typically involves a series of in vitro assays to measure p53 activation, downstream gene expression, and the ultimate cellular fate.

Western Blotting for p53 and p21

This technique is used to detect the levels of p53 protein and its downstream target, p21, a key mediator of cell cycle arrest.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the test compound at various concentrations and time points.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53 and p21 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels. A significant increase in p53 and p21 levels upon treatment indicates pathway activation.[2][11]

p53-Dependent Luciferase Reporter Assay

This assay measures the transcriptional activity of p53.

Protocol:

  • Cell Transfection: Co-transfect cells with a plasmid containing a p53-responsive element driving the expression of the luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Cell Treatment: After 24 hours, treat the transfected cells with the test compound.

  • Cell Lysis: After the desired treatment duration, lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A significant increase in the normalized luciferase activity indicates an increase in p53 transcriptional activity.

Cell Viability (MTT) Assay

This assay assesses the effect of the compound on cell proliferation and viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 24-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells. This data can be used to determine the IC50 value of the compound.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

p53_Pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_outcomes Cellular Outcomes DNA Damage DNA Damage p53 p53 DNA Damage->p53 Oncogene Activation Oncogene Activation Oncogene Activation->p53 MDM2 MDM2 MDM2->p53 Inhibition p53 (active) p53 (active) p53->p53 (active) Activation Cell Cycle Arrest Cell Cycle Arrest p53 (active)->Cell Cycle Arrest Apoptosis Apoptosis p53 (active)->Apoptosis Senescence Senescence p53 (active)->Senescence

Experimental_Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Western Blot Western Blot Compound Treatment->Western Blot Luciferase Assay Luciferase Assay Compound Treatment->Luciferase Assay MTT Assay MTT Assay Compound Treatment->MTT Assay Data Analysis Data Analysis Western Blot->Data Analysis Luciferase Assay->Data Analysis MTT Assay->Data Analysis

References

D4476: A Potent Kinase Inhibitor with a Defined Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise binding characteristics of a kinase inhibitor is paramount. D4476, a cell-permeable compound, has emerged as a potent inhibitor of Casein Kinase 1 (CK1) and Transforming Growth Factor-beta (TGF-β) type-I receptor (ALK5). This guide provides a comprehensive cross-reactivity profile of this compound against a broad spectrum of kinases, supported by experimental data, to facilitate informed decisions in research and development.

This compound demonstrates significant inhibitory activity towards its primary targets, CK1 and ALK5, with IC50 values of 0.3 µM and 0.5 µM, respectively[1]. Its utility as a selective inhibitor is further defined by its varied activity against a wide array of other kinases. This guide presents a detailed comparison of this compound's inhibitory effects, enabling researchers to assess its suitability for their specific applications.

Cross-Reactivity Profile of this compound

The following table summarizes the inhibitory activity of this compound against a panel of 80 kinases at a concentration of 10 µM. The data is derived from a comprehensive study by Bain et al. (2007), which employed a radiometric protein kinase assay.

Kinase% Inhibition at 10 µMKinase% Inhibition at 10 µM
CK1 (target) >95 MSK128
ALK5 (target) 78 p70S6K15
RSK149PKBα12
RSK248GSK3α10
MSK247GSK3β9
ROCKII42MARK38
DYRK1A38MAPKAP-K27
p38α MAPK37JNK1α16
p38β MAPK37ERK25
p38δ MAPK37CDK2/CycA4
p38γ MAPK37CHK13
AMPK35PRAK2
PHK35CK21
SGK134BRSK20
CHK233CaMKI0
MARK432CDK3/CycE0
PKA31CDK5/p250
PKCα30CDK6/CycD30
PKCβI30CDK7/CycH/MAT10
PKCβII30DYRK20
PKCγ30DYRK30
PKCδ30ERK10
PKCε30ERK80
PKCη30GRK20
PKCζ30IGF-1R0
PKCι30IKKβ0
PKCμ30IKKε0
PKD130IR0
PRK230JNK2α20
MKK129JNK30
MNK129LKB10
MNK229MAPKAP-K30
MST229MARK20
PDK129MEK10
S6K129MELK0
Aurora A28MKK40
Aurora B28MKK60
Aurora C28MKK70
BRSK128MRCKα0
CaMKIIδ28MRCKβ0
CaMKIV28MST10
CDKL128MST30
DAPK128MST40
DMPK28p38-β20
DRAK128PAK10
DYRK1B28PAK20
GSK3β28PAK30
HIPK128PAK40
HIPK228PAK50
HIPK328PAK60
JNK128PAR-1Bα0
JNK228PASK0
JNK328PIM10
LCK28PIM20
MAP4K228PIM30
MAP4K328PLK10
MAP4K428PRAK0
MAP4K528RIPK20
MAPKAP-K1a (RSK1)28ROCK-I0
MARK128SNF10
MKK328SRC0
MKK528SYK0
MKK7b28TBK10
MLK128TrkA0
MLK228TrkB0
MLK328YES10

Experimental Protocols

The cross-reactivity data presented above was generated using a standardized in vitro kinase assay. The following provides a detailed methodology for this type of experiment.

Radiometric Protein Kinase Assay:

This assay quantifies the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific peptide substrate by a given kinase.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • This compound (or other test compounds) dissolved in DMSO

  • [γ-³³P]ATP

  • Assay buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)

  • 0.05 M ATP solution

  • Phosphocellulose paper (P81)

  • 0.75% Phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • An assay cocktail is prepared containing the assay buffer, [γ-³³P]ATP, and the specific peptide substrate.

  • The test compound (this compound) or vehicle (DMSO) is added to the wells of a 96-well plate.

  • The purified kinase is added to the wells.

  • The reaction is initiated by adding the assay cocktail to each well.

  • The reaction is incubated at room temperature for a defined period (e.g., 20-40 minutes), allowing for the phosphorylation of the substrate.

  • The reaction is stopped by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

  • The P81 papers are washed extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • The radioactivity retained on the P81 paper, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

  • The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to the control (vehicle) wells.

Signaling Pathway Diagrams

To visualize the biological context of this compound's activity, the following diagrams illustrate the signaling pathways of its primary targets.

CK1_FOXO1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K AKT AKT PI3K->AKT FOXO1 FOXO1 AKT->FOXO1 Phosphorylates CK1 CK1 CK1->FOXO1 Phosphorylates FOXO1_P Phospho-FOXO1 FOXO1->FOXO1_P FOXO1_N FOXO1 FOXO1->FOXO1_N Nuclear Translocation 14-3-3 14-3-3 FOXO1_P->14-3-3 Binds 14-3-3->FOXO1_N Prevents Nuclear Translocation Target_Genes Target Gene Expression FOXO1_N->Target_Genes Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor This compound This compound This compound->CK1 Inhibits

Caption: this compound inhibits CK1-mediated phosphorylation of FOXO1.

TGFb_ALK5_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFbRII TGF-β RII ALK5 ALK5 (TGF-β RI) TGFbRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates SMAD23_P Phospho-SMAD2/3 SMAD23->SMAD23_P SMAD4 SMAD4 SMAD23_P->SMAD4 Binds SMAD_Complex SMAD Complex SMAD4->SMAD_Complex SMAD_Complex_N SMAD Complex SMAD_Complex->SMAD_Complex_N Nuclear Translocation Target_Genes Target Gene Expression SMAD_Complex_N->Target_Genes TGFb TGF-β TGFb->TGFbRII This compound This compound This compound->ALK5 Inhibits

Caption: this compound inhibits the TGF-β signaling pathway via ALK5.

Conclusion

This compound is a potent inhibitor of CK1 and ALK5, with a well-defined selectivity profile against a broad range of kinases. The data presented in this guide provides researchers with the necessary information to critically evaluate the suitability of this compound for their studies. Its high potency against its primary targets, coupled with its relatively low activity against many other kinases, makes it a valuable tool for dissecting the roles of CK1 and ALK5 in cellular signaling pathways. However, researchers should remain mindful of its off-target effects, particularly at higher concentrations, and consider appropriate control experiments to ensure the specificity of their findings.

References

Comparative analysis of 4-(4-(2,3-dihydrobenzo(1,4)dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide and SB-431542

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of SB-431542, a well-characterized inhibitor of the Transforming Growth Factor-β (TGF-β) pathway, and other commonly used small molecule inhibitors. This guide addresses the likely misidentification of the queried compound, 4-(4-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide, for which no public experimental data is available. Given the high structural similarity, it is probable that the intended compound of interest is SB-431542.

This document focuses on providing a detailed comparison of SB-431542 with other potent and selective inhibitors of the TGF-β type I receptor activin receptor-like kinase 5 (ALK5), such as A83-01 and Galunisertib (LY2157299). The comparison is based on their inhibitory activity, target specificity, and mechanism of action, supported by quantitative data from in vitro and cellular assays.

Introduction to TGF-β Pathway and its Inhibition

The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of this pathway is implicated in numerous diseases, including cancer and fibrosis. The signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor, which then recruits and phosphorylates a type I receptor (primarily ALK5). The activated type I receptor subsequently phosphorylates downstream effector proteins, Smad2 and Smad3, leading to their association with Smad4 and translocation to the nucleus to regulate target gene expression.

Small molecule inhibitors targeting the ATP-binding site of the ALK5 kinase domain are powerful tools for dissecting the TGF-β pathway and hold therapeutic potential. This guide provides a comparative overview of some of the most widely used inhibitors in this class.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro inhibitory potency (IC50 values) of SB-431542 and selected alternative compounds against their primary targets. Lower IC50 values indicate higher potency.

CompoundTarget(s)IC50 (nM)Reference(s)
SB-431542 ALK5 (TGF-βRI)94[1][3][4][5]
ALK4140[6]
ALK7~2000[7]
A83-01 ALK5 (TGF-βRI)12[2][8][9]
ALK445[8][9]
ALK77.5[8][9]
Galunisertib (LY2157299) ALK5 (TGF-βRI)56
ALK477.7

Mechanism of Action and Signaling Pathway

SB-431542 and its alternatives are ATP-competitive inhibitors of the ALK5 kinase domain. By binding to the ATP pocket, they prevent the phosphorylation of the receptor's substrate, thereby blocking the downstream signaling cascade.

TGF_beta_pathway TGF-β Signaling Pathway and Inhibition cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm TGFb TGF-β Ligand TBRII TGF-β Receptor II TGFb->TBRII Binds TBRI TGF-β Receptor I (ALK5) TBRII->TBRI Recruits & Phosphorylates Smad23 Smad2/3 TBRI->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_expression Target Gene Expression Nucleus->Gene_expression Regulates Inhibitor SB-431542 / Alternatives Inhibitor->TBRI Inhibits

Caption: TGF-β signaling pathway and the point of inhibition by SB-431542 and its alternatives.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment and comparison of these inhibitors. Below are representative protocols for an in vitro kinase assay and a cell-based reporter assay.

In Vitro ALK5 Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the ALK5 kinase.

kinase_assay_workflow In Vitro ALK5 Kinase Assay Workflow start Start reagents Prepare Assay Buffer: HEPES, MgCl2, MnCl2, DTT start->reagents enzyme Add Recombinant ALK5 Enzyme reagents->enzyme inhibitor Add Test Compound (e.g., SB-431542) enzyme->inhibitor substrate Add Substrate (e.g., Myelin Basic Protein) inhibitor->substrate atp Initiate Reaction with [γ-33P]ATP substrate->atp incubation Incubate at 30°C atp->incubation stop Stop Reaction (e.g., with Phosphoric Acid) incubation->stop transfer Transfer to Phosphocellulose Filter stop->transfer wash Wash to Remove Unincorporated ATP transfer->wash scintillation Measure Radioactivity (Scintillation Counting) wash->scintillation analysis Calculate % Inhibition and IC50 Value scintillation->analysis end End analysis->end

Caption: A typical workflow for an in vitro radiometric ALK5 kinase inhibition assay.

Detailed Protocol:

  • Prepare Assay Buffer: A typical kinase assay buffer consists of 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM MnCl₂, and 1 mM DTT.

  • Compound Dilution: Prepare serial dilutions of the test inhibitor (e.g., SB-431542) in DMSO and then dilute further in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, recombinant active ALK5 enzyme (e.g., 10 ng/well), the test inhibitor at various concentrations, and a substrate (e.g., Myelin Basic Protein, 5 µ g/well ).

  • Initiate Reaction: Start the kinase reaction by adding ATP solution containing [γ-³³P]ATP to a final concentration of 10 µM.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding 3% phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: After drying the plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

TGF-β-Induced Luciferase Reporter Assay

This cell-based assay measures the inhibition of TGF-β-induced transcriptional activity.

Detailed Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T, HaCaT) in DMEM supplemented with 10% FBS.

    • Co-transfect the cells with a TGF-β-responsive luciferase reporter plasmid (e.g., pGL3-SBE4, containing Smad-binding elements) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.

  • Compound Treatment:

    • After 24 hours of transfection, seed the cells into a 96-well plate.

    • Pre-treat the cells with various concentrations of the inhibitor (e.g., SB-431542) for 1 hour.

  • Stimulation:

    • Stimulate the cells with a constant concentration of TGF-β1 (e.g., 5 ng/mL) for 16-24 hours.

  • Cell Lysis and Luciferase Measurement:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of inhibition of TGF-β-induced luciferase activity for each inhibitor concentration and determine the IC50 value.

Selectivity Profile

While potent against their primary targets, the selectivity of these inhibitors against a broader panel of kinases is a critical consideration. SB-431542 is known to be highly selective for ALK4/5/7 and does not significantly inhibit other kinases such as p38 MAPK, ERK, or JNK. A comprehensive kinase panel screening would provide a more detailed selectivity profile for each compound, which is essential for interpreting experimental results and for therapeutic development.

Conclusion

SB-431542 is a potent and selective inhibitor of the TGF-β signaling pathway, specifically targeting ALK4, ALK5, and ALK7. When direct experimental data for a compound of interest is unavailable, a comparative analysis with well-characterized alternatives like A83-01 and Galunisertib provides valuable context for its potential activity. The choice of inhibitor will depend on the specific research question, the required potency and selectivity, and the experimental system being used. The provided experimental protocols offer a starting point for the in-house evaluation and comparison of these and other TGF-β pathway inhibitors.

References

Independent Verification of the Biological Activity of D4476: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent verification of the biological activity of D4476, a potent and selective inhibitor of Casein Kinase 1 (CK1) and Transforming Growth Factor-beta (TGF-β) type-I receptor (ALK5). Its performance is objectively compared with other common alternatives, supported by experimental data and detailed protocols.

Executive Summary

This compound is a cell-permeable small molecule that acts as an ATP-competitive inhibitor of CK1 and ALK5, with reported IC50 values in the low to mid-nanomolar range.[1][2][3][4] It has demonstrated significantly greater potency and cellular activity compared to older CK1 inhibitors such as IC261 and CKI-7. This guide presents a compilation of publicly available data to verify these claims and provides the necessary experimental details for independent validation.

Data Presentation: Comparative Inhibitor Activity

The following tables summarize the in vitro inhibitory activity of this compound and its alternatives against their primary targets and a selection of other kinases.

Table 1: Inhibition of Casein Kinase 1 (CK1) Isoforms

CompoundCK1δ IC50 (nM)CK1ε IC50 (nM)CK1α1 IC50 (nM)Reference
This compound 300--[3]
IC2611000100016000[5]
CKI-7~6000--[4]

Note: IC50 values can vary based on experimental conditions such as ATP concentration.

Table 2: Inhibition of TGF-β Type-I Receptor (ALK5) and Other Kinases

CompoundALK5 IC50 (nM)p38α MAPK IC50 (µM)Reference
This compound 50012[1]
SB-43154294>10[6]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound, it is crucial to visualize the signaling pathways it inhibits. The following diagrams, generated using the DOT language, illustrate the canonical CK1 and TGF-β/ALK5 signaling cascades.

Casein Kinase 1 (CK1) Signaling Pathway

Caption: this compound inhibits CK1, preventing β-Catenin phosphorylation and subsequent degradation.

TGF-β/ALK5 Signaling Pathway

TGFb_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII binds ALK5 ALK5 (TGF-β RI) TGFbRII->ALK5 recruits & phosphorylates SMAD2 SMAD2 ALK5->SMAD2 P SMAD3 SMAD3 ALK5->SMAD3 P This compound This compound This compound->ALK5 SMAD2_3_P p-SMAD2/3 SMAD2->SMAD2_3_P SMAD3->SMAD2_3_P SMAD4 SMAD4 SMAD_complex SMAD2/3/4 Complex SMAD4->SMAD_complex SMAD2_3_P->SMAD_complex SMAD_complex_Nuc SMAD2/3/4 Complex SMAD_complex->SMAD_complex_Nuc Translocation Target_Genes Target Gene Transcription SMAD_complex_Nuc->Target_Genes

Caption: this compound inhibits ALK5, preventing SMAD2/3 phosphorylation and nuclear translocation.

Experimental Workflow: Comparative Analysis of Inhibitor Potency

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., H4IIE hepatoma cells) Serum_Starve 3. Serum Starve Cells Cell_Culture->Serum_Starve Inhibitor_Prep 2. Prepare Inhibitor Stocks (this compound, IC261, CKI-7) Inhibitor_Treatment 4. Treat with Inhibitor (Dose-response) Inhibitor_Prep->Inhibitor_Treatment Serum_Starve->Inhibitor_Treatment Stimulation 5. Stimulate with Ligand (e.g., Insulin/IGF-1) Inhibitor_Treatment->Stimulation Cell_Lysis 6. Cell Lysis Stimulation->Cell_Lysis Protein_Quant 7. Protein Quantification Cell_Lysis->Protein_Quant Western_Blot 8. Western Blot (p-FOXO1a, total FOXO1a) Protein_Quant->Western_Blot Data_Analysis 9. Densitometry & IC50 Calculation Western_Blot->Data_Analysis

Caption: Workflow for comparing inhibitor potency on cellular phosphorylation events.

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

This protocol is adapted from methodologies used to characterize CK1 inhibitors.

1. Reagents and Materials:

  • Recombinant human CK1δ

  • Biotinylated peptide substrate (e.g., Biotin-RRKHAAIGpSAY)

  • [γ-³³P]ATP

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • This compound, IC261, CKI-7 dissolved in DMSO

  • 96-well plates

  • Scintillation counter

2. Procedure:

  • Prepare a serial dilution of each inhibitor (this compound, IC261, CKI-7) in DMSO.

  • In a 96-well plate, add 5 µL of kinase buffer, 5 µL of inhibitor dilution, and 10 µL of recombinant CK1δ.

  • Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the kinase.

  • Incubate the plate at 30°C for a predetermined time within the linear range of the assay.

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a filter plate, wash to remove unincorporated [γ-³³P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Western Blot Analysis of Phospho-SMAD2/3

This protocol describes how to assess the effect of this compound on TGF-β/ALK5 signaling in cells.

1. Reagents and Materials:

  • Cell line responsive to TGF-β (e.g., HaCaT keratinocytes)

  • Complete cell culture medium

  • Serum-free medium

  • TGF-β1 ligand

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425), anti-total SMAD2/3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

2. Procedure:

  • Plate cells and grow to 70-80% confluency.

  • Serum-starve the cells for 16-24 hours.

  • Pre-treat the cells with varying concentrations of this compound for 1 hour.

  • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-SMAD2/3 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total SMAD2/3 antibody to confirm equal protein loading.

Conclusion

The compiled data and experimental protocols in this guide provide a framework for the independent verification of this compound's biological activity. The evidence strongly suggests that this compound is a more potent and selective inhibitor of CK1 in cellular assays compared to older compounds like IC261 and CKI-7.[5][7] Its dual activity against ALK5 further broadens its potential applications in studying cellular signaling pathways. Researchers are encouraged to use the provided protocols to validate these findings within their specific experimental systems.

References

A Head-to-Head Comparison: The Kinase Inhibitor D4476 Versus First-Generation Benzamides

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmacological research, the specific targeting of molecular pathways is paramount for the development of novel therapeutics. This guide provides a detailed head-to-head comparison of D4476, a selective casein kinase 1 (CK1) inhibitor, and first-generation benzamides, a class of compounds historically utilized for their dopamine receptor antagonist properties in antipsychotic therapies. This comparison will serve as a valuable resource for researchers, scientists, and drug development professionals by objectively presenting their distinct mechanisms of action, target selectivity, and the experimental methodologies used for their characterization.

Section 1: Overview of this compound and First-Generation Benzamides

This compound is a potent and selective, cell-permeant inhibitor of Casein Kinase 1 (CK1) and Transforming Growth Factor-beta type-I receptor (ALK5).[1] Its mechanism of action revolves around the competitive inhibition of ATP binding to these kinases, thereby modulating downstream signaling pathways involved in crucial cellular processes.

First-generation benzamides , such as sulpiride and amisulpride, are primarily known for their antagonist activity at dopamine D2 and D3 receptors.[1][2] Their therapeutic effects, particularly in the context of psychosis, are attributed to the blockade of dopaminergic neurotransmission in the central nervous system.

Section 2: Quantitative Comparison of In Vitro Potency and Selectivity

The following tables summarize the key quantitative data for this compound and representative first-generation benzamides, offering a clear comparison of their potency and selectivity for their respective primary targets.

Table 1: Potency of this compound Against Target Kinases

CompoundTargetIC50 (nM)
This compoundCK1δ300[3]
This compoundALK5500[3]

Table 2: Binding Affinity of Representative First-Generation Benzamides

CompoundTargetKi (nM)
AmisulprideDopamine D2 Receptor (human)2.8[1]
AmisulprideDopamine D3 Receptor (human)3.2[1]
(-)-S-AmisulprideDopamine D2 Receptor~4.43[4]
(-)-S-AmisulprideDopamine D3 Receptor-
(R)-Amisulpride5-HT7 Receptor~47[4]
SulpirideDopamine D2 ReceptorSelectivity noted, specific Ki varies

Table 3: Selectivity Profile of this compound

Kinase% Inhibition at 10 µM this compound
SAPK2/p38>20-fold less than CK1
Multiple other kinasesMuch greater selectivity

Section 3: Mechanisms of Action and Signaling Pathways

The distinct mechanisms of action of this compound and first-generation benzamides are visually represented in the following diagrams.

D4476_Mechanism This compound Signaling Pathway Inhibition This compound This compound CK1 Casein Kinase 1 (CK1) This compound->CK1 inhibits ALK5 TGF-βRI (ALK5) This compound->ALK5 inhibits pSubstrate Phosphorylated Substrates CK1->pSubstrate phosphorylates pSmad23 Phosphorylated Smad2/3 ALK5->pSmad23 phosphorylates Substrate CK1 Substrates (e.g., FOXO1a) Substrate->pSubstrate Cellular_Response_CK1 Modulation of Cellular Processes pSubstrate->Cellular_Response_CK1 TGFb TGF-β TGFbRII TGF-βRII TGFb->TGFbRII TGFbRII->ALK5 activates Smad23 Smad2/3 Smad23->pSmad23 Cellular_Response_TGFb Modulation of Gene Expression pSmad23->Cellular_Response_TGFb

This compound inhibits CK1 and ALK5 signaling pathways.

Benzamide_Mechanism First-Generation Benzamide Mechanism of Action Benzamide First-Generation Benzamides (e.g., Amisulpride, Sulpiride) D2R Dopamine D2 Receptor Benzamide->D2R antagonizes D3R Dopamine D3 Receptor Benzamide->D3R antagonizes AC Adenylyl Cyclase D2R->AC inhibits D3R->AC inhibits Dopamine Dopamine Dopamine->D2R Dopamine->D3R cAMP cAMP AC->cAMP produces Neuronal_Response Modulation of Neuronal Signaling cAMP->Neuronal_Response

First-generation benzamides block dopamine D2/D3 receptors.

Section 4: Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to characterize this compound and first-generation benzamides.

In Vitro Kinase Assay for this compound

This assay determines the inhibitory activity of this compound against its target kinases.

  • Objective: To quantify the IC50 value of this compound for CK1 and other kinases.

  • Principle: The assay measures the phosphorylation of a specific substrate by the kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically detected using a radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) or through antibody-based methods (e.g., ELISA, Western Blot).

  • General Procedure:

    • A reaction mixture is prepared containing the purified kinase (e.g., recombinant CK1δ), a specific peptide substrate, and a buffer solution with necessary cofactors (e.g., MgCl₂).

    • This compound is added to the reaction mixture at a range of concentrations.

    • The kinase reaction is initiated by the addition of ATP (often radiolabeled).

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

A general workflow for this process is illustrated below:

Kinase_Assay_Workflow Experimental Workflow for In Vitro Kinase Assay Start Start Prepare_Mixture Prepare Reaction Mixture (Kinase, Substrate, Buffer) Start->Prepare_Mixture Add_Inhibitor Add this compound (Varying Concentrations) Prepare_Mixture->Add_Inhibitor Initiate_Reaction Initiate Reaction (Add ATP) Add_Inhibitor->Initiate_Reaction Incubate Incubate Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Quantify Quantify Phosphorylation Stop_Reaction->Quantify Calculate_IC50 Calculate IC50 Quantify->Calculate_IC50 End End Calculate_IC50->End

Workflow for determining kinase inhibitor potency.
Radioligand Binding Assay for First-Generation Benzamides

This assay is used to determine the affinity of compounds for specific receptors.

  • Objective: To determine the binding affinity (Ki) of benzamides like amisulpride and sulpiride for dopamine receptors.

  • Principle: This competitive binding assay measures the ability of an unlabeled compound (the benzamide) to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.

  • General Procedure:

    • Cell membranes expressing the target receptor (e.g., from cells transfected with the human dopamine D2 receptor) are prepared.

    • The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-spiperone or [³H]-raclopride).

    • The unlabeled benzamide is added at increasing concentrations to compete for binding with the radioligand.

    • After reaching equilibrium, the bound and free radioligand are separated (e.g., by filtration).

    • The amount of radioactivity bound to the membranes is measured using a scintillation counter.

    • The concentration of the benzamide that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Section 5: Conclusion

This guide provides a comprehensive, data-driven comparison of the kinase inhibitor this compound and first-generation benzamides. While both are pharmacologically active small molecules, their mechanisms of action and molecular targets are fundamentally distinct. This compound represents a targeted approach to inhibiting specific protein kinases involved in cellular signaling, whereas first-generation benzamides function as antagonists of neurotransmitter receptors. The provided data and experimental protocols offer a clear framework for researchers to understand and further investigate the unique properties of these compounds in their respective fields of study.

References

Confirming Cellular Target Engagement of 4-(4-(2,3-dihydrobenzodioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide: A Comparative Guide

Confirming Cellular Target Engagement of 4-(4-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide: A Comparative Guide

For researchers and drug development professionals, confirming that a small molecule interacts with its intended target within a cellular context is a critical step in the validation of its mechanism of action. This guide provides a comparative overview of modern techniques to determine the cellular target engagement of 4-(4-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide. While direct target engagement data for this specific compound is not publicly available, its structural similarity to known kinase inhibitors, such as SB431542 (a TGF-β receptor kinase inhibitor)[3][4][5][6], suggests it may also target the kinase family. The methodologies outlined below are therefore presented with a focus on their application to kinase inhibitors.

A crucial aspect of drug discovery is not only identifying a compound that elicits a desired phenotypic response but also unequivocally demonstrating that this effect is a direct consequence of binding to the intended molecular target. The following sections detail and compare several orthogonal methods for confirming target engagement, providing both the principles and detailed protocols for their implementation.

Comparison of Target Engagement Methodologies

A variety of biophysical and biochemical methods can be employed to confirm and quantify the interaction between a small molecule and its protein target in cells. The choice of method often depends on factors such as the nature of the target protein, the availability of specific reagents, and the desired throughput. Below is a comparative summary of key techniques.

Method Principle Advantages Disadvantages Typical Throughput
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.[3][7][8][9]Label-free, applicable to native proteins in live cells and tissues.[7][10]Requires a specific antibody for detection (Western blot) or can be coupled with mass spectrometry for broader profiling.[3][9]Low to high, depending on detection method (WB vs. MS or plate-based assays).[10][11]
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer.[1][8][12][13][14]High-throughput, quantitative measurement of compound affinity in live cells.[13][14][15]Requires genetic modification of the target protein to introduce the NanoLuc® tag.High
Activity-Based Protein Profiling (ABPP) / Kinobeads Utilizes chemical probes that covalently bind to the active sites of enzymes to profile their activity, or uses immobilized broad-spectrum inhibitors (Kinobeads) to pull down kinases.[7][16][17][18][19][20]Unbiased, proteome-wide profiling of inhibitor selectivity.[7][16][17]ABPP requires a suitable reactive probe; Kinobeads may not capture all kinases.[18]Low to medium
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein.[21][22][23]Provides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS). Label-free.[22][23]Requires large amounts of purified protein and ligand; not a direct cellular assay.Low
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein.[24][25][26][27][28]Real-time kinetic data (kon, koff).[24][29] High sensitivity.Requires purified protein immobilized on a chip; not a direct cellular assay.Medium to high
Western Blotting (Downstream Signaling) Measures changes in the phosphorylation state or abundance of downstream substrates of the target kinase.[30][31][32][33]Utilizes standard laboratory techniques and provides functional confirmation of target inhibition.Indirect measure of target engagement; can be affected by off-target effects.Low

Experimental Protocols

This section provides detailed protocols for the key cellular target engagement assays.

Cellular Thermal Shift Assay (CETSA)

This protocol is adapted for a standard Western blot-based readout.

1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat cells with varying concentrations of 4-(4-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide or vehicle control for the desired time.

2. Heating and Lysis: a. Harvest cells by trypsinization, wash with PBS, and resuspend in PBS supplemented with protease and phosphatase inhibitors. b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes. d. Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 37°C water bath).

3. Fractionation and Protein Quantification: a. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate soluble proteins (supernatant) from aggregated proteins (pellet). b. Transfer the supernatant to a new tube and determine the protein concentration using a standard assay (e.g., BCA assay).

4. Western Blotting: a. Normalize the protein concentration for all samples. b. Prepare samples for SDS-PAGE by adding sample buffer and boiling. c. Run the samples on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.[30][31][33][34] d. Block the membrane and incubate with a primary antibody specific for the target kinase. e. Incubate with an HRP-conjugated secondary antibody and detect using a chemiluminescent substrate.[33] f. Analyze the band intensities to determine the melting curve of the target protein in the presence and absence of the compound.

CETSA_Workflowcluster_cell_cultureCell Culture & Treatmentcluster_heatingHeating & Lysiscluster_analysisAnalysisASeed CellsBTreat with CompoundA->BCHarvest & Aliquot CellsB->CDHeat ShockC->DEFreeze-Thaw LysisD->EFCentrifuge & Collect SupernatantE->FGWestern BlotF->GHAnalyze Band IntensityG->H

CETSA Experimental Workflow
NanoBRET™ Target Engagement Assay

This protocol outlines the general steps for performing a NanoBRET™ assay.

1. Cell Preparation: a. Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.[12] b. Seed the transfected cells into a white, 96-well or 384-well assay plate and incubate for 18-24 hours.[12]

2. Compound and Tracer Addition: a. Prepare serial dilutions of 4-(4-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide. b. Add the compound dilutions to the cells. c. Add the NanoBRET™ fluorescent tracer at a predetermined optimal concentration.

3. Signal Detection: a. Add the NanoLuc® substrate and the extracellular NanoLuc® inhibitor.[13] b. Read the plate on a luminometer capable of detecting both the donor (NanoLuc®, ~460 nm) and acceptor (tracer, ~610 nm) emission wavelengths.[12] c. Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

4. Data Analysis: a. Plot the NanoBRET™ ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50.

NanoBRET_Pathwaycluster_componentsCellular Componentscluster_interactionBinding & BRETcluster_inhibitionCompetitive InhibitionTargetTarget-NanoLuc®BindingTracer binds to Target-NanoLuc®Target->BindingTracerFluorescent TracerTracer->BindingBRETBRET SignalBinding->BRETEnergy TransferNoBRETReduced BRET SignalBinding->NoBRETCompoundTest CompoundCompound->BindingCompetes with Tracer

NanoBRET Signaling Pathway
Kinobeads Pulldown Assay

This protocol describes a competitive pulldown experiment to identify kinase targets.

1. Cell Lysis: a. Lyse cultured cells in a non-denaturing buffer containing protease and phosphatase inhibitors. b. Clear the lysate by centrifugation and determine the protein concentration.

2. Competitive Binding: a. Incubate the cell lysate with increasing concentrations of 4-(4-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide or a vehicle control.[2]

3. Kinase Enrichment: a. Add Kinobeads (Sepharose beads conjugated with broad-spectrum kinase inhibitors) to the lysates and incubate to allow unbound kinases to bind to the beads.[2][18][35][36] b. Wash the beads extensively to remove non-specifically bound proteins.

4. Elution and Sample Preparation for Mass Spectrometry: a. Elute the bound proteins from the beads. b. Digest the eluted proteins with trypsin.

5. LC-MS/MS Analysis: a. Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Identify and quantify the proteins that are competed off the beads by the test compound.

Kinobeads_Logiccluster_bindingCompetitive Bindingcluster_pulldownPulldown & AnalysisLysateCell Lysate(Kinase Pool)IncubationIncubate Lysatewith CompoundLysate->IncubationCompoundTest CompoundCompound->IncubationKinobeadsKinobeadsPulldownAdd Kinobeads(Pulldown unbound kinases)Kinobeads->PulldownIncubation->PulldownAnalysisLC-MS/MS Analysis(Identify competed kinases)Pulldown->Analysis

References

Benchmarking the Selectivity of 4-(4-(2,3-dihydrobenzodioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide (SB-431542)

Benchmarking the Selectivity of 4-(4-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide (SB-431542)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitor 4-(4-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide, commonly known as SB-431542. The document focuses on its selectivity profile against a panel of kinases and compares its performance with other known inhibitors of the Transforming Growth Factor-β (TGF-β) signaling pathway. Experimental data is presented to support the findings, and detailed methodologies for key assays are provided.

Introduction

SB-431542 is a potent and selective small molecule inhibitor of the TGF-β type I receptor serine/threonine kinases, specifically the Activin receptor-like kinases (ALK) 4, 5, and 7.[3] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[4] Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis. Consequently, inhibitors of this pathway, such as SB-431542, are valuable research tools and potential therapeutic agents. This guide aims to provide a clear and objective benchmark of SB-431542's selectivity.

Selectivity Profile of SB-431542 and Competitor Compounds

The selectivity of a kinase inhibitor is a critical determinant of its utility and potential for off-target effects. The following table summarizes the inhibitory activity of SB-431542 and two other well-characterized TGF-β pathway inhibitors, A-83-01 and Galunisertib (LY2157299), against their primary targets.

CompoundTarget KinaseIC50 (nM)Reference
SB-431542 ALK5 (TGFβR1)94[1][3][5]
ALK4 (ACVR1B)140[3][5]
ALK7 (ACVR1C)Potent inhibition, specific IC50 not consistently reported[1]
A-83-01 ALK5 (TGFβR1)12[6]
ALK4 (ACVR1B)45[6]
ALK7 (ACVR1C)7.5[6]
Galunisertib (LY2157299) ALK5 (TGFβR1)56[7]

Broader Kinase Selectivity of SB-431542:

To assess the broader selectivity of SB-431542, data from a kinase panel screen is presented below. The data shows the percentage of inhibition at a concentration of 1 µM.

KinasePercentage Inhibition at 1 µM
ALK5 >90%
RIPK2 77%
CK1δ 70%
p38α MAPK 30%

Note: This data is compiled from a study by Vogt et al. and provides a snapshot of potential off-target activities at a concentration significantly higher than the IC50 for its primary targets.

SB-431542 demonstrates high selectivity for ALK4, ALK5, and ALK7 over other ALK family members involved in BMP signaling (ALK1, ALK2, ALK3, and ALK6).[1][3] It is reported to be over 100-fold more selective for ALK5 than for p38 MAPK.[8]

Signaling Pathway Diagrams

The following diagrams illustrate the canonical TGF-β/SMAD signaling pathway and the related p38 MAPK pathway, highlighting the point of intervention for SB-431542.

TGF_beta_Signalingcluster_nucleusNucleusTGFbTGF-β LigandTGFbRIITGF-βRIITGFb->TGFbRIIBindsTGFbRITGF-βRI (ALK5)TGFbRII->TGFbRIRecruits &PhosphorylatesSMAD23SMAD2/3TGFbRI->SMAD23PhosphorylatesSB431542SB-431542SB431542->TGFbRIInhibitspSMAD23p-SMAD2/3SMAD_complexSMAD2/3/4 ComplexpSMAD23->SMAD_complexSMAD4SMAD4SMAD4->SMAD_complexNucleusNucleusSMAD_complex->NucleusGene_expressionTarget GeneExpressionp38_MAPK_SignalingStressStress Stimuli(e.g., UV, Cytokines)MAPKKKMAPKKK(e.g., ASK1, TAK1)Stress->MAPKKKMKK36MKK3/6MAPKKK->MKK36p38p38 MAPKMKK36->p38DownstreamDownstream Targets(e.g., MK2, ATF2)p38->DownstreamResponseCellular Response(Inflammation, Apoptosis)Downstream->Response

Reproducibility of published results for D4476

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the small molecule inhibitor D4476 with other commercially available alternatives. The information presented is based on publicly available experimental data to assist researchers in making informed decisions for their experimental designs.

Introduction to this compound

This compound is a cell-permeable and ATP-competitive inhibitor of Casein Kinase 1 (CK1) and Activin receptor-like kinase 5 (ALK5), also known as Transforming Growth Factor-beta Type I Receptor (TGF-βRI). It has been shown to be a potent and relatively specific inhibitor, demonstrating significantly greater potency than other inhibitors such as IC261 and CKI-7 in in vitro assays.[1][2] this compound has been utilized in various research contexts, including the investigation of signaling pathways, cancer biology, and stem cell research.

Performance Comparison

The following tables summarize the key quantitative data for this compound and its common alternatives, IC261 and CKI-7.

Inhibitor Target(s) IC50 (in vitro) Key Characteristics Reference
This compound CK1δ, ALK50.3 µM (CK1δ), 0.5 µM (ALK5)Cell-permeable, ATP-competitive
IC261 CK1δ/ε, CK1α1 µM (CK1δ/ε), 16 µM (CK1α)Cell-permeable, ATP-competitive[3]
CKI-7 CK1δ6 µMLimited cell permeability[3]

Table 1: In Vitro Inhibitory Activity of this compound and Alternatives. This table provides a direct comparison of the half-maximal inhibitory concentrations (IC50) of this compound, IC261, and CKI-7 against their primary targets as determined in in vitro kinase assays.

Inhibitor Cell Line Concentration & Effect Reference
This compound H4IIE hepatoma cells10 µM effectively inhibits CK1 and ALK5
This compound Multiple Myeloma (MM) cell linesUp to 50 µM induces toxicity
IC261 Various cancer cell lines20-50 µM shows low activity in some cell-based assays[3]

Table 2: Cellular Activity of this compound and IC261. This table highlights the effective concentrations of this compound and IC261 in cell-based assays, demonstrating their utility in cellular studies.

Signaling Pathways

This compound primarily targets two key signaling kinases: Casein Kinase 1 (CK1) and ALK5.

Casein Kinase 1 (CK1) Signaling

CK1 is a family of serine/threonine kinases involved in diverse cellular processes, including Wnt signaling, circadian rhythms, and the DNA damage response. One of the well-characterized substrates of CK1 is the transcription factor FOXO1a. CK1 phosphorylates FOXO1a at Serine 322 and Serine 325, which promotes its nuclear exclusion and subsequent degradation. This process is often primed by prior phosphorylation of FOXO1a by Akt (Protein Kinase B).

CK1_Signaling cluster_0 Upstream Signaling cluster_1 CK1-mediated Phosphorylation cluster_2 Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt FOXO1a_P_Akt FOXO1a (p-Akt) Akt->FOXO1a_P_Akt phosphorylates CK1 CK1 FOXO1a_P_CK1 FOXO1a (p-CK1) CK1->FOXO1a_P_CK1 phosphorylates This compound This compound This compound->CK1 FOXO1a_P_Akt->FOXO1a_P_CK1 primed for Nuclear_Exclusion Nuclear Exclusion FOXO1a_P_CK1->Nuclear_Exclusion Degradation Degradation Nuclear_Exclusion->Degradation

Caption: this compound inhibits CK1-mediated phosphorylation of FOXO1a.

ALK5 (TGF-βRI) Signaling

ALK5 is the type I receptor for Transforming Growth Factor-beta (TGF-β). Upon binding of TGF-β, the type II receptor (TGF-βRII) phosphorylates and activates ALK5. Activated ALK5 then phosphorylates downstream signaling molecules, primarily Smad2 and Smad3. Phosphorylated Smad2/3 form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, and apoptosis.

ALK5_Signaling cluster_0 Ligand and Receptors cluster_1 Intracellular Signaling cluster_2 Nuclear Translocation and Gene Regulation TGF_beta TGF-β TGF_beta_RII TGF-βRII TGF_beta->TGF_beta_RII ALK5 ALK5 (TGF-βRI) TGF_beta_RII->ALK5 activates Smad2_3 Smad2/3 ALK5->Smad2_3 phosphorylates This compound This compound This compound->ALK5 pSmad2_3 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression regulates

Caption: this compound inhibits TGF-β signaling by targeting ALK5.

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for the characterization of this compound and its alternatives. Note: These protocols may require optimization for specific experimental conditions.

In Vitro Kinase Assay

This assay is used to determine the inhibitory activity of compounds on a purified kinase.

Materials:

  • Purified active CK1 or ALK5 enzyme

  • Specific peptide substrate for the kinase

  • This compound and other inhibitors (dissolved in DMSO)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA)

  • [γ-32P]ATP

  • P81 phosphocellulose paper or other method for detecting phosphorylation

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, the specific peptide substrate, and the purified kinase.

  • Add varying concentrations of this compound or other inhibitors to the reaction mixture. Include a DMSO-only control.

  • Pre-incubate the mixture for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.

Western Blotting for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of a specific protein in cell lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein concentration assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-FOXO1a)

  • Primary antibody for the total protein (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound or other inhibitors for the desired time.

  • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[4][5][6]

  • Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the efficacy of this compound and its alternatives in a cell-based assay.

Experimental_Workflow cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Data Analysis Cell_Culture Culture Cells Treatment Treat with Inhibitors (this compound, IC261, CKI-7, DMSO control) Cell_Culture->Treatment Cell_Lysis Lyse Cells Treatment->Cell_Lysis Protein_Quantification Quantify Protein Cell_Lysis->Protein_Quantification Western_Blot Western Blot (p-Target vs Total Target) Protein_Quantification->Western_Blot Kinase_Assay In Vitro Kinase Assay Protein_Quantification->Kinase_Assay Data_Interpretation Compare Inhibitor Potency Western_Blot->Data_Interpretation Kinase_Assay->Data_Interpretation

Caption: Workflow for comparing kinase inhibitors.

References

Safety Operating Guide

Safe Disposal Protocol for 4-(4-(2,3-dihydrobenzo(1,4)dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat as Hazardous Chemical Waste

This document provides detailed guidance for the proper disposal of the chemical compound 4-(4-(2,3-dihydrobenzo(1,4)dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the precautionary principle, treating the substance as hazardous due to its complex chemical structure incorporating benzamide, pyridine, and imidazole functionalities. These guidelines are intended for researchers, scientists, and drug development professionals.

Key Operational Directives

Due to the absence of specific data, this compound must be handled as a hazardous material. All disposal procedures should comply with local, state, and federal regulations.

Personal Protective Equipment (PPE) Required:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Body Protection: Laboratory coat.

Step-by-Step Disposal Procedure

1. Waste Collection and Segregation:

  • Solid Waste: Collect solid forms of the compound, and any grossly contaminated materials (e.g., weighing boats, contaminated gloves), in a designated, leak-proof, and sealable hazardous waste container.

  • Liquid Waste: Collect solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name: "4-(4-(2,3-dihydrobenzo(1,4)dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide," and the approximate quantity.

2. On-site Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is well-ventilated and away from sources of ignition, heat, and incompatible materials.

  • Do not accumulate more than the permitted quantity of hazardous waste as per institutional and regulatory guidelines.

3. Professional Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental management company.

  • Provide the disposal company with all available information about the compound, including its chemical name and that a specific SDS is not available.

  • The recommended method of disposal for such complex organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle potentially toxic combustion products like oxides of nitrogen.

4. Spill Management:

  • In case of a spill, evacuate the immediate area if necessary.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a designated hazardous waste container and dispose of it following the procedures outlined above.

Experimental Workflow for Disposal

The following diagram illustrates the procedural flow for the safe disposal of 4-(4-(2,3-dihydrobenzo(1,4)dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide.

DisposalWorkflow cluster_0 Step 1: In-Lab Waste Collection cluster_1 Step 2: Temporary Storage cluster_2 Step 3: Final Disposal cluster_3 Contingency CollectSolid Collect Solid Waste & Contaminated Materials LabelWaste Label Container with 'Hazardous Waste' & Full Chemical Name CollectSolid->LabelWaste CollectLiquid Collect Liquid Waste (in separate container) CollectLiquid->LabelWaste StoreWaste Store in Designated Satellite Accumulation Area LabelWaste->StoreWaste ContactDisposal Contact Licensed Hazardous Waste Company StoreWaste->ContactDisposal TransferWaste Transfer Waste to Disposal Company ContactDisposal->TransferWaste Incineration High-Temperature Incineration TransferWaste->Incineration Spill Spill Occurs ContainSpill Contain with Inert Absorbent Spill->ContainSpill CollectSpill Collect and Dispose as Hazardous Waste ContainSpill->CollectSpill CollectSpill->LabelWaste

Essential Safety and Handling Guide for 4-(4-(2,3-dihydrobenzo(1,4)dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide (SB 431542)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols and logistical information for the handling and disposal of 4-(4-(2,3-dihydrobenzo(1,4)dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide, commonly known as SB 431542. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical Identifier:

  • CAS Number: 301836-41-9

Although this substance may not be classified as hazardous under all regulations, its toxicological properties have not been fully investigated. Therefore, adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A summary of the required personal protective equipment for handling SB 431542 is provided in the table below.

PPE CategoryItemSpecification
Eye Protection Safety GlassesANSI Z87.1 certified, with side shields
GogglesUse when there is a risk of splashing
Hand Protection GlovesChemical-resistant (e.g., nitrile), BS EN 374:2003 compliant
Body Protection Laboratory CoatStandard, fully buttoned
Respiratory Chemical Fume HoodMandatory for all handling of the solid or solutions
Dust Mask/RespiratorRecommended when handling large quantities of powder

Operational Plan: Handling Procedures

1. Engineering Controls:

  • Always handle SB 431542 in a certified chemical fume hood.

  • Ensure a safety shower and eyewash station are readily accessible and their locations are clearly marked.[1]

2. Procedural Steps for Handling:

  • Before handling, thoroughly wash hands.[1]

  • Wear all required PPE as detailed in the table above.

  • Avoid the formation of dust and aerosols.

  • Weigh and prepare solutions within the chemical fume hood.

  • After handling, wash hands and any exposed skin thoroughly.[1]

3. First Aid Measures:

  • If in eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[1]

  • If on skin: Wash off immediately with soap and plenty of water. If symptoms persist, consult a physician.[1]

  • If inhaled: Move to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician immediately.[1]

Disposal Plan

  • Dispose of waste in accordance with all applicable regional, national, and local laws and regulations.[1]

  • Collect waste material in a designated, sealed, and properly labeled container.

  • Do not allow the product to enter drains.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling SB 431542.

cluster_prep Preparation cluster_handling Handling cluster_experiment Experiment cluster_cleanup Cleanup & Disposal A Don PPE: Lab Coat, Gloves, Safety Glasses B Verify Fume Hood Operation A->B C Weigh Solid Compound B->C Inside Fume Hood D Prepare Solution C->D E Perform Experimental Procedure D->E Inside Fume Hood F Dispose of Waste in Designated Container E->F G Clean Work Area F->G H Doff PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling of SB 431542.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.